Nalfurafine hydrochloride
Description
Nalfurafine hydrochloride is a selective kappa-opioid agonist[“][“]. It has been the subject of scientific research for its potential in treating pruritus, a severe itching condition[“][“].
This compound has also been studied for its effects on hepatic pruritus in patients with chronic liver disease[“]. The antipruritic effects of this compound were observed within the first 7 days of treatment, and these effects persisted for the 52-week treatment period[“].
In terms of its metabolism, among cytochrome P-450 (CYP) isoforms, CYP3A4 is the major isoform involved in metabolic decyclopropylmethylation of this compound[“]. It was found to be a substrate for P-glycoprotein (P-gp), but had no inhibitory effects on P-gp-mediated transport[“].
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5.ClH/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17;/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3;1H/b7-4+;/t20-,22-,26+,27+,28-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSFYNINGIMKAG-FQJQBBMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426071 | |
| Record name | Remitch | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152658-17-8 | |
| Record name | 2-Propenamide, N-[(5α,6β)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]-3-(3-furanyl)-N-methyl-, hydrochloride (1:1), (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152658-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remitch | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-17-(Cyclopropylmethyl-3,14 beta-dihydroxy-4,5 alphaepoxy-6 beta-(N-methyl-trans-3-(3-furyl)acrylamido)morphinan hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALFURAFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CC4N0P8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nalfurafine Hydrochloride: A Deep Dive into its Antipruritic Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Nalfurafine (B1239173) hydrochloride, a selective kappa-opioid receptor (KOR) agonist, has emerged as a significant therapeutic agent for the management of intractable pruritus, particularly in patients with uremic pruritus undergoing hemodialysis and those with chronic liver disease.[1][2][3] Unlike traditional opioids that primarily target the mu-opioid receptor (MOR) and are often associated with pruritus as a side effect, nalfurafine leverages the itch-suppressive properties of the KOR system.[4][5][6] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the antipruritic action of nalfurafine hydrochloride, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Selective Kappa-Opioid Receptor Agonism
The primary mechanism of action of this compound is its function as a potent and selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[7][8] Nalfurafine exhibits moderate selectivity for the KOR over the MOR and is highly selective for the KOR over the delta-opioid receptor (DOR).[1] Its binding to the KOR initiates a cascade of intracellular signaling events that ultimately lead to the attenuation of itch signals.[7]
Receptor Binding and Functional Activity
Nalfurafine's interaction with opioid receptors has been extensively characterized through in vitro radioligand binding and functional assays. These studies have quantified its binding affinity (Ki) and functional potency (EC50) at the KOR, MOR, and DOR.
| Parameter | Kappa-Opioid Receptor (KOR) | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Nociceptin/Orphanin FQ Receptor (NOR) | Reference |
| Binding Affinity (Ki, nM) | 0.075 - 3.5 | 0.43 - 53 | 51 - 1200 | Negligible | [1] |
| Functional Activity ([35S]GTPγS Binding) | Full Agonist (EC50 < 0.1 nM) | Partial Agonist | Partial Agonist | Partial Agonist | [1] |
Table 1: Receptor Binding and Functional Activity of this compound. This table summarizes the binding affinities and functional activities of nalfurafine at various opioid receptors, demonstrating its high potency and selectivity for the KOR.
Downstream Signaling Pathways
Upon binding to the KOR, nalfurafine triggers a conformational change in the receptor, leading to the activation of associated intracellular G-proteins.[7] This activation initiates several downstream signaling cascades:
-
Inhibition of Adenylate Cyclase: KOR activation by nalfurafine leads to the inhibition of adenylate cyclase, an enzyme responsible for the production of cyclic adenosine (B11128) monophosphate (cAMP).[7] The resulting decrease in intracellular cAMP levels reduces neuronal excitability and inhibits the release of neurotransmitters involved in itch signaling.[7]
-
Modulation of Ion Channels: KOR activation can also modulate the activity of various ion channels, further contributing to the reduction of neuronal activity and sensory perception of itch.[7]
-
G-Protein Biased Agonism: There is evidence to suggest that nalfurafine may act as a G-protein biased agonist at the KOR.[9][10][11] This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. The β-arrestin pathway is often associated with some of the undesirable side effects of KOR agonists, such as dysphoria.[10][11] Nalfurafine's G-protein bias may contribute to its favorable side-effect profile, where it produces antipruritic effects at doses lower than those causing side effects like hypolocomotion and conditioned place aversion.[1][9]
Figure 1: Nalfurafine's Primary Signaling Pathway. This diagram illustrates the binding of nalfurafine to the KOR, leading to G-protein activation, inhibition of the adenylate cyclase/cAMP pathway, and ultimately, an antipruritic effect. The dashed line indicates the reduced activation of the β-arrestin pathway, a characteristic of its potential G-protein bias.
Central and Peripheral Mechanisms of Antipruritic Action
The antipruritic effect of nalfurafine is believed to be mediated through both central and peripheral nervous system pathways.
Central Nervous System Modulation
A significant component of nalfurafine's action is its effect on the central nervous system (CNS).[8][12] The balance between the mu-opioid and kappa-opioid systems in the CNS is thought to play a crucial role in itch perception.[5][12] While MOR activation can be pro-pruritic, KOR activation, as induced by nalfurafine, is itch-suppressive.[4][5][12] Nalfurafine's central action is supported by evidence that its antipruritic effects can be blocked by the intracerebroventricular administration of a KOR antagonist.[12]
Key central mechanisms include:
-
Inhibition of Pruritogen Release: Nalfurafine's activation of KORs in the CNS is thought to inhibit the release of neuropeptides like substance P, which are involved in the transmission of itch signals.[7]
-
Modulation of Itch Circuits: The endogenous KOR ligand, dynorphin, is known to suppress itch by acting on spinal interneurons.[12][13] Nalfurafine likely mimics this effect, modulating the neural circuits responsible for processing and transmitting pruritic information to the brain.
Peripheral Action
In addition to its central effects, there is evidence for a peripheral mechanism of action. KORs are expressed on sensory neurons and epidermal keratinocytes.[12] Nalfurafine may act on these peripheral KORs to directly inhibit the firing of sensory nerves that transmit itch signals from the skin.
Figure 2: Central and Peripheral Mechanisms of Nalfurafine. This diagram illustrates how nalfurafine is believed to exert its antipruritic effects through actions in both the central and peripheral nervous systems.
Experimental Evidence and Methodologies
The antipruritic effects of nalfurafine have been demonstrated in a variety of preclinical and clinical studies.
Preclinical Animal Models
Nalfurafine has shown efficacy in several animal models of pruritus, including those induced by various pruritogens and those representing chronic itch conditions.[1]
| Animal Model | Pruritogen/Condition | Nalfurafine Efficacy | Reference |
| Mice | Substance P | Inhibition of scratching | [14] |
| Mice | Histamine | Reduction in scratching | [14] |
| Mice | Chloroquine (B1663885) | Strong suppression of scratching | [12][14][15] |
| Rats | Serotonin (intradermal) | Reduction in scratching | [1] |
| Mice | Experimental Dry Skin | Abolished spontaneous scratching | [14][16] |
| Rats | Cholestasis (ethynylestradiol-induced) | Inhibition of scratching (A50 value of 13 μg/kg, s.c.) | [1][17] |
| Mice (MRL/lpr) | Autoimmune disease model | Inhibition of scratching | [1][2] |
| Mice (NC/Nga) | Atopic dermatitis model | Reduction in scratching | [1] |
Table 2: Efficacy of Nalfurafine in Preclinical Models of Pruritus. This table summarizes the effectiveness of nalfurafine in various animal models designed to mimic different types of pruritus.
This model is widely used to study non-histaminergic itch.
-
Animals: Adult male C57BL/6 mice are typically used.[7]
-
Acclimation: Mice are acclimated to individual observation chambers for at least 30 minutes before the experiment.
-
Nalfurafine Administration: this compound is administered subcutaneously (s.c.) or orally at varying doses (e.g., 10 or 20 μg/kg).[16]
-
Pruritogen Injection: After a set pretreatment time (e.g., 15-30 minutes), chloroquine phosphate (B84403) (e.g., 200 μg in 50 μL saline) is injected intradermally (i.d.) into the nape of the neck.[12][15]
-
Behavioral Observation: Immediately after the chloroquine injection, the number of scratching bouts directed at the injection site is counted for a defined period (e.g., 30 minutes). A scratching bout is defined as one or more rapid movements of the hind paw toward the injection site, ending with the paw being licked or returned to the floor.
-
Data Analysis: The total number of scratches in the nalfurafine-treated groups is compared to a vehicle-treated control group.
Figure 3: Experimental Workflow for the Chloroquine-Induced Scratching Model. This diagram outlines the key steps in a typical preclinical experiment to evaluate the antipruritic efficacy of nalfurafine.
Clinical Trials in Humans
Multiple clinical trials have confirmed the efficacy and safety of nalfurafine in treating uremic pruritus in hemodialysis patients.[3][4][6][12][15][18]
| Study Population | Nalfurafine Dose | Duration | Primary Endpoint | Key Finding | Reference |
| 337 Hemodialysis Patients | 2.5 μg or 5 μg daily (oral) | 2 weeks | Mean decrease in Visual Analog Scale (VAS) for pruritus | Significant reduction in VAS scores compared to placebo (22-23 mm vs. 13 mm) | [6][12][15] |
| 141 Chinese Hemodialysis Patients | 2.5 μg or 5 μg daily (oral) | 14 days | Mean decrease in VAS from baseline | 5 μg dose showed a statistically significant greater decrease in VAS compared to placebo. | [18] |
| 211 Hemodialysis Patients | 5 μg daily (oral) | 52 weeks | Long-term efficacy and safety | Sustained antipruritic effect over 52 weeks with no significant safety concerns. |
Table 3: Key Clinical Trial Data for Nalfurafine in Uremic Pruritus. This table highlights the significant findings from major clinical trials that have established the efficacy of nalfurafine in human patients.
Conclusion
This compound represents a targeted therapeutic approach to pruritus, leveraging the itch-suppressive arm of the endogenous opioid system. Its mechanism of action is centered on the selective agonism of the kappa-opioid receptor, leading to the inhibition of itch signaling pathways in both the central and peripheral nervous systems. The potential for G-protein biased agonism may contribute to its favorable clinical profile, offering effective relief from pruritus with a reduced incidence of the adverse effects associated with other KOR agonists. The robust preclinical and clinical data underscore the significance of nalfurafine as a valuable treatment option for patients suffering from intractable pruritus. Further research into its precise signaling mechanisms and the development of other selective KOR agonists hold promise for advancing the management of this often-debilitating symptom.
References
- 1. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. "Development of Novel Nalfurafine Analogues as Kappa Opioid Receptor Ag" by Ahmed Reda [scholarscompass.vcu.edu]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a κ-Opioid Receptor Agonist, Induces Melanophagy via PKA Inhibition in B16F1 Cells [mdpi.com]
- 15. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. resources.revvity.com [resources.revvity.com]
Nalfurafine hydrochloride as a selective kappa-opioid receptor (KOR) agonist
An In-depth Technical Guide on Nalfurafine (B1239173) Hydrochloride as a Selective Kappa-Opioid Receptor (KOR) Agonist
Introduction
Nalfurafine hydrochloride (brand name Remitch®) is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] It is the first selective KOR agonist to be approved for clinical use, initially in Japan for the treatment of uremic pruritus in individuals with chronic kidney disease undergoing hemodialysis, a condition often resistant to conventional therapies like antihistamines.[1][3][4] Its therapeutic applications have also been investigated for pruritus in patients with chronic liver disease.[5][6] Nalfurafine is a derivative of the opioid antagonist naltrexone (B1662487) but functions as a full agonist at the KOR.[2] A key characteristic that distinguishes nalfurafine from other KOR agonists is its favorable side-effect profile, notably the low incidence of dysphoria and psychotomimetic effects that have historically limited the clinical development of this class of compounds.[7][8] This unique profile is thought to be related to its specific interactions with the KOR and its downstream signaling pathways.[9][10] This document provides a comprehensive technical overview of this compound, focusing on its pharmacodynamics, signaling mechanisms, experimental evaluation, and clinical efficacy for an audience of researchers and drug development professionals.
Chemical Properties
This compound is a 4,5-epoxymorphinan derivative with a unique chemical structure relative to other KOR agonists.[1][8]
-
Chemical Name: (E)-N-[17-(Cyclopropylmethyl)-4,5α-epoxy-3,14-dihydroxymorphinan-6β-yl]-3-(furan-3-yl)-N-methylprop-2-enamide monohydrochloride[11]
-
Molecular Formula: C₂₈H₃₂N₂O₅ · HCl[11]
-
Molecular Weight: 513.0 g/mol [11]
The essential structural components for its binding to the KOR include the nitrogen atom substituted with a cyclopropylmethyl group and the 6-amide side chain.[8]
Pharmacodynamics: Receptor Binding and Functional Activity
Nalfurafine's primary mechanism of action is the activation of KORs, which are G-protein coupled receptors (GPCRs).[12] It is a potent, centrally acting, and highly selective full agonist of the KOR.[1][13]
Receptor Binding Affinity
Nalfurafine demonstrates high affinity and selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[14] While there is variability in the reported binding affinity (Ki) values due to different experimental conditions (e.g., radioligand, tissue source), the data consistently show a preference for the KOR.[14]
| Receptor | Binding Affinity (Ki, nM) Range | Reference Radioligands Used |
| Kappa-Opioid Receptor (KOR) | 0.075 - 3.5 | [³H]-Diprenorphine, [³H]-U69,593 |
| Mu-Opioid Receptor (MOR) | 0.43 - 53 | [³H]-Diprenorphine, [³H]-DAMGO |
| Delta-Opioid Receptor (DOR) | 51 - 1200 | [³H]-Diprenorphine, [³H]-Naltrindole |
| Nociceptin/Orphanin FQ Receptor (NOR) | Negligible binding | [³H]-Nociceptin |
Table 1: Summary of Nalfurafine Binding Affinities for Opioid Receptors. Data compiled from multiple studies.[14][15]
Functional Activity
In functional assays, nalfurafine acts as a full agonist at the KOR, with high potency.[7][14] It exhibits partial agonist activity at the MOR and DOR, but with significantly lower potency.[7][14]
| Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Assay Type |
| Kappa-Opioid Receptor (KOR) | 0.097 ± 0.018 | 91% (vs. U50,488) | [³⁵S]GTPγS Binding |
| Mu-Opioid Receptor (MOR) | 3.11 ± 0.63 | 74% (vs. DAMGO) | [³⁵S]GTPγS Binding |
| Delta-Opioid Receptor (DOR) | Full agonism, low potency | Full agonism | [³⁵S]GTPγS Binding |
| Nociceptin/Orphanin FQ Receptor (NOR) | Full agonism, low potency | Full agonism | [³⁵S]GTPγS Binding |
Table 2: Functional Activity of Nalfurafine at Opioid Receptors. Data from [³⁵S]GTPγS binding assays in CHO cell membranes.[7][14]
Signaling Pathways and Biased Agonism
Activation of the KOR by an agonist initiates intracellular signaling cascades.[16] The KOR is primarily coupled to the inhibitory G-protein Gαi/o.[17]
G-Protein-Dependent Signaling
Upon agonist binding, the Gαi/o protein is activated, leading to the inhibition of adenylyl cyclase.[12] This reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[12] The dissociation of the Gβγ subunit from Gαi/o can also modulate ion channels, such as Ca²⁺ and K⁺ channels.[16] This G-protein-mediated pathway is believed to be responsible for the therapeutic analgesic and antipruritic effects of KOR agonists.[17][18]
β-Arrestin-Dependent Signaling
Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the KOR, which then recruits β-arrestin proteins (β-arrestin-1 and -2).[19] β-arrestin recruitment leads to receptor desensitization and internalization, and also initiates a separate wave of signaling.[19] This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38 MAPK.[16] The β-arrestin-p38 MAPK pathway is strongly implicated in mediating the aversive and dysphoric effects associated with many KOR agonists.[10][16]
Biased Agonism of Nalfurafine
Nalfurafine is considered a "biased agonist," meaning it preferentially activates one signaling pathway over another.[9][10] It shows a bias towards the G-protein-mediated pathway while having a much lower potency for activating the β-arrestin-p38 MAPK pathway.[10][20] This G-protein bias is thought to be the molecular basis for its potent antipruritic effects with a reduced incidence of dysphoria.[10][20] Interestingly, nalfurafine exhibits a significantly greater G-protein bias at the human KOR compared to the rodent KOR.[10]
Experimental Protocols
The characterization of nalfurafine's interaction with opioid receptors involves various in vitro assays. Below are representative protocols for determining binding affinity and functional activity.
Protocol: Competitive Radioligand Binding Assay (Ki Determination)
This assay measures the affinity of a test compound (nalfurafine) by its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of nalfurafine for the kappa-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human KOR.
-
Radioligand: A selective KOR radioligand, such as [³H]-U69,593 or [³H]-diprenorphine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a specific protein concentration.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific control (naloxone), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of nalfurafine, and membrane suspension.
-
-
Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[21]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of nalfurafine.
-
Determine the IC₅₀ (the concentration of nalfurafine that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Protocol: cAMP Inhibition Functional Assay (EC₅₀ Determination)
This assay measures the ability of an agonist to inhibit the production of cAMP, a key second messenger in the KOR signaling pathway.
Objective: To determine the potency (EC₅₀) and efficacy (Iₘₐₓ) of nalfurafine in inhibiting cAMP production.
Materials:
-
Cell Line: A stable cell line (e.g., HEK293) expressing the human KOR. Some assay kits require cells that also express a biosensor like GloSensor™.
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test Compound: this compound.
-
Assay Kit: A commercial cAMP detection kit (e.g., GloSensor™ cAMP Assay, AlphaScreen).
-
Plate Reader: A luminometer or other appropriate plate reader.
Procedure:
-
Cell Preparation: Seed the KOR-expressing cells into a 96- or 384-well plate and incubate overnight.
-
Reagent Preparation: Prepare serial dilutions of nalfurafine and a working solution of forskolin in the appropriate assay buffer.
-
Assay Execution:
-
Equilibrate the cells with the cAMP detection reagent (if required by the kit) for 1-2 hours at room temperature.[22]
-
Add the various concentrations of nalfurafine to the wells and incubate for 10-15 minutes.
-
Add forskolin to all wells to stimulate cAMP production and incubate for another 15-20 minutes.[22]
-
-
Detection: Measure the signal (e.g., luminescence) using a plate reader according to the kit's instructions. The signal will be inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Normalize the data to control wells (e.g., cells treated only with forskolin).
-
Calculate the percentage inhibition of the forskolin-stimulated response for each nalfurafine concentration.
-
Plot the percentage inhibition against the log concentration of nalfurafine to generate a dose-response curve.
-
Determine the EC₅₀ (the concentration of nalfurafine that produces 50% of the maximal inhibition) and the maximal inhibitory rate (Iₘₐₓ) using non-linear regression.[2]
-
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of this compound for treating refractory pruritus in specific patient populations.
Uremic Pruritus in Hemodialysis Patients
Multiple randomized, double-blind, placebo-controlled studies have confirmed the effectiveness of oral nalfurafine.[3][4][6]
| Study Design | Patient Population | Dosage | Primary Outcome | Key Findings |
| Placebo-controlled trial | 337 hemodialysis patients with resistant pruritus | 2.5 µ g/day or 5 µ g/day , orally for 2 weeks | Mean decrease in Visual Analogue Scale (VAS) for pruritus | Significant reduction in VAS score vs. placebo (22-23 mm decrease for nalfurafine vs. 13 mm for placebo).[4][23] |
| Open-label, long-term study | 211 hemodialysis patients with resistant pruritus | 5 µ g/day , orally for 52 weeks | Sustained antipruritic effect | The antipruritic effect was observed within the first week and persisted for the entire 52-week period.[3][24] |
| Meta-analysis of two RCTs | 144 hemodialysis patients | Intravenous nalfurafine, 3 times/week | Reduction in worst itching, intensity, and sleep disturbances | Significant decreases in all measured pruritus-related outcomes compared to placebo.[3][25] |
Table 3: Summary of Key Clinical Trials of Nalfurafine for Uremic Pruritus.
Pruritus in Patients with Chronic Liver Disease
Nalfurafine has also been shown to be effective for pruritus in patients with chronic liver disease.[5][26] A randomized, double-blind trial found that nalfurafine at doses of 2.5 µg and 5 µg significantly reduced itch severity compared to placebo.[26]
Safety and Tolerability
Across clinical trials, nalfurafine is generally well-tolerated.[5][6] Most adverse drug reactions are mild and transient.[5] Importantly, long-term studies in hemodialysis patients have shown no evidence of physical or psychological dependence, highlighting its low risk for addiction.[5]
Conclusion
This compound is a selective KOR full agonist with a unique pharmacological profile. Its high affinity and potency at the KOR, combined with its G-protein biased agonism, allows for effective antipruritic action without the significant dysphoric side effects that have hindered the therapeutic development of other KOR agonists. Extensive preclinical and clinical research has validated its mechanism of action and established its efficacy and safety for treating refractory pruritus in patients undergoing hemodialysis and those with chronic liver disease. The detailed understanding of its structure-activity relationships, signaling pathways, and clinical performance makes nalfurafine a cornerstone in the study of KOR pharmacology and a valuable therapeutic option for managing intractable itch.
References
- 1. Nalfurafine - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]
- 3. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound to treat pruritus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Profiles of this compound for the Treatment of Pruritus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 18. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. dovepress.com [dovepress.com]
- 24. researchgate.net [researchgate.net]
- 25. scilit.com [scilit.com]
- 26. JMIR Dermatology - Novel Kappa-Opioid Receptor Agonist for the Treatment of Cholestatic Pruritus: Systematic Review [derma.jmir.org]
Discovery and synthesis of nalfurafine (TRK-820)
An in-depth guide to the discovery, synthesis, and mechanism of action of nalfurafine (B1239173) (TRK-820), a pioneering selective kappa-opioid receptor agonist. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols, quantitative pharmacological data, and visualizations of key pathways and processes.
Introduction
Nalfurafine, also known by its developmental code TRK-820, is a potent and selective kappa-opioid receptor (KOR) agonist.[1] First synthesized in 1998, it was derived from the structural modification of the opioid antagonist naltrexone.[1][2] Nalfurafine holds the distinction of being the first selective KOR agonist approved for clinical use, marketed in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[1][3]
Initially investigated as an analgesic, its potent sedative effects led to a shift in its therapeutic indication.[4][5] The unique pharmacological profile of nalfurafine, particularly its lack of dysphoric and psychotomimetic side effects commonly associated with other KOR agonists, has made it a subject of significant scientific interest.[4][6] This is largely attributed to its action as a biased agonist, a central theme in its mechanism of action.[7][8]
Discovery and Lead Optimization
The development of nalfurafine emerged from the need to create a KOR agonist that retained therapeutic benefits while avoiding the adverse effects of earlier compounds like U-50488H, which included dysphoria and psychotomimesis.[5][9] The design strategy focused on integrating the tyrosine moiety, a critical pharmacophore of endogenous opioid peptides, into the rigid 4,5-epoxymorphinan scaffold of naltrexone.[4][5] This approach represented a departure from the pharmacophore of U-50488H and its analogues, leading to a novel class of KOR agonists.[4]
Chemical Synthesis
The synthesis of nalfurafine begins with the opioid antagonist naltrexone. A key transformation is the stereoselective reductive amination of the C6-keto group to introduce the necessary amine functionality. This is followed by the coupling of the resulting naltrexamine derivative with (2E)-3-(3-furyl)acrylic acid to append the side chain that is crucial for its pharmacological activity.
Pharmacological Profile
Nalfurafine is characterized by its high affinity and selectivity for the kappa-opioid receptor over the mu- and delta-opioid receptors.
Receptor Binding Affinity
The binding affinity (Ki) of nalfurafine has been determined through competitive radioligand binding assays. The values reported in the literature vary due to differences in experimental conditions, such as the radioligand and tissue preparations used.[3]
| Receptor | Binding Affinity (Ki) Range (nM) | Selectivity Ratio (KOR/MOR) | Selectivity Ratio (KOR/DOR) |
| Kappa (KOR) | 0.075 - 3.5[3] | - | - |
| Mu (MOR) | 0.43 - 53[3] | 2.4 - 69[3] | - |
| Delta (DOR) | 51 - 1200[3] | - | ≥ 214[3] |
In Vitro Functional Activity
Functional activity has been primarily assessed using [³⁵S]GTPγS binding assays and adenylyl cyclase inhibition assays. These assays confirm that nalfurafine is a full agonist at the KOR.
| Assay | Parameter | Value (nM) | Efficacy (Emax) |
| [³⁵S]GTPγS Binding | EC₅₀ | < 0.1[3] | Full Agonist (~91% vs. U-50,488H)[10] |
| cAMP Inhibition | EC₅₀ | 0.17 ± 0.04[10] | Full Agonist[10] |
Mechanism of Action: Biased Agonism
Nalfurafine's unique safety profile is believed to stem from its action as a biased agonist at the KOR.[1] Upon binding, KORs can initiate signaling through two primary pathways: a G-protein-mediated pathway and a β-arrestin-mediated pathway.
-
G-Protein Pathway: Nalfurafine preferentially activates the canonical G-protein pathway. The KOR couples to inhibitory G-proteins (Gαi/o), which inhibit the enzyme adenylyl cyclase.[11][12] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA).[11] This pathway is associated with the desired therapeutic effects, such as analgesia and antipruritic action.[6][8]
-
β-Arrestin Pathway: This pathway is implicated in the adverse effects of KOR agonism, such as dysphoria, sedation, and aversion.[6][8] Nalfurafine shows significantly less recruitment of β-arrestin compared to other KOR agonists, "biasing" its signaling towards the G-protein cascade and thus avoiding many of the typical side effects.[1][8][13]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol is representative for determining the binding affinity (Ki) of a test compound like nalfurafine for an opioid receptor.
-
Objective: To determine the Ki of nalfurafine for the kappa-opioid receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-diprenorphine).
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human KOR.
-
Radioligand: [³H]-diprenorphine or another suitable KOR radioligand.
-
Test Compound: Nalfurafine.
-
Non-specific Control: Naloxone or another non-selective opioid antagonist at a high concentration (e.g., 10 µM).[14]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]
-
Apparatus: 96-well plate, cell harvester with glass fiber filters, scintillation counter.[14]
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[14]
-
Assay Setup (in triplicate):
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[14]
-
Non-specific Binding (NSB): Assay buffer, radioligand, 10 µM Naloxone, and membrane suspension.[14]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of nalfurafine (e.g., 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[14]
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold assay buffer.
-
Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[14]
-
Determine IC₅₀: Plot the percentage of specific binding against the log concentration of nalfurafine to generate a sigmoidal competition curve. The IC₅₀ is the concentration that inhibits 50% of specific binding.[14]
-
Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of nalfurafine at the KOR.
-
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable analog [³⁵S]GTPγS is used, and its incorporation into the G-protein is measured as an indicator of receptor activation.[15][16]
-
Materials:
-
Receptor Source: KOR-expressing cell membranes.
-
Reagents: [³⁵S]GTPγS, GDP, nalfurafine, assay buffer (e.g., 50 mM Tris-HCl, MgCl₂, NaCl, EDTA, pH 7.4).
-
Apparatus: 96-well plate, filtration apparatus, scintillation counter.
-
-
Procedure:
-
Assay Setup (in triplicate):
-
Basal Binding: Add membranes, assay buffer containing GDP, and [³⁵S]GTPγS to wells.
-
Agonist-Stimulated Binding: Add membranes, assay buffer with GDP, varying concentrations of nalfurafine, and [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination & Filtration: Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer.[15]
-
Counting: Measure the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract basal binding from agonist-stimulated binding to determine the net stimulation.
-
Plot the stimulated binding against the log concentration of nalfurafine.
-
Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect, often expressed relative to a standard full agonist).[15]
-
References
- 1. Nalfurafine - Wikipedia [en.wikipedia.org]
- 2. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharm.or.jp [pharm.or.jp]
- 5. pharm.or.jp [pharm.or.jp]
- 6. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
The Journey from Antagonist to Agonist: A Technical Guide to the Structural Development of Nalfurafine from Naltrexone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural evolution of nalfurafine (B1239173) from its precursor, naltrexone (B1662487). We will dissect the key chemical modifications, detail the experimental methodologies used to characterize these changes, and visualize the intricate signaling pathways that differentiate the pharmacological effects of these two pivotal molecules.
From Opioid Antagonist to Selective Kappa-Opioid Agonist: A Tale of Targeted Structural Modification
Naltrexone, a potent opioid antagonist, serves as the foundational scaffold for the synthesis of nalfurafine, a highly selective kappa-opioid receptor (KOR) agonist.[1][2] This transformation from a molecule that blocks opioid receptors to one that selectively activates a specific subtype is a testament to the power of medicinal chemistry in fine-tuning pharmacological activity. The development of nalfurafine, also known as TRK-820, was driven by the need for an analgesic with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists.[1][3] While initially developed as an analgesic, its potent antipruritic effects led to its approval in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[3][4]
The core structural modifications that convert naltrexone into nalfurafine are centered around the C6 position of the morphinan (B1239233) skeleton. Naltrexone possesses a ketone group at this position, which is fundamental to its antagonist activity. The journey to nalfurafine involves a multi-step synthesis that replaces this ketone with a specific amide side chain. This strategic alteration is the primary determinant for the dramatic shift in pharmacological action from broad-spectrum opioid antagonism to selective KOR agonism.
Key Structural Modifications
The critical structural changes that distinguish nalfurafine from naltrexone are:
-
Reduction of the C6-Ketone: The carbonyl group at the C6 position of naltrexone is reduced to a hydroxyl group and subsequently converted to an amine.
-
Introduction of an Amide Side Chain: An N-methyl-N-((E)-3-(3-furyl)acryloyl)amino group is introduced at the C6β position. This specific side chain is crucial for KOR selectivity and agonist activity.[4]
The IUPAC name for nalfurafine is (2E)-N-[(5α,6β)-17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]-3-(3-furyl)-N-methylacrylamide.[5]
Synthesis of Nalfurafine from Naltrexone: A Step-by-Step Overview
The synthesis of nalfurafine from naltrexone is a multi-step process that involves the initial transformation of the C6-keto group into an amine, followed by the coupling of the crucial side chain.
Step 1: Reductive Amination of Naltrexone to form 6β-N-methyl-naltrexamine
The initial step involves the conversion of the C6-ketone of naltrexone to a secondary amine. This is typically achieved through a reductive amination process.
-
Reaction: Naltrexone is reacted with N-benzylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).[6]
-
Intermediate: This reaction forms a 6β-N-benzyl-N-methylamino derivative.
-
Debenzylation: The benzyl (B1604629) protecting group is then removed via catalytic hydrogenation (e.g., using H2 gas and a Palladium on carbon catalyst) to yield 6β-N-methyl-naltrexamine.[6]
Step 2: Amide Coupling with (E)-3-(3-furyl)acrylic acid
The final key step is the formation of the amide bond between the secondary amine of 6β-N-methyl-naltrexamine and the carboxylic acid side chain.
-
Reaction: 6β-N-methyl-naltrexamine is coupled with (E)-3-(3-furyl)acrylic acid.[6]
-
Coupling Agents: This reaction typically employs standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in an appropriate solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF) with a base like triethylamine (B128534) (Et3N).[4][6]
-
Final Product: This reaction yields nalfurafine.
Quantitative Data: Binding Affinities and Functional Potencies
The structural modifications from naltrexone to nalfurafine result in a profound shift in its binding affinity and functional activity at the three main opioid receptors: mu (μ), delta (δ), and kappa (κ).
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | KOR EC50 (nM) | KOR Emax (%) |
| Naltrexone | ~0.11 - 1.0 | ~10 - 60 | ~0.19 - 2.0 | - | - |
| Nalfurafine | ~0.43 - 53 | ~51 - 1200 | ~0.075 - 3.5 | ~0.025 - 0.1 | ~91 - 100 |
Note: Ki (inhibitory constant) values represent the concentration of the drug that displaces 50% of a specific radioligand from its receptor, indicating binding affinity (a lower Ki means higher affinity). EC50 (half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response, indicating potency. Emax represents the maximum functional response elicited by the drug. Values are compiled from multiple sources and may vary depending on the specific experimental conditions.[2][5][7][8][9]
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of naltrexone and nalfurafine for the mu, delta, and kappa opioid receptors.
Materials:
-
Membrane preparations from cells stably expressing human opioid receptors (e.g., CHO or HEK293 cells).[4][10]
-
Radioligands:
-
Unlabeled ligands: Naltrexone, nalfurafine, and a non-selective opioid antagonist (e.g., naloxone) for determining non-specific binding.[10][11]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.[10]
-
96-well microplates, glass fiber filters, and a filtration apparatus.[10][11]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a specific protein concentration.[11]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of non-selective antagonist), and competitive binding (radioligand + membranes + increasing concentrations of the test compound).[11]
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.[11]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of nalfurafine as a KOR agonist.
Materials:
-
Membrane preparations from cells expressing the kappa-opioid receptor.[12]
-
GDP (Guanosine diphosphate).[12]
-
Test compound (nalfurafine) at various concentrations.
-
Assay Buffer: Typically includes Tris-HCl, MgCl2, and NaCl.[12]
-
Scintillation proximity assay (SPA) beads or filtration apparatus.[13]
-
96-well plates.[12]
-
Scintillation counter.
Procedure:
-
Membrane and Drug Incubation: In a 96-well plate, incubate the cell membranes with the test compound at various concentrations and GDP.[12]
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[14]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding.[13]
-
Termination and Separation:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is then measured.[13]
-
SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) that bind to the membranes. When [³⁵S]GTPγS is bound to the G-protein on the membrane, it is in close enough proximity to the bead to excite it, producing a signal that can be detected by a scintillation counter. Unbound [³⁵S]GTPγS is not in proximity and does not generate a signal.[13]
-
-
Data Analysis: Plot the amount of [³⁵S]GTPγS binding against the logarithm of the agonist concentration. The EC50 and Emax values are determined from the resulting dose-response curve.[14]
Signaling Pathways: The Divergent Effects of Naltrexone and Nalfurafine
The opposing pharmacological actions of naltrexone and nalfurafine can be understood by examining their effects on the kappa-opioid receptor signaling cascade.
Naltrexone: A KOR Antagonist
As an antagonist, naltrexone binds to the kappa-opioid receptor but does not induce the conformational change necessary for G-protein activation. It effectively blocks the receptor, preventing the binding and signaling of endogenous KOR agonists like dynorphin.
Nalfurafine: A Biased KOR Agonist
Nalfurafine is a potent and selective KOR agonist. Upon binding, it stabilizes an active conformation of the receptor, leading to the activation of intracellular signaling pathways. Notably, nalfurafine is considered a "biased agonist," meaning it preferentially activates one signaling pathway over another.[15] In the case of the KOR, there are two primary signaling arms: the G-protein-mediated pathway and the β-arrestin-mediated pathway.[16][17]
-
G-Protein-Mediated Pathway: This pathway is thought to be responsible for the therapeutic effects of KOR agonists, such as analgesia and antipruritic actions.[16][17]
-
Nalfurafine binds to and activates the KOR.
-
The activated KOR couples to an inhibitory G-protein (Gi/o).[18]
-
The Gαi/o subunit inhibits the enzyme adenylyl cyclase.[19][20]
-
Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[19][20]
-
Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).[20]
-
This cascade of events ultimately results in the modulation of ion channel activity and neurotransmitter release, producing the desired pharmacological effects.
-
-
β-Arrestin-Mediated Pathway: This pathway has been linked to some of the undesirable side effects of KOR agonists, such as dysphoria and sedation.[15][16][17]
-
Upon KOR activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[18][21]
-
This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor.[21]
-
β-arrestin binding can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades, such as the activation of p38 mitogen-activated protein kinase (MAPK).[16][18]
-
Nalfurafine shows a bias towards the G-protein pathway, which is believed to contribute to its favorable side-effect profile compared to other KOR agonists that more strongly engage the β-arrestin pathway.[15][17]
Visualizing the Pathways and Processes
Kappa-Opioid Receptor Signaling Pathway
Caption: Nalfurafine's biased agonism at the KOR.
Experimental Workflow for Nalfurafine Development
Caption: Workflow from naltrexone to clinical development of nalfurafine.
Conclusion
The structural development of nalfurafine from naltrexone is a prime example of rational drug design. Through targeted chemical modifications, a broad-spectrum opioid antagonist was transformed into a highly selective KOR agonist with a unique, biased signaling profile. This journey, elucidated through rigorous in vitro and in vivo experimentation, has yielded a valuable therapeutic agent for the management of pruritus and a powerful tool for dissecting the complexities of opioid receptor pharmacology. The detailed understanding of its structure-activity relationship and signaling mechanisms continues to inform the development of next-generation KOR-targeted therapeutics with improved efficacy and safety profiles.
References
- 1. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharm.or.jp [pharm.or.jp]
- 4. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination of clinically utilized kappa opioid receptor agonist nalfurafine with low-dose naltrexone reduces excessive alcohol drinking in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 16. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. The Evolving Impact of G Protein-Coupled Receptor Kinases in Cardiac Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biased Agonism of Nalfurafine at the Kappa-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nalfurafine (B1239173), a clinically approved drug for uremic pruritus in Japan, stands as a significant case study in the field of G-protein coupled receptor (GPCR) pharmacology, particularly concerning the concept of biased agonism at the kappa-opioid receptor (KOR).[1][2][3] Unlike traditional KOR agonists that are often associated with debilitating side effects such as dysphoria, sedation, and psychotomimesis, nalfurafine exhibits a more favorable clinical profile.[4][5][6] This improved therapeutic window is largely attributed to its nature as a biased agonist, preferentially activating G-protein-mediated signaling pathways, which are linked to therapeutic effects like analgesia and antipruritus, over β-arrestin-mediated pathways, which are implicated in the receptor's adverse effects.[3][7][8] This technical guide provides an in-depth exploration of the biased agonism of nalfurafine at the KOR, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to aid researchers and drug development professionals in this field.
Quantitative Profile of Nalfurafine at the Kappa-Opioid Receptor
Nalfurafine's interaction with the KOR has been quantified across various in vitro assays, revealing its potency and selectivity. The following tables summarize key quantitative data from multiple studies, providing a comparative overview of its binding affinity, functional potency, and efficacy in G-protein and β-arrestin signaling pathways.
Table 1: Radioligand Binding Affinity of Nalfurafine for Opioid Receptors
| Receptor | Radioligand | Preparation | Kᵢ (nM) | Reference |
| KOR | [³H]U69,593 | Guinea Pig Cerebellum Membranes | Value not specified | [2] |
| MOR | [³H]DAMGO | Mouse Brain Membranes | Value not specified | [2] |
| DOR | [³H]DPDPE | Mouse Brain Membranes | Value not specified | [2] |
Note: While the specific Ki values were not detailed in the provided snippet, the source indicates that nalfurafine is moderately selective for KOR over MOR and highly selective for KOR over DOR.[2]
Table 2: Functional Activity of Nalfurafine in G-Protein Signaling Assays
| Assay | Cell Line | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Agonist | Reference |
| [³⁵S]GTPγS Binding | CHO | KOR | < 0.1 | Full Agonist | Not Specified | [2] |
| cAMP Inhibition | CHO | KOR | Value not specified | Full Agonist | Not Specified | [2] |
| pERK1/2 Activation | HEK293 | Human KOR | ~250-fold more potent than p38 | Not Specified | U50,488 | [9] |
| pERK1/2 Activation | HEK293 | Rodent KOR | ~20-fold more potent than p38 | Not Specified | U50,488 | [9] |
| GloSensor cAMP Assay | Not Specified | KOR | Value not specified | Not Specified | U50,488 | [10] |
Table 3: Functional Activity of Nalfurafine in β-Arrestin Recruitment Assays
| Assay | Cell Line | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Agonist | Reference |
| PathHunter® β-Arrestin | U2OS/CHO-K1 | KOR | Value not specified | Value not specified | Not Specified | [7] |
| Tango Assay | Not Specified | KOR | Value not specified | Value not specified | U50,488 | [10] |
| p38 MAPK Activation | HEK293 | Human KOR | ~250-fold less potent than pERK | Not Specified | U50,488 | [9] |
| p38 MAPK Activation | HEK293 | Rodent KOR | ~20-fold less potent than pERK | Not Specified | U50,488 | [9] |
Table 4: Nalfurafine Bias Factors
| Comparison | Receptor | Bias Factor | Reference Compound | Reference |
| ERK1/2 vs. p38 | Rodent KOR | 7.2 | U50,488 | [9] |
| ERK1/2 vs. p38 | Human KOR | 300 | U50,488 | [9] |
| G-protein vs. β-arrestin | KOR | 7.73 | U50,488 | [10] |
| G-protein vs. arrestin | KOR | 6 | U50,488 | [11] |
Key Experimental Protocols
The investigation of nalfurafine's biased agonism relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, serving as a direct measure of G-protein activation.[8]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing the human kappa-opioid receptor.[8]
-
Assay Buffer: The assay is conducted in a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, at a pH of 7.4.[8]
-
Incubation: Membranes are incubated with increasing concentrations of nalfurafine, 50 pM [³⁵S]GTPγS, and 30 µM GDP for 60 minutes at 30°C.[8]
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.[8]
-
Detection: The amount of membrane-bound [³⁵S]GTPγS is quantified using liquid scintillation counting.[8]
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[8]
β-Arrestin Recruitment Assay (PathHunter®)
This assay quantifies the recruitment of β-arrestin to an activated KOR, often utilizing enzyme complementation technology.[7][8]
Methodology:
-
Cell Line: A U2OS cell line co-expressing the human KOR fused to a fragment of β-galactosidase and β-arrestin2 fused to the complementing enzyme fragment is used.[8]
-
Cell Plating: Cells are plated in a 96-well plate and incubated overnight to allow for adherence.[8]
-
Agonist Treatment: Cells are treated with increasing concentrations of nalfurafine for 90 minutes at 37°C.[8]
-
Detection: A substrate for β-galactosidase is added, and the resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.[8]
MAPK Phosphorylation Assays (pERK1/2 and pp38)
These assays measure the phosphorylation of downstream kinases, such as ERK1/2 (often associated with G-protein signaling) and p38 MAPK (linked to β-arrestin signaling), as a readout of pathway activation.[5][9]
Methodology:
-
Cell Culture and Treatment: HEK293 cells stably expressing either human or rodent KOR are treated with varying concentrations of nalfurafine for a specific duration (e.g., 5 minutes for pERK and 30 minutes for pp38).[9]
-
Cell Lysis: Following treatment, the cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies specific for the phosphorylated forms of ERK1/2 and p38, as well as total ERK1/2 and p38 as loading controls.
-
Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the level of phosphorylation relative to the total protein.
-
Data Analysis: Concentration-response curves are plotted to calculate the potency (EC₅₀) of nalfurafine for activating each MAPK pathway.[9]
Signaling Pathways and Experimental Workflow
To visually represent the complex signaling and experimental processes involved in studying nalfurafine's biased agonism, the following diagrams have been generated using the DOT language.
Caption: KOR signaling pathways activated by nalfurafine.
Caption: Experimental workflow for assessing biased agonism.
Conclusion
Nalfurafine serves as a compelling example of a G-protein biased KOR agonist, offering a distinct therapeutic advantage by mitigating the adverse effects associated with unbiased KOR activation.[1][12] The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers seeking to understand and further investigate the phenomenon of biased agonism at the KOR. The continued exploration of biased agonists like nalfurafine holds significant promise for the development of safer and more effective therapeutics for a range of conditions, including pain, pruritus, and potentially mood disorders.[3][13] The methodologies and signaling pathway diagrams presented here offer a foundational framework for future research in this exciting and rapidly evolving area of pharmacology.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nalfurafine hydrochloride | 152658-17-8 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nalfurafine, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Preclinical Pharmacological Profile of Nalfurafine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nalfurafine (B1239173) hydrochloride, a potent and selective kappa-opioid receptor (KOR) agonist, represents a significant advancement in opioid pharmacology.[1] Approved in Japan for treating uremic pruritus in hemodialysis patients and pruritus in individuals with chronic liver disease, its clinical utility is well-established.[2][3] Preclinically, nalfurafine distinguishes itself from typical KOR agonists like U-50488H by exhibiting a markedly improved side-effect profile, with a reduced propensity to induce dysphoria, psychotomimesis, or aversion at therapeutically relevant doses.[2][4][5] This favorable profile is hypothesized to stem from its unique signaling properties, potentially as a G-protein biased agonist.[6][7] This document provides a comprehensive overview of the preclinical data for nalfurafine, detailing its receptor binding, in vitro functional activity, in vivo efficacy in models of pruritus and pain, and associated experimental methodologies.
In Vitro Pharmacological Profile
Nalfurafine's activity has been extensively characterized through a variety of in vitro assays, establishing its high affinity and potent agonism for the kappa-opioid receptor.
Receptor Binding Affinity
Competitive radioligand binding assays using Chinese Hamster Ovary (CHO) cell membranes expressing human opioid receptors have been employed to determine the binding affinity (Ki) of nalfurafine.[8] These studies consistently demonstrate that nalfurafine binds with high affinity and selectivity to the KOR. While Ki values vary between studies, they typically fall within the sub-nanomolar to low nanomolar range for the KOR.[2] Its affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) is considerably lower, establishing its selectivity.[2] Binding to the nociceptin/orphanin FQ receptor (NOR) is negligible.[2] Furthermore, broad receptor screening has shown very low affinity for other receptors, such as the muscarinic acetylcholine (B1216132) M1 receptor (Ki = 1,700 nmol/L), with no significant interaction at a wide variety of other binding sites.[9]
Table 1: Opioid Receptor Binding Affinity (Ki, nM) of Nalfurafine
| Receptor | Reported Ki Range (nM) | Reference |
|---|---|---|
| Kappa (KOR) | 0.075 - 3.5 | [2] |
| Mu (MOR) | 0.43 - 53 | [2] |
| Delta (DOR) | 51 - 1200 | [2] |
| Nociceptin (NOR) | Negligible |[2] |
Note: The wide range in reported Ki values reflects inter-laboratory variability and differences in experimental conditions.
Functional Activity & Signaling Pathways
Nalfurafine's functional profile confirms it as a full agonist at the KOR. Its mechanism is rooted in the activation of KOR, a G-protein-coupled receptor (GPCR), which initiates intracellular signaling cascades.[3][10]
G-Protein Activation: The primary mechanism involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase.[3][10] This action decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, subsequently reducing neuronal excitability and inhibiting the release of certain neurotransmitters, such as substance P, which are involved in transmitting itch signals.[10] Functional activity is commonly assessed using [³⁵S]GTPγS binding assays, which measure G-protein activation, and cAMP accumulation assays. In these assays, nalfurafine demonstrates high potency and full agonism at the KOR, with significantly lower potency as a partial agonist at MOR and DOR.[2]
Signaling Bias: A key area of investigation is nalfurafine's potential as a "biased agonist." It is theorized that the therapeutic (antipruritic, analgesic) effects of KOR activation are mediated through the G-protein pathway, while adverse effects (e.g., aversion, dysphoria) may be linked to the β-arrestin pathway.[6] Several studies suggest nalfurafine is a G-protein-biased agonist, preferentially activating this pathway over β-arrestin recruitment, which could explain its improved safety profile.[4][6][7] However, this topic remains a matter of debate, with some studies reporting equivocal findings, underscoring the complexity of correlating in vitro bias with in vivo effects.[2]
Notably, unlike the prototypical KOR agonist U50,488H, nalfurafine does not appear to activate the mTOR signaling pathway, which has been implicated in the aversive effects of KOR agonists.[2][5][11]
Table 2: In Vitro Functional Activity of Nalfurafine
| Assay | Receptor | Potency (EC₅₀ / IC₅₀, nM) | Efficacy (Eₘₐₓ / Iₘₐₓ, %) | Reference |
|---|---|---|---|---|
| [³⁵S]GTPγS Binding | KOR | < 0.1 | Full Agonist | [2] |
| MOR | ~3.2 | Partial Agonist | [2] | |
| DOR | ~12.8 | Partial Agonist | [2] | |
| cAMP Inhibition | KOR | ~0.11 | 100 (Full Agonist) | [2] |
| | MOR | ~6.1 | 86 (Partial Agonist) |[2] |
Caption: Primary G-protein mediated signaling cascade initiated by nalfurafine binding to the KOR.
In Vivo Pharmacological Profile
Animal models have been crucial in defining nalfurafine's therapeutic potential and differentiating its profile from first-generation KOR agonists.
Antipruritic Effects
Nalfurafine demonstrates potent and broad-spectrum antipruritic activity in various rodent models. It effectively suppresses scratching behavior induced by a range of pruritogens, including substance P, histamine, serotonin, and chloroquine.[2][12] Its efficacy in models of cholestatic pruritus further supports its clinical application.[9] The antipruritic effect is centrally mediated, as it can be blocked by intracerebroventricular administration of a KOR antagonist.[9][13] Importantly, these anti-scratch effects are observed at doses that do not typically cause significant side effects.[2]
Antinociceptive Effects
Nalfurafine was initially investigated as an analgesic and shows efficacy in several preclinical pain models, particularly those for inflammatory and mechanical pain.[2][8][11] Its effectiveness against thermal pain, especially high-intensity thermal stimuli, appears to be less pronounced.[2][11] The antinociceptive effects are produced at doses lower than those that induce aversion or significant motor impairment.[2]
Side-Effect Profile
The most significant feature of nalfurafine's preclinical profile is its wide therapeutic window. Unlike prototypical KOR agonists such as U50,488H, which produce side effects within their therapeutic dose range, nalfurafine's beneficial effects are dissociated from its adverse effects.
-
Aversion: In conditioned place aversion (CPA) tests, nalfurafine does not produce aversion at doses that are effective for analgesia and pruritus.[2] Aversion is typically only seen at significantly higher doses.[4]
-
Locomotor Activity & Sedation: While nalfurafine can induce hypolocomotion and sedation, these effects generally occur at doses higher than those required for its primary therapeutic actions.[2][4]
-
Motor Incoordination: Impaired performance in tests like the rotarod assay is observed, but again, at doses above the effective range for antipruritic and antinociceptive activity.[2]
Table 3: In Vivo Efficacy and Side-Effect Profile of Nalfurafine in Mice (Subcutaneous, s.c.)
| Effect | Model / Assay | Effective Dose Range (µg/kg) | Reference |
|---|---|---|---|
| Antipruritic | Substance P-induced scratching | A₅₀: ~6.6 - 10 | [2] |
| Antinociceptive | Formalin Test | A₅₀: ~5.8 | [2] |
| Side Effect | Conditioned Place Aversion (CPA) | No CPA up to 20; Aversion at higher doses | [2][4] |
| Side Effect | Locomotor Impairment | No effect up to 20-30 | [2][4] |
| Side Effect | Motor Incoordination | Slight impairment at 20 |[2] |
Key Experimental Protocols
The following sections detail the methodologies for the core assays used to characterize nalfurafine.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a specific receptor.
-
Protocol:
-
Membrane Preparation: Cell membranes are prepared from CHO cells stably expressing the human opioid receptor of interest (KOR, MOR, or DOR) via homogenization in a Tris-HCl buffer.[8][14]
-
Binding Reaction: In a multi-well plate, a fixed amount of cell membrane protein is incubated with a specific radioligand (e.g., [³H]diprenorphine) and varying concentrations of nalfurafine.[8][14]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[14]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound radioligand.[14]
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis: Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: A simplified workflow diagram for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.
-
Protocol:
-
Membrane Preparation: Cell membranes expressing the KOR are prepared as described above.[14]
-
Assay Reaction: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of nalfurafine.[14]
-
Mechanism: Agonist binding to the KOR catalyzes the exchange of bound GDP for [³⁵S]GTPγS on the Gα subunit of the Gi/o protein.
-
Separation & Detection: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound via filtration. Radioactivity is quantified by scintillation counting.
-
Analysis: The amount of bound [³⁵S]GTPγS is plotted against the nalfurafine concentration to determine the EC₅₀ and Eₘₐₓ values.
-
In Vivo Pruritus Model: Substance P-Induced Scratching
This model assesses the antipruritic efficacy of a compound against a specific chemical pruritogen.
-
Protocol:
-
Animal Model: Male ICR or CD-1 mice are typically used.[2][15]
-
Acclimation: Animals are placed in observation chambers and allowed to acclimate for a set period.
-
Drug Administration: Nalfurafine or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at a defined pretreatment time before the pruritogen challenge.
-
Pruritogen Injection: A solution of substance P is injected intradermally into the rostral back or nape of the neck.[15]
-
Behavioral Observation: Immediately following injection, the animal's behavior is recorded for a specified duration (e.g., 30 minutes). An observer, blind to the treatment conditions, counts the number of scratching bouts directed at the injection site.
-
Analysis: The number of scratches in the nalfurafine-treated groups is compared to the vehicle control group.
-
Caption: A generalized workflow for in vivo behavioral pharmacology studies.
Conclusion
The preclinical pharmacological profile of nalfurafine hydrochloride firmly establishes it as a potent, selective, and full kappa-opioid receptor agonist. Its key distinguishing feature is the significant separation between the doses required for therapeutic effects (antipruritic and antinociceptive) and those that induce adverse effects common to other KOR agonists. This favorable therapeutic window, potentially attributable to a G-protein biased signaling mechanism that avoids pathways like mTOR, underpins its clinical success and safety. The data summarized herein provide a robust foundation for its current clinical use and support further investigation into other potential therapeutic applications, such as in pain management and substance use disorders.[1][2][16]
References
- 1. Nalfurafine - Wikipedia [en.wikipedia.org]
- 2. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Portico [access.portico.org]
- 14. benchchem.com [benchchem.com]
- 15. In vitro and in vivo pharmacological characterization of the main metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Pharmacological effects of this compound, a kappa-opioid receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: Receptor Binding Affinity & Functional Activity
An In-depth Technical Guide to Nalfurafine (B1239173) Hydrochloride: Receptor Binding Affinity and Ki Values
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding characteristics of nalfurafine hydrochloride, a potent and selective κ-opioid receptor (KOR) agonist. Nalfurafine is clinically approved in Japan for treating uremic pruritus in patients undergoing hemodialysis and those with chronic liver diseases, exhibiting a favorable safety profile with a low incidence of the dysphoria and psychotomimetic side effects often associated with other KOR agonists.[1] This document details its binding affinities (Ki values), the experimental protocols used for their determination, and the key signaling pathways involved in its mechanism of action.
This compound's interaction with opioid receptors has been characterized through various in vitro studies. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a competitive binding assay. Functional activity, such as agonism, is often measured by EC50 or IC50 values in assays like [³⁵S]GTPγS binding or cAMP accumulation.
The data presented below is a synthesis of findings from multiple studies. It is important to note that absolute values for Ki and functional potency can vary between experiments. These differences are often attributed to variations in experimental conditions, such as the radioligand used, the tissue or cell line preparation (e.g., rodent brain homogenates vs. CHO cells expressing human recombinant receptors), and the specific assay buffer compositions.[1]
Table 1: Competitive Radioligand Binding Affinities (Ki) of Nalfurafine
This table summarizes the binding affinity of nalfurafine for the three primary opioid receptors. Nalfurafine demonstrates high affinity and selectivity for the κ-opioid receptor (KOR).
| Receptor Subtype | Reported Ki Value Range (nM) | Selectivity Ratio (KOR/Other) | Key Observations |
| κ-Opioid Receptor (KOR) | 0.075 - 3.5[1][2] | - | High affinity, primary target. |
| μ-Opioid Receptor (MOR) | 0.43 - 53[1] | 2.4 - 69[1] | Moderate affinity. |
| δ-Opioid Receptor (DOR) | 51 - 1200[1] | ≥ 214[1] | Low to very low affinity. |
| Nociceptin/Orphanin FQ Receptor (NOR) | Negligible Binding[1] | - | Not a significant target. |
Table 2: Functional Activity of Nalfurafine at Opioid Receptors
This table outlines nalfurafine's functional potency and efficacy, primarily determined through [³⁵S]GTPγS binding assays, which measure G-protein activation.
| Receptor Subtype | Assay | Potency (EC₅₀ / IC₅₀) | Efficacy |
| κ-Opioid Receptor (KOR) | [³⁵S]GTPγS | < 0.1 nM (EC₅₀)[1] | Full Agonist[1][3] |
| cAMP Accumulation | ~0.18 nM (IC₅₀)[4] | Full Agonist[4] | |
| μ-Opioid Receptor (MOR) | [³⁵S]GTPγS | 3.11 nM (EC₅₀)[3] | Partial Agonist[1][3] |
| cAMP Accumulation | ~9.9 nM (IC₅₀)[4] | High-Efficacy Partial Agonist[1] | |
| δ-Opioid Receptor (DOR) | [³⁵S]GTPγS | Low Potency[3] | Full Agonist[3] |
| cAMP Accumulation | ~1,600 nM (IC₅₀)[4] | - |
Experimental Protocols
The characterization of nalfurafine's receptor binding profile relies on established pharmacological assays. The following are detailed methodologies for two key experiments.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound (nalfurafine) by measuring its ability to displace a radiolabeled ligand of known affinity from a receptor.
Objective: To determine the Ki of nalfurafine for κ, μ, and δ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the recombinant human opioid receptor of interest (KOR, MOR, or DOR), or brain tissue homogenates (e.g., from guinea pig or rat).[5][6]
-
Radioligands: High-affinity, receptor-selective radioligands. Examples include:
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective antagonist like naloxone.[5][7]
-
Buffers:
-
Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/B or GF/C), and a scintillation counter or gamma counter depending on the radioisotope.[5][7]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or prepare fresh tissue homogenates on ice. Resuspend the membranes in ice-cold assay buffer to a predetermined final protein concentration.[5][8]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add receptor membranes, a fixed concentration of radioligand (typically at or below its Kd), and assay buffer.[7]
-
Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of the non-specific control (e.g., naloxone).[7]
-
Competition: Add receptor membranes, radioligand, and varying concentrations of nalfurafine.[7]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[7][8]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of the wells through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[5][7]
-
Washing: Wash the filters multiple times (typically 3-4 times) with ice-cold wash buffer to remove all unbound radioligand.[7][8]
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[5]
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the nalfurafine concentration. This should yield a sigmoidal curve.
-
Determine IC₅₀: Use non-linear regression analysis to calculate the IC₅₀, which is the concentration of nalfurafine that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[5]
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the level of receptor activation.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of nalfurafine as a KOR agonist.
Procedure Outline:
-
Incubation: Receptor membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of nalfurafine.
-
Agonist Stimulation: Nalfurafine binding to the KOR activates the associated Gi/o protein, stimulating the binding of [³⁵S]GTPγS.[3]
-
Termination: The reaction is stopped, and the mixture is filtered through glass fiber filters to capture the membranes with bound [³⁵S]GTPγS.
-
Measurement: Radioactivity is quantified using a scintillation counter.
-
Data Analysis: Data are plotted to generate a dose-response curve, from which the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist) are determined.[3]
Visualizations: Pathways and Workflows
Signaling Pathways of Nalfurafine at the KOR
Nalfurafine is a G-protein biased KOR agonist.[9][10] Upon binding, it preferentially activates the G-protein-mediated signaling cascade over the β-arrestin pathway. This biased agonism is thought to contribute to its therapeutic effects while minimizing the aversive effects associated with β-arrestin recruitment.[11] The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12][13]
Caption: Nalfurafine's G-protein biased signaling at the KOR.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the sequential steps involved in determining the Ki value of a compound using a competitive binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship: Nalfurafine's Pharmacological Profile
This diagram shows the logical connection between nalfurafine's receptor selectivity and its resulting clinical profile. Its high selectivity for the KOR over other opioid receptors is fundamental to its therapeutic action and favorable side-effect profile.
Caption: Nalfurafine's receptor selectivity and clinical effects.
References
- 1. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Nalfurafine, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. This compound, a κ-Opioid Receptor Agonist, Induces Melanophagy via PKA Inhibition in B16F1 Cells [mdpi.com]
Nalfurafine's Dichotomous Engagement of Kappa-Opioid Receptor Signaling: A Technical Guide to G-Protein and β-Arrestin Pathways
For Immediate Release
A deep dive into the signaling mechanisms of nalfurafine (B1239173) reveals a pronounced bias towards G-protein-mediated pathways over β-arrestin recruitment at the kappa-opioid receptor (KOR), offering a molecular basis for its unique pharmacological profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathway dynamics that define nalfurafine's functional selectivity.
Nalfurafine, a clinically approved therapeutic for uremic pruritus, stands out among KOR agonists for its reduced incidence of adverse effects such as dysphoria and sedation.[1][2][3] Emerging evidence strongly suggests that this favorable profile is rooted in its nature as a G-protein biased agonist.[1][3][4] This guide elucidates the critical distinction between the canonical G-protein signaling cascade, associated with therapeutic effects like analgesia and anti-pruritus, and the β-arrestin pathway, which is increasingly linked to the undesirable side effects of KOR activation.[1][2][5][6]
Quantitative Analysis of Nalfurafine's Signaling Bias
The functional selectivity of nalfurafine has been quantified across various in vitro assays, consistently demonstrating a preference for G-protein activation over β-arrestin recruitment. The following tables summarize key quantitative data from the literature, highlighting the potency (EC50) and efficacy (Emax) of nalfurafine in engaging these two distinct signaling arms.
G-Protein Signaling Potency and Efficacy
Nalfurafine potently activates G-protein signaling downstream of the KOR. This is commonly measured through GTPγS binding assays, inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation, and phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1][7]
| Assay Type | Receptor | Nalfurafine EC50 (nM) | Nalfurafine Efficacy (relative to U50,488) | Reference(s) |
| [³⁵S]GTPγS Binding | Human KOR | 0.097 ± 0.018 | 91% | [7] |
| [³⁵S]GTPγS Binding | CHO-KOR | 0.025 | Full Agonist | [8] |
| GloSensor™ cAMP Assay | HEK293-KOR | 0.17 ± 0.04 | ~100% | [7] |
| ERK1/2 Phosphorylation (5 min) | Human KOR | 1.4 | 99% | [1] |
| ERK1/2 Phosphorylation (5 min) | Rodent KOR | 0.50 | 110% | [1] |
β-Arrestin Recruitment Potency and Efficacy
In contrast to its high potency in G-protein activation, nalfurafine is significantly less potent at recruiting β-arrestin. Assays such as PathHunter® β-arrestin recruitment are standard for quantifying this interaction.[6][7]
| Assay Type | Receptor | Nalfurafine EC50 (nM) | Nalfurafine Efficacy (relative to U50,488) | Reference(s) |
| Tango β-arrestin Recruitment | Human KOR | 0.74 ± 0.07 | 108% | [7] |
| PathHunter® β-arrestin Assay | Human KOR | 1.4 | 129% | [8] |
| p38 MAPK Phosphorylation (30 min) | Human KOR | 110 | 100% | [1] |
| p38 MAPK Phosphorylation (30 min) | Rodent KOR | 5.2 | 110% | [1] |
Signaling Bias of Nalfurafine
The disparity in potency between the two pathways underscores nalfurafine's G-protein bias. This bias can be quantified using a bias factor, which compares the relative potency of a ligand for one pathway over another, often in reference to a balanced agonist like U50,488. Nalfurafine exhibits a significantly greater G-protein bias at the human KOR compared to the rodent KOR.[1][3]
| Receptor | G-Protein Pathway Assay | β-Arrestin Pathway Assay | Potency Ratio (β-arrestin EC50 / G-protein EC50) | Bias Factor (vs. U50,488) | Reference(s) |
| Human KOR | ERK1/2 Phosphorylation | p38 MAPK Phosphorylation | ~79 | 300 | [1] |
| Rodent KOR | ERK1/2 Phosphorylation | p38 MAPK Phosphorylation | ~10 | 7 | [1] |
| Human KOR | GloSensor™ cAMP Assay | Tango β-arrestin Assay | ~4.4 | 6 | [7][9] |
Signaling Pathways and Experimental Overviews
To fully appreciate the functional selectivity of nalfurafine, it is essential to understand the downstream signaling cascades and the experimental designs used to measure them.
Nalfurafine-Induced KOR Signaling Pathways
Caption: Nalfurafine's biased agonism at the KOR.
Experimental Workflow for Quantifying Signaling Bias
Caption: Workflow for determining nalfurafine's signaling bias.
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for the replication and interpretation of signaling bias data. Below are detailed protocols for the key assays used to characterize nalfurafine's activity.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of nalfurafine for the KOR.
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human KOR.
-
Radioligand: [³H]diprenorphine or another suitable KOR-selective radioligand.
-
Procedure:
-
Membrane Preparation: Culture KOR-expressing cells and harvest. Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, incubate cell membranes (e.g., 30 µg protein) with a fixed concentration of radioligand and varying concentrations of unlabeled nalfurafine.
-
Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.
-
Non-specific Binding: Determine in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding (total binding - non-specific binding). Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the direct activation of G-proteins by the KOR.
-
Materials: KOR-expressing cell membranes, [³⁵S]GTPγS, unlabeled GTPγS, GDP, and assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Procedure:
-
Assay Setup: In a 96-well plate, incubate membranes (10-20 µg) with varying concentrations of nalfurafine and a fixed concentration of GDP (e.g., 15 µM) for 15 minutes at 30°C.
-
Reaction Initiation: Add [³⁵S]GTPγS (e.g., 80 pM) to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Non-specific Binding: Determined in the presence of 10 µM unlabeled GTPγS.
-
Termination and Filtration: Stop the reaction by rapid filtration through GF/B filters.
-
Detection: Measure radioactivity on the filters.
-
Data Analysis: Plot specific binding against the log concentration of nalfurafine to determine EC50 and Emax values.
-
GloSensor™ cAMP Assay
This live-cell assay measures the inhibition of adenylyl cyclase, a downstream effect of Gαi/o activation.
-
Materials: HEK293 cells stably expressing KOR and a GloSensor™ cAMP biosensor plasmid, GloSensor™ cAMP Reagent.
-
Procedure:
-
Cell Culture: Plate the engineered cells in a 96-well plate.
-
Reagent Equilibration: Pre-equilibrate the cells with the GloSensor™ cAMP Reagent.
-
Compound Addition: Add varying concentrations of nalfurafine to the wells.
-
Luminescence Measurement: Measure luminescence kinetically or at a fixed time point (typically 2-10 minutes post-agonist addition).
-
Data Analysis: A decrease in luminescence corresponds to a decrease in cAMP levels. Generate dose-response curves to determine the EC50 for cAMP inhibition.
-
PathHunter® β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated KOR.
-
Materials: U2OS or CHO-K1 cells stably expressing the KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag (DiscoverX), PathHunter® detection reagents.
-
Procedure:
-
Cell Plating: Seed the PathHunter® cells in a 96-well or 384-well plate and incubate overnight.
-
Compound Stimulation: Add serial dilutions of nalfurafine to the cells and incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagent mixture to each well.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Increased signal indicates β-arrestin recruitment. Calculate EC50 and Emax from the dose-response curve.
-
ERK1/2 and p38 MAPK Phosphorylation Western Blot
This method assesses the phosphorylation of key downstream kinases in the G-protein and β-arrestin pathways, respectively.
-
Procedure:
-
Cell Treatment: Plate KOR-expressing cells and serum-starve overnight. Treat cells with varying concentrations of nalfurafine for a specific duration (e.g., 5 minutes for pERK, 30 minutes for p-p38).
-
Cell Lysis: Lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies specific for phospho-ERK1/2 or phospho-p38 MAPK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with antibodies for total ERK1/2 or total p38 MAPK to normalize for protein loading.
-
Densitometry: Quantify band intensity to determine the fold-change in phosphorylation relative to control.
-
Conclusion
The comprehensive data presented in this guide unequivocally characterize nalfurafine as a G-protein biased agonist at the kappa-opioid receptor. Its significantly higher potency for activating G-protein-mediated signaling pathways, such as ERK1/2 phosphorylation and cAMP inhibition, compared to the β-arrestin-dependent p38 MAPK pathway, provides a compelling molecular explanation for its improved safety profile. The detailed experimental protocols and pathway diagrams offered herein serve as a valuable resource for researchers in the fields of pharmacology and drug discovery, facilitating further investigation into the therapeutic potential of biased agonism at the KOR and the development of next-generation analgesics and anti-pruritics with minimized adverse effects.
References
- 1. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 2. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Chemical structure and properties of nalfurafine hydrochloride
Nalfurafine (B1239173) hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist. It was the first selective KOR agonist to be approved for clinical use and is primarily marketed in Japan for the treatment of uremic pruritus in individuals with chronic kidney disease undergoing hemodialysis[1]. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used in its characterization.
Chemical Structure and Physicochemical Properties
Nalfurafine hydrochloride is a derivative of the opioid antagonist naltrexone[1][2]. Its unique chemical structure distinguishes it from other KOR agonists[1].
IUPAC Name: (2E)-N-[(5α,6β)-17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]-3-(3-furyl)-N-methylacrylamide hydrochloride[1]
Chemical Formula: C₂₈H₃₂N₂O₅ · HCl[3][4]
Molecular Weight: 513.0 g/mol [4]
| Property | Value | Reference |
| CAS Number | 152658-17-8 | [1] |
| PubChem CID | 6445230 | [1] |
| Melting Point | 207-217 °C | [5][6] |
| Solubility | DMF: 10 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.3 mg/ml, PBS (pH 7.2): 5 mg/ml | [4] |
| Topological Polar Surface Area | 86.4 Ų | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 6 | [7] |
| Rotatable Bond Count | 5 | [7] |
Pharmacological Properties and Mechanism of Action
Nalfurafine is a highly potent and selective full agonist of the κ-opioid receptor (KOR)[1]. Its primary mechanism of action involves the activation of KORs, which are G protein-coupled receptors (GPCRs)[8][9]. This activation triggers a cascade of intracellular signaling pathways.
Upon binding to the KOR, nalfurafine induces a conformational change that leads to the activation of intracellular G-proteins. This results in the inhibition of adenylate cyclase, which in turn reduces the production of cyclic adenosine (B11128) monophosphate (cAMP)[8]. The decrease in cAMP levels leads to reduced neuronal excitability and the inhibition of neurotransmitter release[8]. Specifically, KOR activation by nalfurafine has been shown to inhibit the release of substance P and other neuropeptides involved in the transmission of itch signals[8].
Interestingly, nalfurafine exhibits atypical properties as a KOR agonist. It may act as a biased agonist, preferentially activating certain downstream signaling pathways over others[1]. Some studies suggest it favors the G-protein-mediated pathway, which is associated with its therapeutic effects, over the β-arrestin-mediated pathway, which is often linked to adverse effects[10].
| Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Reference |
| Kappa (κ) | 75 pM | 25 pM | [1] |
| Mu (μ) | Weak partial agonist activity with much lower affinity | No in vivo indications of agonism or antagonism | [1] |
| Delta (δ) | No significant activity | No significant activity | [11] |
Pharmacokinetics
This compound is orally active and centrally acting[1]. Its pharmacokinetic profile has been studied in hemodialysis patients.
| Parameter | Single Dose (2.5 µg) | Single Dose (5 µg) | Repeated Dose (2.5 µ g/day for 12 days) | Repeated Dose (5 µ g/day for 12 days) | Reference |
| Tmax (hours) | 4.25 | 3 | 4.14 | 3.86 | [11] |
| Cmax (pg/mL) | 3.15 | 6.51 | 5.70 | 10.25 | [11] |
| t1/2 (hours) | 14.21 | 14.03 | 25.33 | 28.34 | [11] |
Metabolism of this compound primarily involves decyclopropylmethylation, with cytochrome P450 3A4 (CYP3A4) being the major enzyme responsible[12][13]. It is also a substrate for P-glycoprotein (P-gp) but does not inhibit P-gp-mediated transport[12][13].
Experimental Protocols
Nalfurafine is synthesized from naltrexone (B1662487) in a multi-step process. A general synthetic scheme involves:
-
Reductive amination of naltrexone with methylamine (B109427) under catalytic hydrogenation conditions.
-
Subsequent acylation with 3(E)-(3-furyl) acryloyl chloride[5].
-
The final compound as a free base is dissolved in anhydrous methanol (B129727), and a solution of HCl in methanol is added to form the hydrochloride salt[14].
Competitive radioligand binding assays are employed to determine the binding affinity and selectivity of nalfurafine for opioid receptors[14].
General Protocol:
-
Membrane Preparation: Cell membranes from Chinese hamster ovary (CHO) cells expressing the desired opioid receptor (KOR, MOR, or DOR) are homogenized in a cold lysis buffer and pelleted by centrifugation. The final pellet is resuspended in an assay binding buffer[14][15].
-
Assay Incubation: The assay is typically performed in 96-well plates. To each well, the cell membrane preparation, a competing test compound (nalfurafine), and a radioligand solution (e.g., [³H]diprenorphine for KOR and DOR, [³H]naloxone for MOR) are added[14]. The plates are incubated to allow for binding equilibrium to be reached[15].
-
Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with an ice-cold wash buffer[15].
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter[15].
-
Data Analysis: The concentration of the competitor that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki), which represents the binding affinity of the competitor for the receptor[16]. The Ki is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[15].
A stability-indicating HPLC method can be used for the quantitative determination of this compound.
General Method:
-
Column: A common choice is a C18 column (e.g., BDS Hypersil C18, 250 x 4.6 mm, 5µm particle size)[17].
-
Mobile Phase: A mixture of a buffer (e.g., 5 mM sodium acetate (B1210297) buffer, pH 5.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 40:60, v/v)[17].
-
Flow Rate: Typically around 1 ml/min[17].
-
Detection: UV detection at a specific wavelength (e.g., 210 nm)[17].
This method allows for the separation and quantification of nalfurafine from its potential degradation products[17].
Clinical Use and Safety
This compound is approved for the treatment of refractory pruritus in patients undergoing hemodialysis or with chronic liver disease[12][13]. Clinical trials have demonstrated its efficacy in reducing itching within the first week of treatment, with effects persisting for up to 52 weeks[12][13]. The most common adverse drug reactions are generally mild and include insomnia, constipation, somnolence, and dizziness[18]. Importantly, long-term studies have not shown evidence of physical or psychological dependence[12][13].
References
- 1. Nalfurafine - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]
- 3. GSRS [precision.fda.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Nalfurafine | 152658-17-8 [chemicalbook.com]
- 6. Nalfurafine | 152658-17-8 [amp.chemicalbook.com]
- 7. Nalfurafine | C28H32N2O5 | CID 6445230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound, a κ-Opioid Receptor Agonist, Induces Melanophagy via PKA Inhibition in B16F1 Cells | MDPI [mdpi.com]
- 10. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Profiles of this compound for the Treatment of Pruritus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Post-marketing surveillance study of the safety and efficacy of this compound (Remitch® capsules 2.5 μg) in 3,762 hemodialysis patients with intractable pruritus - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Nalfurafine Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalfurafine (B1239173) hydrochloride, a potent and selective kappa-opioid receptor agonist, is an established therapeutic agent for uremic pruritus in hemodialysis patients. A thorough understanding of its metabolic fate is crucial for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of nalfurafine hydrochloride, detailing its metabolic pathways, the enzymes involved, and the resulting metabolites. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this unique therapeutic compound.
Metabolic Pathways and Key Metabolites
The metabolism of this compound proceeds primarily through two main pathways: Phase I oxidation and Phase II glucuronidation.
Phase I Metabolism: Decyclopropylmethylation
The initial and primary metabolic transformation of nalfurafine is the cleavage of the cyclopropylmethyl group from the nitrogen atom at position 17 of the morphinan (B1239233) skeleton. This reaction, known as N-dealkylation or, more specifically, decyclopropylmethylation, results in the formation of the major active metabolite, 17-decyclopropylmethylated nalfurafine (de-CPM) .[1]
This metabolic step is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes and recombinant CYP isoforms have identified CYP3A4 as the major enzyme responsible for this conversion.[2][3] Minor contributions from CYP2C8 and CYP2C19 have also been observed.[2]
Phase II Metabolism: Glucuronidation
Both nalfurafine and its Phase I metabolite, de-CPM, undergo Phase II conjugation with glucuronic acid. This process, known as glucuronidation, is a major pathway for increasing the water solubility of drugs and facilitating their excretion. This results in the formation of two main glucuronide conjugates:
While the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the glucuronidation of nalfurafine and de-CPM have not been definitively identified in the reviewed literature, this pathway represents a significant route of elimination for the drug and its primary metabolite.
The following diagram illustrates the primary metabolic pathways of this compound.
Quantitative Data
Pharmacokinetics of Nalfurafine
The pharmacokinetic parameters of nalfurafine have been characterized in both human subjects and animal models. The following tables summarize key pharmacokinetic data.
Table 1: Pharmacokinetics of Nalfurafine in Hemodialysis Patients [2]
| Dosage Regimen | Tmax (hours) | Cmax (pg/mL) | t1/2 (hours) |
| Single Dose (2.5 µg) | 4.25 | 3.15 | 14.21 |
| Single Dose (5 µg) | 3.00 | 6.51 | 14.03 |
| Repeated Dose (2.5 µ g/day for 12 days) | 4.14 | 5.70 | 25.33 |
| Repeated Dose (5 µ g/day for 12 days) | 3.86 | 10.25 | 28.34 |
Table 2: Pharmacokinetics of Nalfurafine in Mice (0.1 mg/kg dose) [4][5]
| Route of Administration | Bioavailability | Elimination Half-life (t1/2) |
| Intraperitoneal (ip) | - | Shorter |
| Oral (po) | ~70% | Longer |
Note: Specific values for elimination half-life in mice were described qualitatively in the source.
Pharmacological Activity of Metabolites
The primary metabolites of nalfurafine have been demonstrated to have significantly reduced pharmacological activity compared to the parent compound.
Table 3: In Vitro Activity of Nalfurafine and its Metabolite de-CPM at the Human κ-Opioid Receptor [1]
| Compound | Ki (nmol/L) |
| Nalfurafine | 0.25 (approx.) |
| de-CPM | 5.95 |
Note: The Ki for nalfurafine was calculated based on the statement that the affinity of de-CPM was 24 times lower.
The metabolites NFA-G and de-CPM-G showed low affinities for human κ, μ, and δ-opioid receptors.[1] Furthermore, in a substance P-induced scratching behavior model in mice, subcutaneous administration of each of the main metabolites did not produce a significant antipruritic effect at doses up to 1000 μg/kg, which is 100 times higher than the effective dose of nalfurafine.[1]
Experimental Protocols
In Vitro Metabolism Studies
A generalized protocol for assessing the metabolic stability of a compound using human liver microsomes is described below. This can be adapted for the study of this compound.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound in human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and MgCl2.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound and the NADPH regenerating system to the pre-incubated mixture.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, containing an appropriate internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2 = -0.693 / slope). The intrinsic clearance (Clint) can then be calculated from the half-life and the protein concentration in the incubation.
The following diagram illustrates a general workflow for an in vitro metabolism study.
In Vivo Metabolism Studies
The following provides a general outline for an in vivo study in rats to investigate the metabolism of this compound, based on methodologies from related studies.[6]
Objective: To identify and quantify this compound and its major metabolites in plasma and urine of rats following administration.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Acclimation: Acclimate animals to the housing conditions and, if applicable, to metabolic cages for urine and feces collection.
-
Administration: Administer this compound to the rats via the desired route (e.g., intravenous, oral gavage).
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points post-dose via an appropriate method (e.g., tail vein, cannula). Process the blood to obtain plasma.
-
Urine and Feces: If using metabolic cages, collect urine and feces at specified intervals.
-
-
Sample Storage: Store all biological samples at -80°C until analysis.
-
Sample Preparation:
-
Plasma: Perform protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix.
-
Urine: May require dilution and/or enzymatic hydrolysis (e.g., with β-glucuronidase) to measure conjugated metabolites.
-
-
Analysis: Quantify the concentrations of nalfurafine, de-CPM, NFA-G, and de-CPM-G in the prepared samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) for nalfurafine and its metabolites.
Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for the sensitive and specific quantification of nalfurafine and its metabolites in biological matrices. While a fully detailed, validated method for the simultaneous quantification of nalfurafine and its three main metabolites was not available in the reviewed literature, a recently published method for nalfurafine in mouse plasma and brain provides a strong starting point.[4][5]
Key Components of an LC-MS/MS Method:
-
Sample Extraction: Protein precipitation or liquid-liquid extraction are common techniques.[4][5]
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with an acidic modifier (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for nalfurafine and each metabolite, along with an appropriate internal standard, would need to be optimized.
Conclusion
The metabolism of this compound is well-characterized, proceeding through Phase I decyclopropylmethylation primarily by CYP3A4 to form the metabolite de-CPM, followed by Phase II glucuronidation of both the parent drug and de-CPM. The resulting metabolites exhibit significantly reduced pharmacological activity, indicating that the therapeutic effects of nalfurafine are attributable to the parent compound. While the major metabolic pathways are understood, further research to identify the specific UGT isoforms involved in glucuronidation and to characterize the pharmacokinetics of the main metabolites would provide a more complete understanding of the disposition of nalfurafine. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. In vitro and in vivo pharmacological characterization of the main metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Profiles of this compound for the Treatment of Pruritus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Application of an LC-MS Method for the Pharmacokinetics and Pharmacodynamics of Oral Therapeutic Efficacy of Nalfurafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nalfurafine reverses fentanyl-induced muscle rigidity and respiratory depression without affecting sedation in rats: decoupling respiration from sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Nalfurafine Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of nalfurafine (B1239173) hydrochloride, a selective kappa-opioid receptor agonist, in various animal models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.
Executive Summary
Nalfurafine hydrochloride has been investigated in a range of animal models, including mice, rats, and rhesus monkeys, to elucidate its pharmacokinetic properties. These studies are crucial for understanding its therapeutic potential and safety profile. This guide summarizes key quantitative data, details the experimental methodologies employed in these studies, and visualizes the underlying signaling pathways and experimental workflows.
Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters of this compound in different animal models and routes of administration. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental designs.
Table 1: Pharmacokinetics of this compound in Rats
| Route of Administration | Dose | Cmax | Tmax | t1/2 | AUC | Notes |
| Oral (gavage) | 150 µg/kg | - | Peak diuresis at 2 hours | - | - | Study focused on diuretic effect, not full PK profile.[1] |
| Intravenous (bolus) | 5 µg/kg | - | Peak diuresis at 30 minutes | - | - | Study focused on diuretic effect, not full PK profile.[1] |
| Subcutaneous | 0.04 mg/kg | - | - | - | AUC analysis performed for glutamate (B1630785) response. | Study focused on neurochemical effects, not plasma PK.[2] |
Data not available is denoted by "-"
Table 2: Pharmacokinetics of this compound in Mice
| Route of Administration | Dose | Cmax | Tmax | t1/2 | AUC | Brain/Plasma Ratio (Kp) |
| Oral | 19.6 µg/kg (A50) | - | - | - | - | - |
| Subcutaneous | 5-20 µg/kg | - | - | - | - | - |
| Subcutaneous | 0.015-0.06 mg/kg | - | - | - | - | - |
| Intravenous | - | - | - | - | - | Kp value showed similar profiles with and without co-administration of P-gp substrates.[3] |
Data not available is denoted by "-"
Table 3: Pharmacokinetics of this compound in Rhesus Monkeys
| Route of Administration | Dose | Cmax | Tmax | t1/2 | AUC | Notes |
| Oral | 0.001-0.0056 mg/kg | - | Onset of scratching at 18-32 min, peak at 100 min | - | - | Behavioral observation study.[4] |
| Intravenous | 0.00032–0.001 mg/kg | - | - | - | - | Behavioral observation study.[5] |
| Intravenous Self-Administration | 0.0625, 0.125, 0.25 µg/kg/infusion | - | - | - | - | Study on reinforcing effects.[6] |
Data not available is denoted by "-"
Experimental Protocols
This section details the methodologies used in the pharmacokinetic studies of this compound.
Animal Models
-
Rats: Male Sprague-Dawley and Fischer 344 rats have been utilized in various studies.[1][2][7]
-
Mice: Male ICR and C57BL/6J mice have been common models for studying the effects of nalfurafine.[7][8]
-
Rhesus Monkeys: Adult male rhesus monkeys have been used in self-administration and behavioral observation studies.[4][6]
Drug Administration and Dosing
-
Oral (p.o.): Nalfurafine has been administered orally via gavage in rats and in a Jell-O vehicle for monkeys.[1][4]
-
Intravenous (i.v.): Bolus injections have been used in rats and monkeys.[1][5]
-
Subcutaneous (s.c.): Subcutaneous injections have been administered to both rats and mice.[2][7]
Sample Collection and Analysis
Blood samples are typically collected at predetermined time points following drug administration. Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.[9][10]
The quantification of nalfurafine in plasma samples is predominantly performed using LC-MS/MS due to its high sensitivity and selectivity.[3]
-
Sample Preparation: A common procedure involves protein precipitation from the plasma sample using a solvent like acetonitrile (B52724). This is followed by vortexing and centrifugation to separate the precipitated proteins. The resulting supernatant, containing the analyte, is then transferred for analysis.
-
Chromatography: The separation of nalfurafine from endogenous plasma components is achieved using a liquid chromatography system. A C18 column is often employed with a mobile phase consisting of a mixture of an aqueous solution (e.g., containing formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.
-
Mass Spectrometry: A tandem mass spectrometer, often a triple quadrupole, is used for detection. The instrument is typically operated in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for nalfurafine and an internal standard are monitored.
Pharmacokinetic Analysis
Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis. Specialized software, such as Phoenix WinNonlin, is the industry standard for performing these calculations.[11][12][13][14]
Signaling Pathways and Experimental Workflows
Nalfurafine's Mechanism of Action: Biased Agonism at the Kappa-Opioid Receptor
Nalfurafine is a selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Upon activation, KORs can initiate two primary signaling cascades: the G-protein-mediated pathway and the β-arrestin-mediated pathway. Nalfurafine exhibits biased agonism, preferentially activating the G-protein pathway.[15][16][17]
-
G-Protein Pathway: This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia. Activation of the Gi/o protein by nalfurafine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
β-Arrestin Pathway: This pathway is often linked to the adverse effects of KOR agonists, such as dysphoria.
Typical Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a standard workflow for conducting a pharmacokinetic study of nalfurafine in an animal model.
Conclusion
The preclinical pharmacokinetic studies of this compound in animal models provide valuable insights into its ADME properties. While existing data offer a foundational understanding, further studies with comprehensive pharmacokinetic profiling across different species and routes of administration would be beneficial for a more complete picture. The detailed protocols and understanding of the underlying signaling mechanisms presented in this guide are intended to aid in the design and interpretation of future research in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. Nalfurafine, the kappa opioid agonist, inhibits icilin-induced wet-dog shakes in rats and antagonizes glutamate release in the dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Drug Interactions of a Novel κ-Opioid Receptor Agonist, this compound, Involving the P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of observable behaviors following oral administration of oxycodone and nalfurafine in male rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QUANTIFICATION OF OBSERVABLE BEHAVIORS FOLLOWING ORAL ADMINISTRATION OF OXYCODONE AND NALFURAFINE IN MALE RHESUS MONKEYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective κ opioid receptor agonist, has no reinforcing effect on intravenous self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nalfurafine is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetic study of Q808 in rhesus monkey using liquid chromatography–tandem mass spectrometry [frontiersin.org]
- 10. Pharmacokinetic study of Q808 in rhesus monkey using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phoenix WNL Introduction [onlinehelp.certara.com]
- 12. How Certara's Phoenix WinNonlin Software used for PK/PD Analysis - AKT Health Blog [blog.akthealth.com]
- 13. researchgate.net [researchgate.net]
- 14. Phoenix WinNonlin™ The industry standard for non-compartmental analysis (NCA) and PK/PD modeling - AKT Health Blog [blog.akthealth.com]
- 15. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Nalfurafine Hydrochloride and the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalfurafine (B1239173) hydrochloride, a selective kappa-opioid receptor (KOR) agonist, represents a significant departure from traditional opioid compounds.[1][2] Initially developed as an analgesic, its unique pharmacological profile, characterized by potent antipruritic effects with a reduced incidence of adverse effects typically associated with KOR agonists, has led to its approval in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[1][2][3][4] This technical guide provides an in-depth exploration of the central nervous system (CNS) effects of nalfurafine hydrochloride, focusing on its mechanism of action, receptor binding profile, downstream signaling cascades, and its therapeutic potential in various CNS disorders. The information is presented to aid researchers, scientists, and drug development professionals in understanding and advancing the study of this novel compound.
Mechanism of Action: A Biased Agonist at the Kappa-Opioid Receptor
This compound exerts its primary effects through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) widely distributed throughout the CNS.[1][3] Unlike prototypical KOR agonists such as U-50,488, nalfurafine is characterized as a G-protein biased agonist.[1][5][6] This means it preferentially activates the G-protein-mediated signaling pathway, which is associated with therapeutic effects like analgesia and antipruritus, over the β-arrestin-mediated pathway, which is linked to adverse effects such as dysphoria, sedation, and psychotomimesis.[1][5][6]
Signaling Pathways
Upon binding to the KOR, nalfurafine initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins, specifically the Gαi/o subtype.[1] This activation triggers a cascade of downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1]
-
Modulation of Ion Channels: The βγ subunit of the G-protein can directly interact with and modulate the activity of ion channels, leading to reduced neuronal excitability.
-
MAPK Pathway Activation: Nalfurafine has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[5] This activation is believed to be downstream of G-protein signaling. In contrast, its activation of the p38 MAPK pathway, which is associated with β-arrestin signaling and aversive effects, is significantly less potent.[5]
The following diagram illustrates the primary signaling pathway of nalfurafine.
The biased agonism of nalfurafine is a key area of research. The following diagram depicts the differential activation of G-protein and β-arrestin pathways.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Nalfurafine Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Notes |
| Kappa (κ) | 0.075 | U-50,488 | - | Highly potent and selective for the KOR. |
| Mu (μ) | 3.11 | DAMGO | - | Partial agonist activity at the MOR. |
| Delta (δ) | >1000 | DPDPE | - | Negligible affinity for the DOR. |
Data compiled from multiple sources.
Table 2: In Vitro Functional Activity
| Assay | Parameter | Nalfurafine Value | Reference Compound | Reference Value | Cell Line | Notes |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | < 0.1 | (-)U50,488H | - | CHO-KOR | Potent full agonist at the KOR.[4] |
| cAMP Inhibition | IC₅₀ (nM) | 0.15 ± 0.08 | U69,593 | 16 ± 6 | CHO-KOR | Demonstrates functional inhibition of adenylyl cyclase.[4] |
| ERK1/2 Activation | EC₅₀ (nM) | 1.4 | U50,488 | - | HEK293-hKOR | Potent activation of the G-protein-mediated ERK pathway.[5] |
| p38 Activation | EC₅₀ (nM) | 110 | U50,488 | - | HEK293-hKOR | Significantly lower potency for the β-arrestin-associated p38 pathway.[5] |
| β-arrestin Recruitment | EC₅₀ (nM) | 1.43 ± 0.13 | U50,488H | 1.43 ± 0.13 | HEK293 | Potency for β-arrestin recruitment is lower than for G-protein activation.[7] |
Table 3: In Vivo Efficacy in CNS Models
| Model | Species | Route of Administration | Effective Dose Range | Observed Effect |
| Conditioned Place Aversion | Mouse | Intraperitoneal (i.p.) | 0.06 mg/kg | Induced CPA, similar to U50,488 at equieffective antinociceptive doses.[8] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Intraperitoneal (i.p.) | 0.0003 - 0.1 mg/kg | Significant reduction in disease burden and promotion of remyelination.[9] |
| Cuprizone-Induced Demyelination | Mouse | Intraperitoneal (i.p.) | 0.01 - 0.1 mg/kg | Promoted remyelination and partial reversal of mature oligodendrocyte loss.[10][11] |
| Thermal Antinociception (Tail Withdrawal) | Mouse | Intraperitoneal (i.p.) | ≥ 0.06 mg/kg | Produced antinociceptive effects.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of nalfurafine's CNS effects.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of nalfurafine for opioid receptors.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human kappa (κ), mu (μ), or delta (δ) opioid receptors are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]diprenorphine for KOR) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled nalfurafine.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of nalfurafine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To assess the functional activity of nalfurafine as a KOR agonist by measuring its ability to inhibit adenylyl cyclase.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human KOR are cultured in appropriate media.
-
Cell Treatment: Cells are pre-incubated with varying concentrations of nalfurafine.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin, which leads to an increase in intracellular cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay (e.g., GloSensor™ cAMP Assay).
-
Data Analysis: The concentration of nalfurafine that inhibits 50% of the forskolin-stimulated cAMP production (IC₅₀) is determined.
References
- 1. mdpi.com [mdpi.com]
- 2. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 7. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nalfurafine reduces neuroinflammation and drives remyelination in models of CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. Nalfurafine promotes myelination in vitro and facilitates recovery from cuprizone + rapamycin-induced demyelination in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nalfurafine Hydrochloride in Animal Models of Uremic Pruritus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uremic pruritus, or chronic kidney disease-associated pruritus (CKD-aP), is a common and distressing symptom for patients with advanced kidney disease, significantly impairing their quality of life. The pathophysiology of uremic pruritus is complex and not fully understood, but it is thought to involve a combination of factors including immune dysregulation, and an imbalance in the endogenous opioid system.[1] Specifically, an overactivation of the μ-opioid system is believed to contribute to itching, while the κ-opioid system is thought to counteract this effect.[2]
Nalfurafine (B1239173) hydrochloride is a selective κ-opioid receptor agonist that has been approved for the treatment of uremic pruritus in hemodialysis patients in Japan.[3][4] Its mechanism of action involves the activation of κ-opioid receptors, which is thought to inhibit pruritic signals.[5][6] Preclinical studies in various animal models of itch have demonstrated the antipruritic efficacy of nalfurafine.[3][7] This document provides detailed application notes and protocols for the use of nalfurafine hydrochloride in established animal models of uremic pruritus.
Mechanism of Action: Opioid System in Pruritus
The endogenous opioid system plays a dual role in the modulation of itch. Activation of μ-opioid receptors can induce or exacerbate pruritus, while activation of κ-opioid receptors has an inhibitory effect.[2] this compound leverages this by selectively targeting and activating κ-opioid receptors, thereby suppressing the sensation of itch. This activation is believed to occur both in the central nervous system and peripherally in the skin.[6][8]
Experimental Protocols
Two primary animal models are utilized to replicate the conditions of uremic pruritus in a research setting: the 5/6 nephrectomy model and the adenine-induced chronic kidney disease model.
5/6 Nephrectomy (Subtotal Nephrectomy) Mouse Model
This surgical model induces chronic renal failure by reducing the functioning renal mass, leading to uremia and associated symptoms, including spontaneous scratching behavior.[8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (sterile)
-
Suture material (e.g., 5-0 silk)
-
Warming pad
-
Analgesics (for post-operative care)
Procedure:
This is a two-step surgical procedure:
Step 1: Ligation of the left kidney poles [9][10]
-
Anesthetize the mouse and place it on a warming pad to maintain body temperature.
-
Shave and disinfect the left flank area.
-
Make a small incision through the skin and muscle to expose the left kidney.
-
Gently exteriorize the kidney and ligate the upper and lower poles with a non-absorbable suture.
-
Return the kidney to the abdominal cavity and close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animal to recover for one week.
Step 2: Right nephrectomy [9][10]
-
After one week, anesthetize the mouse again.
-
Shave and disinfect the right flank area.
-
Make a small incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and then excise the entire right kidney.
-
Close the incision in layers.
-
Provide post-operative care, including analgesia and monitoring.
Sham Control: Sham-operated animals undergo the same surgical procedures (incisions and manipulation of the kidneys) but without ligation or removal of renal tissue.[9]
Confirmation of Uremia: After 2-4 weeks, uremia can be confirmed by measuring serum levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602).[11]
Adenine-Induced Chronic Kidney Disease (CKD) Mouse Model
This is a non-surgical model that induces CKD through the administration of adenine (B156593), which leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing inflammation and fibrosis.[4][6]
Materials:
-
Male C57BL/6 or SKH1 mice (6-8 weeks old)
-
Adenine
-
Vehicle for administration (e.g., 0.5% carboxymethyl cellulose (B213188) for oral gavage, or mixed in feed)
-
Oral gavage needles (if applicable)
Procedure:
There are several methods for adenine administration:
-
Dietary Admixture: Mix adenine into the standard rodent chow at a concentration of 0.15% to 0.2% (w/w). Provide this diet to the mice ad libitum for 4-6 weeks.[4][12]
-
Oral Gavage: Prepare a suspension of adenine in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer a daily dose of 50 mg/kg body weight via oral gavage for 28 days.[6]
-
Intraperitoneal Injection: Prepare a sterile suspension of adenine. Administer daily intraperitoneal injections of 50 mg/kg body weight for 21 days.[2]
Control Group: Control animals receive the vehicle or standard diet without adenine.
Confirmation of CKD: Monitor for signs of CKD such as weight loss, polyuria, and polydipsia. Confirm the induction of CKD by measuring serum BUN and creatinine levels and through histological analysis of the kidneys.[2][12]
Assessment of Pruritus and Efficacy of this compound
Behavioral Analysis:
-
Acclimatization: Individually house mice in observation cages and allow them to acclimate for at least 30 minutes before testing.
-
Administration of this compound: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., oral, subcutaneous, intraperitoneal).
-
Observation Period: After a predetermined pretreatment time (e.g., 30-60 minutes), record the spontaneous scratching behavior of the mice for a set duration, typically 60 minutes.
-
Quantification: A scratch is defined as a bout of rapid movements of the hind paw directed towards the body, typically ending with the mouse licking its paw. Count the total number of scratching bouts during the observation period. Automated systems can also be used for this purpose.
Data Presentation
The following tables summarize the expected outcomes and provide a template for presenting quantitative data from studies using this compound in animal models of pruritus.
Table 1: Effect of this compound on Spontaneous Scratching in a Dry Skin Model (Relevant to Uremic Xerosis)
| Treatment Group | Dose (mg/kg) | Mean Number of Scratch Bouts (per 60 min) ± SEM | % Inhibition |
| Vehicle (Saline) | - | 35.2 ± 5.4 | - |
| Nalfurafine HCl | 0.01 | Data to be filled | Calculate |
| Nalfurafine HCl | 0.03 | Data to be filled | Calculate |
| Nalfurafine HCl | 0.1 | 0.0 ± 0.0 | 100%[3] |
Note: The data for 100% inhibition is based on findings where nalfurafine completely abolished spontaneous scratching in a dry skin model.[3] Specific dose-response data in a uremic pruritus model would need to be generated.
Table 2: Efficacy of this compound in Pruritogen-Induced Itch Models
| Itch Model | Pruritogen | Nalfurafine HCl Dose (mg/kg) | Mean Number of Scratch Bouts (per 30 min) ± SEM | % Inhibition |
| Histaminergic | Histamine (B1213489) | - (Vehicle) | 120.5 ± 10.2 | - |
| 0.01 | Data to be filled | Calculate | ||
| 0.03 | Data to be filled | Calculate | ||
| Non-Histaminergic | Chloroquine | - (Vehicle) | 85.7 ± 8.1 | - |
| 0.01 | Data to be filled | Calculate | ||
| 0.03 | Data to be filled | Calculate |
Note: Nalfurafine has been shown to reduce scratching evoked by both histamine and chloroquine.[3][13][14] This table serves as a template for dose-response studies.
Conclusion
The 5/6 nephrectomy and adenine-induced CKD models are valuable tools for studying uremic pruritus and evaluating the efficacy of potential therapeutic agents like this compound. These detailed protocols provide a framework for inducing these models and assessing the antipruritic effects of nalfurafine. The quantitative data, while needing to be specifically generated for the uremic models, can be structured as presented to clearly demonstrate the dose-dependent efficacy of the compound. The visualization of the mechanism of action and experimental workflows should aid in the understanding and implementation of these studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel model of adenine-induced chronic kidney disease-associated gastrointestinal dysfunction in mice: The gut-kidney axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nalfurafine Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uremic pruritus: pathophysiology, clinical presentation, and treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized 5/6 nephrectomy mouse model based on unilateral kidney ligation and its application in renal fibrosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. researchgate.net [researchgate.net]
- 13. Nalfurafine suppresses pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in mice. [escholarship.org]
- 14. Nalfurafine suppresses pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nalfurafine Hydrochloride in the Study of Itch Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalfurafine (B1239173) hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist.[1] It has demonstrated significant efficacy in attenuating both histaminergic and non-histaminergic itch, making it a valuable pharmacological tool for dissecting the distinct neural circuits and molecular mechanisms underlying these two major itch modalities.[2][3] Unlike traditional opioids that can induce itch through mu-opioid receptor activation, nalfurafine, by activating KORs, provides an inhibitory effect on pruritic signaling.[4] These application notes provide detailed protocols for utilizing nalfurafine hydrochloride to investigate and differentiate between histaminergic and non-histaminergic itch pathways in preclinical research.
Mechanism of Action
This compound exerts its antipruritic effects primarily through the activation of KORs in the central nervous system.[1] KOR activation has an inhibitory influence on itch signaling pathways. The binding of nalfurafine to KORs, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately results in reduced neuronal excitability and the suppression of neurotransmitter release involved in the transmission of itch signals from the periphery to the brain.[5]
Data Presentation
In Vivo Efficacy of this compound in Mouse Models of Acute Itch
| Pruritogen (Itch Model) | Mouse Strain | Nalfurafine HCl Dose (per os) | Administration Route | Observation Period | % Reduction in Scratching Bouts (Compared to Vehicle) | Reference |
| Histamine (B1213489) | C57BL/6 | 10 µg/kg | Oral gavage | 30 minutes | Significant, dose-dependent reduction | [2] |
| Histamine | C57BL/6 | 20 µg/kg | Oral gavage | 30 minutes | Significant, dose-dependent reduction | [2] |
| Chloroquine (B1663885) | C57BL/6 | 20 µg/kg | Oral gavage | 30 minutes | Significant reduction | [2] |
| Chloroquine | C57BL/6 | 30 µg/kg | Oral gavage | 30 minutes | Significant dose-dependent inhibition | [6] |
| Chloroquine | C57BL/6 | 60 µg/kg | Oral gavage | 30 minutes | Significant dose-dependent inhibition | [6] |
| Chloroquine | C57BL/6 | 100 µg/kg | Oral gavage | 30 minutes | Significant dose-dependent inhibition | [6] |
| Substance P | ICR | 19.6 µg/kg (A50) | Oral gavage | Not Specified | 50% reduction | [7] |
| Histamine | ICR | 7.3 µg/kg (A50) | Oral gavage | Not Specified | 50% reduction | [7] |
Note: The table presents a summary of representative data. Actual results can vary based on specific experimental conditions.
Experimental Protocols
In Vivo Protocol: Differentiating Histaminergic vs. Non-Histaminergic Itch in Mice
This protocol describes a method to assess the efficacy of this compound in reducing scratching behavior induced by either a histaminergic (Histamine) or a non-histaminergic (Chloroquine) pruritogen.
Materials:
-
This compound
-
Histamine dihydrochloride (B599025) (Sigma-Aldrich)
-
Chloroquine phosphate (B84403) (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Observation chambers (e.g., clear plastic cylinders)
-
Video recording equipment
-
Animal clippers
-
Insulin syringes with 30-gauge needles
Procedure:
-
Animal Acclimation and Preparation:
-
Acclimate mice to the observation chambers for at least 30 minutes daily for 3 days prior to the experiment.
-
One day before the experiment, gently shave a small patch of fur on the nape of the neck to facilitate intradermal injections.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer this compound (e.g., 10, 20 µg/kg) or vehicle (saline) via oral gavage 30-45 minutes before pruritogen injection.[6]
-
-
Pruritogen-Induced Itch:
-
Behavioral Observation and Data Analysis:
-
Immediately after the pruritogen injection, place the mouse back into the observation chamber.
-
Record the animal's behavior for 30-60 minutes.
-
A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site.
-
Count the total number of scratching bouts during the observation period.
-
Compare the number of scratching bouts in the nalfurafine-treated groups to the vehicle-treated control group for both histaminergic and non-histaminergic itch models.
-
In Vitro Protocol: Calcium Imaging of Sensory Neuron Activation
This protocol outlines a method to investigate the inhibitory effect of this compound on the activation of primary sensory neurons by histaminergic and non-histaminergic pruritogens using calcium imaging.
Materials:
-
Dorsal Root Ganglia (DRG) from mice
-
Cell culture reagents (Neurobasal medium, B27 supplement, glutamine, penicillin/streptomycin)
-
Collagenase and Dispase for tissue digestion
-
Poly-D-lysine and laminin-coated coverslips
-
Fura-2 AM calcium indicator dye
-
This compound
-
Histamine
-
Chloroquine
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
DRG Neuron Culture:
-
Isolate DRG from mice and culture the neurons on coated coverslips according to standard laboratory protocols.
-
-
Calcium Indicator Loading:
-
Load the cultured DRG neurons with Fura-2 AM dye.
-
-
Baseline Measurement:
-
Record the baseline fluorescence intensity of the neurons before the application of any compounds.
-
-
Nalfurafine Pre-incubation:
-
Perfuse the neurons with a solution containing this compound at a desired concentration for a specified period.
-
-
Pruritogen Stimulation:
-
While continuously recording, perfuse the neurons with a solution containing either histamine or chloroquine.
-
-
Data Acquisition and Analysis:
-
Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time. An increase in fluorescence indicates neuronal activation.[9]
-
Compare the magnitude of the calcium response to pruritogens in neurons pre-treated with nalfurafine to those treated with vehicle.
-
Visualizations
Signaling Pathways
Caption: Simplified histaminergic itch signaling pathway.
Caption: Simplified non-histaminergic itch pathway for chloroquine.
Caption: Nalfurafine's inhibitory action on itch signaling.
Experimental Workflow
Caption: Workflow for in vivo pruritus studies.
Conclusion
This compound is an indispensable tool for the differential study of histaminergic and non-histaminergic itch. Its selective KOR agonism allows for the targeted inhibition of pruritic signaling, providing a means to explore the complex neurobiology of itch. The protocols and data presented here offer a framework for researchers to effectively utilize nalfurafine in their investigations, ultimately contributing to the development of novel antipruritic therapies.
References
- 1. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nalfurafine Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nalfurafine suppresses pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of kappa-opioid and mu-opioid receptors in pruritus: Peripheral and central itch circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metris.nl [metris.nl]
- 7. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. Calcium imaging of primary canine sensory neurons: Small‐diameter neurons responsive to pruritogens and algogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chloroquine-Induced Scratching Models for Nalfurafine Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, is a significant clinical problem associated with various dermatological and systemic diseases. Histamine-independent itch, a common and often severe form, presents a therapeutic challenge as it is frequently resistant to antihistamines. The anti-malarial drug chloroquine (B1663885) is a well-established pruritogen that induces histamine-independent itch, making it a valuable tool in preclinical research for developing and testing novel anti-pruritic therapies.[1][2] Chloroquine-induced scratching in rodent models provides a robust and reproducible assay for evaluating the efficacy of potential drug candidates.
Nalfurafine (B1239173), a selective kappa-opioid receptor (KOR) agonist, has demonstrated significant anti-pruritic effects and is approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[3][4] Its mechanism of action involves the activation of KORs, which are involved in the modulation of itch signaling pathways.[5][6] This document provides detailed application notes and protocols for utilizing the chloroquine-induced scratching model to test the efficacy of nalfurafine.
Signaling Pathways
Chloroquine-Induced Itch Pathway
Chloroquine induces itch by directly activating Mas-related G protein-coupled receptors (Mrgprs), specifically MrgprA3 in mice and its human ortholog MRGPRX1.[1][2] This activation triggers a downstream signaling cascade within sensory neurons, leading to the opening of the transient receptor potential A1 (TRPA1) ion channel.[7][8] The influx of ions through TRPA1 results in neuronal depolarization and the transmission of the itch signal to the spinal cord and subsequently to the brain.[1]
Nalfurafine's Mechanism of Action
Nalfurafine exerts its anti-pruritic effect by acting as a selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor.[4][6] Activation of KORs, which are expressed on sensory neurons, leads to the inhibition of neuronal excitability and neurotransmitter release, thereby suppressing the transmission of the itch signal.[5][6][9] This inhibitory effect counteracts the activation cascade initiated by chloroquine.
Experimental Protocols
Animal Model
Murine models are essential preclinical tools for studying itch.[10][11] The protocols described here are designed for mice, which have been shown to exhibit a robust scratching response to chloroquine.[12]
Species: Mouse (e.g., C57BL/6 or ICR strains)[13] Sex: Male or Female Age: 8-12 weeks Housing: Individually housed in clear observation cages during the experiment to prevent social grooming and allow for accurate behavioral recording.[12] Animals should be acclimated to the experimental room for at least 1 hour before testing.[12]
Chloroquine-Induced Scratching Protocol
This protocol outlines the procedure for inducing a scratching response in mice using chloroquine.
Materials:
-
Chloroquine diphosphate (B83284) salt (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) with 30-gauge needles
-
Animal scale
-
Observation chambers
-
Video recording equipment (optional, but recommended for unbiased quantification)
Procedure:
-
Preparation of Chloroquine Solution: Prepare a stock solution of chloroquine in sterile saline. A common concentration is 10 mg/mL. The solution should be freshly prepared on the day of the experiment.
-
Animal Preparation: Weigh each mouse to determine the correct dosage.
-
Acclimation: Place each mouse individually into an observation chamber and allow it to acclimate for at least 30 minutes.[12]
-
Chloroquine Administration: Administer chloroquine via subcutaneous (s.c.) injection into the nape of the neck.[12] A commonly used dose to induce robust scratching is 200-400 µg per mouse (in a volume of 50 µL).[12][13]
-
Behavioral Observation: Immediately after injection, begin recording the scratching behavior for a period of 30-60 minutes.[12] A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site, ending with the mouse either licking its paw or returning it to the floor.[14]
-
Data Quantification: Count the total number of scratching bouts during the observation period. If using video recording, the analysis can be performed by a blinded observer.
Nalfurafine Efficacy Testing Protocol
This protocol details the steps to evaluate the anti-pruritic effect of nalfurafine on chloroquine-induced scratching.
Materials:
-
Nalfurafine hydrochloride (or other salt form)
-
Vehicle for nalfurafine (e.g., sterile saline, distilled water)
-
All materials listed in the Chloroquine-Induced Scratching Protocol
Procedure:
-
Preparation of Nalfurafine Solution: Prepare solutions of nalfurafine in the chosen vehicle at various concentrations to be tested.
-
Animal Groups: Divide the animals into multiple groups:
-
Vehicle control + Chloroquine
-
Nalfurafine (Dose 1) + Chloroquine
-
Nalfurafine (Dose 2) + Chloroquine
-
Nalfurafine (Dose 3) + Chloroquine
-
(Optional) Vehicle control + Saline (to measure baseline scratching)
-
-
Nalfurafine Administration: Administer nalfurafine or the vehicle to the respective groups. The route of administration can be subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.), depending on the experimental design.[12][13] Pre-treatment time will vary based on the route of administration (e.g., 30 minutes for s.c. or i.p., 60 minutes for p.o.).
-
Chloroquine Administration: Following the pre-treatment period, induce scratching by administering chloroquine as described in the protocol above.
-
Behavioral Observation and Data Quantification: Record and quantify the scratching behavior as previously described.
-
Data Analysis: Compare the number of scratching bouts in the nalfurafine-treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of any observed reduction in scratching.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of nalfurafine in reducing itch.
Table 1: Preclinical Efficacy of Nalfurafine on Chloroquine-Induced Scratching in Mice
| Treatment Group | Dose | Route of Administration | % Reduction in Scratching Bouts (Mean ± SEM) | Reference |
| Nalfurafine | 0.01 mg/kg | s.c. | 50.5 ± 8.2 | [15] |
| Nalfurafine | 0.02 mg/kg | s.c. | 85.3 ± 5.1 | [15] |
| Nalfurafine | 0.04 mg/kg | s.c. | 98.7 ± 1.3 | [15] |
Note: Data is adapted from published studies and may have been recalculated for comparative purposes.
Table 2: Clinical Efficacy of Nalfurafine for Uremic Pruritus in Hemodialysis Patients
| Treatment Group | Daily Dose | Duration | Mean Decrease in Pruritus VAS (mm) | P-value vs. Placebo | Reference |
| Nalfurafine | 2.5 µg | 2 weeks | 23 | < 0.0001 | [3][16] |
| Nalfurafine | 5 µg | 2 weeks | 22 | < 0.0002 | [3][16] |
| Placebo | - | 2 weeks | 13 | - | [3][16] |
VAS: Visual Analog Scale, where a higher score indicates more severe pruritus.
Conclusion
The chloroquine-induced scratching model is a valuable and widely used tool for the preclinical evaluation of anti-pruritic compounds targeting histamine-independent itch. Nalfurafine has demonstrated clear efficacy in this model, which is consistent with its clinical effectiveness in treating uremic pruritus.[3][15] The protocols and data presented in these application notes provide a comprehensive guide for researchers aiming to utilize this model for the assessment of nalfurafine and other novel KOR agonists for the treatment of pruritic conditions. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, facilitating the development of new and effective anti-itch therapies.
References
- 1. Sensory neuron-specific GPCRs Mrgprs are itch receptors mediating chloroquine-induced pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensory neuron-specific GPCR Mrgprs are itch receptors mediating chloroquine-induced pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nalfurafine - Wikipedia [en.wikipedia.org]
- 5. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Mechanisms of pruritogen‐induced activation of itch nerves in isolated mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripheral NMDA Receptor/NO System Blockage Inhibits Itch Responses Induced by Chloroquine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug dials down intense opioid-related itching - Futurity [futurity.org]
- 10. Mouse Models of Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. metris.nl [metris.nl]
- 13. Nalfurafine suppresses pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocytogen.com [biocytogen.com]
- 15. Kappa opioid agonists suppress chloroquine-induced scratching in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of a novel kappa-receptor agonist, this compound, on severe itch in 337 haemodialysis patients: a Phase III, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nalfurafine for the Inhibition of Pruritus-Associated Scratching Behavior in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dose range and experimental protocols for utilizing the selective kappa-opioid receptor (KOR) agonist, nalfurafine (B1239173), to mitigate scratching behavior in mouse models of pruritus. The following sections detail the dose-dependent effects of nalfurafine against various pruritogens, standardized experimental methodologies, and the underlying signaling pathway.
Quantitative Overview: Efficacy of Nalfurafine in Murine Itch Models
Nalfurafine has demonstrated significant anti-scratch efficacy across a range of doses and pruritic stimuli in mice. The tables below summarize the effective dose ranges observed in various studies.
Table 1: Nalfurafine Efficacy in Acute Pruritus Models
| Pruritogen | Mouse Strain | Nalfurafine Dose (Route) | Key Findings |
| Histamine (B1213489) | ICR | 7.3 µg/kg (p.o.) | A₅₀ value for reduction of scratching. |
| Histamine | C57BL/6 | 10 or 20 µg/kg (s.c.) | Dose-related significant reduction in scratch bouts. |
| Chloroquine (B1663885) | C57BL/6 | 20 µg/kg (s.c.) | Significantly reduced the number of scratch bouts.[1] |
| Substance P | ICR | 19.6 µg/kg (p.o.) | A₅₀ value for reduction of scratching.[2] |
| 5'-GNTI | Not Specified | 0.001–0.03 mg/kg (s.c.) | Dose-dependent attenuation of scratching behavior.[3] |
Table 2: Nalfurafine Efficacy in Chronic Pruritus Models
| Itch Model | Mouse Strain | Nalfurafine Dose (Route) | Key Findings |
| Experimental Dry Skin | C57BL/6 | 20 µg/kg (s.c.) | Completely abolished spontaneous scratching.[1] |
| Atopic Dermatitis | NC/Nga | Not specified (p.o.) | Effective in reducing scratching behaviors.[2] |
| Autoimmune Disease | MRL/lpr (aged) | Not specified (p.o.) | Inhibited spontaneous, antihistamine-resistant scratching.[4][5] |
| Cholestasis Model | Rat | 13 µg/kg (s.c.) | A₅₀ value for suppression of whole-body scratching.[2] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature for assessing the anti-pruritic effects of nalfurafine in mice.
Acute Pruritogen-Induced Scratching Model
This protocol describes the induction of acute scratching behavior using pruritogens like histamine or chloroquine.
Materials:
-
Male C57BL/6 or ICR mice
-
Nalfurafine hydrochloride
-
Saline (vehicle)
-
Histamine dihydrochloride (B599025) or Chloroquine phosphate
-
Observation chambers (e.g., clear plexiglass cylinders)
-
Video recording equipment (optional, but recommended)
-
Microsyringes for intradermal (i.d.) or subcutaneous (s.c.) injections
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before any injections. This minimizes stress-induced behaviors.
-
Nalfurafine Administration: Administer nalfurafine or vehicle subcutaneously (s.c.) or orally (p.o.) at the desired dose (e.g., 10-20 µg/kg for s.c. administration).
-
Pre-treatment Interval: Allow for a 30-minute pre-treatment period after nalfurafine administration.[1]
-
Pruritogen Injection: Induce scratching by injecting a pruritogen intradermally (i.d.) into the rostral back or nape of the neck.
-
Histamine: Inject 50 µl of histamine solution.
-
Chloroquine: Inject 50 µl of chloroquine solution.
-
-
Behavioral Observation: Immediately after the pruritogen injection, place the mouse back into the observation chamber and record its behavior for 30-60 minutes.
-
Data Analysis: Count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the target area, ending with the paw being licked or returned to the floor.
Chronic Dry Skin-Induced Scratching Model
This protocol details the induction of a chronic itch state through the creation of experimental dry skin.
Materials:
-
Male C57BL/6 mice
-
Acetone (B3395972) and ether mixture (e.g., 1:1 ratio)
-
Water
-
This compound
-
Saline (vehicle)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Induction of Dry Skin:
-
On alternating days, apply a mixture of acetone and ether, followed by water, to a shaved area on the rostral back of the mice for a set period (e.g., 8 days).[1] This procedure induces skin barrier disruption and a chronic itch state.
-
-
Animal Acclimation: On the day of the experiment (e.g., day 8), acclimate the mice to the observation chambers for at least 30 minutes.
-
Nalfurafine Administration: Administer nalfurafine (e.g., 20 µg/kg, s.c.) or vehicle.[1]
-
Pre-treatment Interval: Allow for a 30-minute pre-treatment period.
-
Behavioral Observation: Record spontaneous scratching behavior for 60 minutes.
-
Data Analysis: Quantify the number of spontaneous scratching bouts as described in the acute model.
Visualized Mechanisms and Workflows
Signaling Pathway of Nalfurafine's Anti-Pruritic Action
Nalfurafine exerts its anti-pruritic effect primarily through the activation of kappa-opioid receptors (KORs) in the central nervous system.[4][5] This activation leads to the inhibition of downstream signaling cascades that mediate the sensation of itch.
Caption: Nalfurafine's activation of KOR inhibits itch signaling.
Experimental Workflow for Evaluating Nalfurafine
The following diagram outlines a typical experimental workflow for assessing the anti-scratch efficacy of nalfurafine in a mouse model.
Caption: Workflow for assessing nalfurafine's anti-scratch effects.
Concluding Remarks
Nalfurafine is a potent inhibitor of scratching behavior in various mouse models of acute and chronic itch. The effective dose is typically in the low microgram per kilogram range and demonstrates a clear dose-dependent effect. The provided protocols offer a standardized framework for investigating the anti-pruritic properties of nalfurafine and other KOR agonists. Researchers should note that while nalfurafine is effective against spontaneous scratching in chronic models, its effect on alloknesis (touch-evoked itch) may be limited.[1] Careful consideration of the specific itch modality is crucial for experimental design and interpretation of results.
References
- 1. Nalfurafine Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nalfurafine prevents GNTI- and compound 48/80-induced spinal c-fos expression and attenuates GNTI-elicited scratching behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [³⁵S]GTPγS Binding Assay for the Characterization of Nalfurafine Hydrochloride at the Kappa-Opioid Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) family, is a critical target in the development of therapeutics for pain, pruritus, and various neurological disorders.[1][2] Nalfurafine (B1239173) hydrochloride is a potent and selective KOR agonist that has been approved for the treatment of uremic pruritus in hemodialysis patients.[3][4] Understanding the molecular mechanism of action of compounds like nalfurafine is crucial for the development of safer and more effective drugs. Nalfurafine is known to be a G-protein-biased KOR agonist, preferentially activating G-protein signaling pathways over β-arrestin pathways.[3][5] The [³⁵S]GTPγS binding assay is a widely used functional assay to quantify the activation of G_i/G_0-coupled receptors, such as the KOR, by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gα subunits.[6][7] This application note provides a detailed protocol for performing a [³⁵S]GTPγS binding assay to characterize the interaction of nalfurafine hydrochloride with the KOR.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocol
This protocol is designed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating [³⁵S]GTPγS binding to membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| CHO-KOR cell membranes | PerkinElmer | ES-221-M |
| [³⁵S]GTPγS | PerkinElmer | NEG030H |
| This compound | Tocris Bioscience | 2500 |
| GDP (Guanosine 5'-diphosphate) | Sigma-Aldrich | G7127 |
| GTPγS (Guanosine 5'-[γ-thio]triphosphate) | Sigma-Aldrich | G8634 |
| U-50,488H (KOR full agonist control) | Tocris Bioscience | 0478 |
| nor-Binaltorphimine (nor-BNI, KOR antagonist) | Tocris Bioscience | 0350 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| NaCl | Sigma-Aldrich | S7653 |
| EDTA | Sigma-Aldrich | E5134 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Scintillation Cocktail | PerkinElmer | 6013329 |
| 96-well Filter Plates (e.g., Millipore Multiscreen) | Millipore | MSHVN4510 |
Assay Buffer
-
50 mM Tris-HCl, pH 7.4
-
5 mM MgCl₂
-
100 mM NaCl
-
1 mM EDTA
Procedure
-
Membrane Preparation: Thaw the CHO-KOR cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well. Keep the membrane suspension on ice.
-
Ligand Preparation:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to obtain a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Prepare stock solutions of the full agonist control (U-50,488H) and antagonist (nor-BNI) in a similar manner.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add 50 µL of Assay Buffer to these wells.
-
Nonspecific Binding: Add 50 µL of 10 µM unlabeled GTPγS to these wells.
-
Basal Binding: Add 50 µL of Assay Buffer to these wells.
-
Nalfurafine Stimulation: Add 50 µL of the corresponding this compound dilution to the experimental wells.
-
Control Agonist: Add 50 µL of U-50,488H (at a concentration known to elicit a maximal response, e.g., 10 µM) to the positive control wells.
-
-
Initiation of the Reaction:
-
Prepare a solution containing the diluted membranes, 15 µM GDP, and ~80 pM [³⁵S]GTPγS in Assay Buffer.[8]
-
Add 50 µL of this membrane/[³⁵S]GTPγS/GDP mix to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[8]
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 0.5% BSA).[9]
-
-
Detection:
-
Dry the filter plate at 50°C.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Nonspecific Binding.
-
Net Stimulated Binding = Agonist-stimulated Binding - Basal Binding.
-
-
Generate Dose-Response Curves: Plot the net stimulated [³⁵S]GTPγS binding as a function of the logarithm of the this compound concentration.
-
Determine EC₅₀ and Eₘₐₓ:
-
Fit the data using a non-linear regression model (three-parameter logistic equation) in a suitable software (e.g., GraphPad Prism).
-
The EC₅₀ is the concentration of this compound that produces 50% of its maximal effect.
-
The Eₘₐₓ is the maximum stimulation of [³⁵S]GTPγS binding, often expressed as a percentage of the response to a standard full agonist like U-50,488H.[10]
-
Data Presentation
The following tables summarize representative quantitative data for this compound in a [³⁵S]GTPγS binding assay.
Table 1: Potency and Efficacy of this compound at the Kappa-Opioid Receptor
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of U-50,488H) | Receptor System | Reference |
| Nalfurafine HCl | 0.097 ± 0.018 | 91% | CHO cells with KOR | [8] |
| (-)-U50,488H | 3.1 | 100% | CHO cells with human KOR | [11] |
Table 2: Comparison of Nalfurafine Potency across Opioid Receptors
| Receptor | EC₅₀ (nM) | Efficacy | Reference |
| Kappa (KOR) | 0.097 ± 0.018 | Full Agonist | [8] |
| Mu (MOR) | 16.05 ± 1.15 | Partial Agonist | [8] |
| Delta (DOR) | 26.83 ± 1.83 | Full Agonist | [8] |
The [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the functional activity of ligands at the kappa-opioid receptor. This protocol provides a detailed framework for assessing the potency and efficacy of this compound, confirming its high potency and full agonist activity at the KOR. The data generated from this assay are essential for understanding the pharmacological profile of nalfurafine and for the development of novel KOR-targeted therapeutics.
References
- 1. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nalfurafine, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Activation of the cloned human kappa opioid receptor by agonists enhances [35S]GTPgammaS binding to membranes: determination of potencies and efficacies of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Nalfurafine Hydrochloride: A Research Tool for Elucidating Kappa-Opioid Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nalfurafine (B1239173) hydrochloride, a potent and selective kappa-opioid receptor (KOR) agonist, has emerged as a valuable research tool for investigating the complex roles of the KOR system in various physiological and pathological processes.[1][2] Initially developed as an analgesic, its unique pharmacological profile, characterized by a separation of therapeutic effects from some of the adverse effects typically associated with KOR agonists, has led to its clinical approval in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[2][3][4][5] This unique profile also makes it an object of intense preclinical research in areas such as pain, addiction, and mood disorders.[6][7]
These application notes provide a comprehensive overview of nalfurafine hydrochloride's use in KOR function studies, including its binding and functional characteristics, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
Nalfurafine is a 4,5-epoxymorphinan derivative that acts as a full agonist at the KOR.[3][6][8] The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[9] Upon activation by an agonist like nalfurafine, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is believed to mediate many of the receptor's physiological effects, including analgesia and antipruritic actions.[1][9]
A significant area of research interest is nalfurafine's potential as a "biased agonist".[3][10] Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For KORs, it is hypothesized that G protein signaling mediates the therapeutic effects (e.g., analgesia), while the β-arrestin pathway is associated with adverse effects like dysphoria and sedation.[7][9][11] While some studies suggest nalfurafine is a G protein-biased agonist, others have reported it to be unbiased or even β-arrestin-biased, indicating that its precise mechanism of action is still under investigation and may be cell-type or assay-dependent.[10][11][12]
Data Presentation
Table 1: In Vitro Binding Affinity of this compound at Opioid Receptors
| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| KOR | [³H]diprenorphine | CHO cells | 0.075 - 3.5 | [8] |
| MOR | [³H]naloxone | CHO cells | 0.43 - 53 | [8] |
| DOR | [³H]diprenorphine | CHO cells | 51 - 1200 | [8] |
Note: Kᵢ values can vary depending on the specific radioligand, tissue preparation, and assay conditions used.
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | CHO-KOR | EC₅₀ | < 0.1 nM | [8] |
| cAMP Accumulation | CHO-KOR | IC₅₀ | ~0.1 - 1 nM | [8] |
| β-arrestin Recruitment | U2OS-KOR | EC₅₀ | Varies | [11][12] |
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Antinociception (Tail Withdrawal) | Mouse | s.c. | 15 - 60 µg/kg | Dose-dependent increase in latency | [8] |
| Antipruritic (Chloroquine-induced) | Mouse | p.o. | 20 µg/kg | Significant reduction in scratching | [13] |
| Conditioned Place Aversion (CPA) | Mouse | s.c. | Variable | Less aversion compared to typical KOR agonists | [8][12] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for kappa, mu, and delta opioid receptors.
Materials:
-
CHO cell membranes expressing human KOR, MOR, or DOR
-
Radioligands: [³H]diprenorphine (for KOR and DOR), [³H]naloxone (for MOR)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., naloxone)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either vehicle, this compound, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay for KOR Agonism
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in stimulating G protein activation via the KOR.
Materials:
-
Cell membranes from cells expressing KOR (e.g., CHO-KOR)
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation proximity assay (SPA) beads or filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine cell membranes, GDP, and this compound dilutions.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction. If using filtration, filter the contents through glass fiber filters and wash. If using SPA, add SPA beads and centrifuge.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter or a microplate reader for SPA.
-
Plot the concentration-response curve and determine the EC₅₀ and Emax values.
Protocol 3: In Vivo Tail-Withdrawal Test for Antinociception in Mice
Objective: To assess the antinociceptive effects of this compound.
Materials:
-
Male C57BL/6 mice
-
This compound solution
-
Vehicle control (e.g., saline)
-
Water bath maintained at a constant temperature (e.g., 52°C)
-
Timer
Procedure:
-
Habituate the mice to the experimental room and handling for at least 30 minutes before testing.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
At predetermined time points after injection (e.g., 30, 60, 90 minutes), perform the tail-withdrawal test.
-
Immerse the distal third of the mouse's tail into the warm water bath.
-
Start the timer and record the latency to tail withdrawal (flick or removal of the tail from the water).
-
A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.
-
Analyze the data by comparing the withdrawal latencies between the nalfurafine-treated and vehicle-treated groups.
Visualizations
Caption: Nalfurafine-induced KOR signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical relationship of nalfurafine's effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Nalfurafine - Wikipedia [en.wikipedia.org]
- 4. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound to treat pruritus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. This compound | 152658-17-8 | Benchchem [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Administration Routes for Nalfurafine in Rodent Behavioral Studies: Application Notes and Protocols
These application notes provide a comprehensive overview of the administration routes for the selective kappa-opioid receptor (KOR) agonist, nalfurafine (B1239173), in rodent behavioral research. The following sections detail effective dose ranges in various behavioral models, step-by-step experimental protocols, and visualizations of the underlying signaling pathway and a general experimental workflow.
Data Presentation: Nalfurafine Administration in Rodent Models
The effective dose and administration route of nalfurafine are highly dependent on the specific behavioral model and rodent species. The following tables summarize quantitative data from various studies.
Table 1: Antipruritic (Anti-itch) Models
| Experimental Model | Rodent Species/Strain | Route of Administration | Effective Dose Range | Observed Effect |
| Substance P-Induced Scratching | Male ICR mice | Subcutaneous (s.c.) | Not specified (used as a positive control) | Inhibition of scratching behavior.[1] |
| Morphine-Induced Scratching | Mice | Subcutaneous (s.c.), Intrathecal (i.t.) | Not specified | Dose-dependent inhibition of scratching.[2] |
| Cholestasis-Induced Scratching | Rats | Subcutaneous (s.c.) | A50 value of 13 µg/kg | Suppression of whole-body scratching.[2] |
| Atopic Dermatitis Model | NC/Nga mice | Oral (p.o.) | Not specified | Reduction in scratching behaviors.[2] |
| Dry Skin-Induced Scratching | Mice | Oral (p.o.) | Not specified | Inhibition of scratching.[2] |
| Oxazolone-Induced Atopic Dermatitis | Mice | Topical | Not specified | Inhibition of scratching.[2] |
| 5'-GNTI-Induced Scratching | C57BL/6 mice | Subcutaneous (s.c.) | 50 µg/kg | KOR-mediated antipruritic effects.[3] |
| Chloroquine-Induced Itch | C57BL/6 mice | Oral (p.o.) | 20 µg/kg | Significant reduction in scratching bouts.[4] |
| Histamine-Induced Itch | C57BL/6 mice | Oral (p.o.) | 10 - 20 µg/kg | Dose-dependent reduction in scratching bouts.[4] |
Table 2: Antinociceptive (Anti-pain) Models
| Experimental Model | Rodent Species/Strain | Route of Administration | Effective Dose Range | Observed Effect |
| Formalin Test (Late Phase) | CD-1 mice | Subcutaneous (s.c.) | A50 value of 8.3 µg/kg | Dose-dependent antinociception.[2] |
| Formalin Test (Second Phase) | Rats | Subcutaneous (s.c.) | A50 value of 9.6 µg/kg | Potent antinociceptive effect.[2] |
| Hot Plate Test | Male Sprague-Dawley rats | Intravenous (i.v.) | Not specified | Dose-dependent thermal antinociception.[2] |
| Lactic Acid-Induced Writhing | Rats | Intraperitoneal (i.p.) | Not specified | Reversal of writhing behavior.[2] |
| Tail Withdrawal Test | C57BL/6 mice | Intraperitoneal (i.p.) | 15, 30, and 60 µg/kg | Significant, dose-dependent anti-nociception.[2] |
| Capsaicin-Induced Nociception | C57BL/6 mice | Not specified | Not specified | Significant decrease in time spent licking the injected hind paw.[2] |
| Hot Plate Test (Supraspinal Analgesia) | C57BL/6J mice | Intraperitoneal (i.p.) | 0.015 mg/kg | Potentiation of morphine-induced analgesia.[4] |
| Warm-Water Tail-Withdrawal | C57BL/6 mice | Intraperitoneal (i.p.) | 50 µg/kg and 150 µg/kg | Increased tail withdrawal latency.[3] |
Table 3: Reward, Aversion, and Other Behavioral Models
| Experimental Model | Rodent Species/Strain | Route of Administration | Effective Dose Range | Observed Effect |
| Conditioned Place Aversion (CPA) | CD-1 mice | Subcutaneous (s.c.) | 5–20 µg/kg | Did not cause CPA or Conditioned Place Preference (CPP).[2] |
| Conditioned Place Aversion (CPA) | C57BL/6J mice | Intraperitoneal (i.p.) | 10 µg/kg | Did not produce CPA.[2] |
| Conditioned Place Aversion (CPA) | C57BL/6J mice | Intraperitoneal (i.p.) | 30 µg/kg | Produced CPA, but not at 15 or 60 µg/kg.[2] |
| Morphine-Induced Conditioned Place Preference (CPP) | C57BL/6J mice | Intraperitoneal (i.p.) | 0.015 mg/kg | Reduced morphine-induced CPP.[4] |
| Alcohol Drinking | Male and female B6 mice | Intraperitoneal (i.p.) | 0.3–10 µg/kg | Decreased alcohol intake and preference.[5] |
| Diuresis | Conscious Sprague-Dawley rats | Intravenous (i.v.) | 5 µg/kg | Significant increase in urine flow rate.[6] |
| Diuresis | Conscious rats | Oral (gavage) | 150 µg/kg | Significant increase in urine flow rate.[6] |
| Oxycodone Self-Administration | Male Sprague-Dawley rats | Intravenous (i.v.) | 0.0032 mg/kg/injection (in combination with oxycodone) | Part of a combination to assess acquisition of drug taking.[7] |
| Oxycodone-Induced Rewarding Effects | Male Sprague-Dawley rats | Subcutaneous (s.c.) | 0.18 mg/kg | Part of a combination to assess conditioned rewarding effects.[7] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Hot Plate Test for Supraspinal Analgesia
This assay assesses the response to a thermal stimulus, involving higher-order central nervous system processing.
-
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Plexiglass cylinder to confine the animal on the plate.
-
Nalfurafine solution.
-
Vehicle control (e.g., sterile saline).
-
Syringes and needles for administration.
-
Timer.
-
-
Protocol:
-
Acclimate the animals to the testing room for at least 60 minutes.
-
Set the hot plate to a constant temperature (e.g., 52.5-55°C).
-
Gently place each animal on the hot plate within the plexiglass cylinder.
-
Start the timer immediately and observe for signs of nociception, such as licking of the hind paws or jumping.
-
Record the latency to the first sign of nociception. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[8]
-
Administer nalfurafine or vehicle control via the desired route (e.g., intraperitoneally, subcutaneously).
-
At a predetermined time post-injection (e.g., 30 minutes), repeat the hot plate test and record the latency.[8]
-
Analyze the data by comparing the post-treatment latencies to the baseline and between treatment groups. The results can be expressed as the percentage of maximal possible effect (%MPE).[8]
-
Substance P-Induced Scratching Model for Pruritus
This model is used to evaluate the antipruritic effects of a compound against a chemically-induced itch response.
-
Materials:
-
Observation chambers.
-
Nalfurafine solution.
-
Vehicle control.
-
Substance P solution.
-
Syringes and needles for administration.
-
-
Protocol:
-
Acclimate the mice individually in observation chambers.[1]
-
Administer nalfurafine or vehicle control subcutaneously (s.c.).[1]
-
After a set pretreatment time (e.g., 15 minutes), inject Substance P intradermally into the rostral back of the animal.[1]
-
Immediately after the Substance P injection, begin video recording and observe the animal for a defined period (e.g., 30 minutes).
-
The primary measurement is the number of scratching bouts directed at the injection site.[1]
-
Analyze the data by comparing the number of scratching bouts between the nalfurafine-treated and vehicle-treated groups.
-
Conditioned Place Preference/Aversion (CPP/CPA)
This assay is used to assess the rewarding or aversive properties of a drug.
-
Materials:
-
A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Nalfurafine solution.
-
Vehicle control.
-
Syringes and needles.
-
Video tracking software.
-
-
Protocol:
-
Pre-conditioning (Day 1): Allow each animal to freely explore both chambers of the apparatus for a set time (e.g., 15-30 minutes) to establish baseline preference.[8]
-
Conditioning (Days 2-X): This phase typically lasts for several days.
-
On drug conditioning days, administer nalfurafine and immediately confine the animal to one of the chambers (e.g., the initially non-preferred chamber for CPP, or the preferred chamber for CPA) for a set duration (e.g., 30-50 minutes).[8]
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.[8]
-
-
Post-conditioning (Test Day): With no drug or vehicle administered, allow the animals to freely explore both chambers for the same duration as in the pre-conditioning phase.[8]
-
Record the time spent in each chamber using video tracking software.
-
The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. An increase in time spent in the drug-paired chamber suggests a preference (reward), while a decrease suggests an aversion.[8]
-
Visualizations
Nalfurafine Signaling Pathway
Nalfurafine is a potent and selective κ-opioid receptor (KOR) agonist.[9] Its primary mechanism of action involves the activation of KORs, which are G-protein-coupled receptors (GPCRs).[9] This activation leads to a cascade of downstream signaling events, including the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine (B11128) monophosphate (cAMP).[9] The decrease in cAMP levels results in reduced neuronal excitability and inhibition of neurotransmitter release, such as Substance P, which is involved in the transmission of itch signals.[9] Some evidence suggests that nalfurafine may be a G-protein biased agonist, preferentially activating G-protein signaling pathways over β-arrestin pathways, which have been linked to some of the adverse effects of other KOR agonists.[6]
General Experimental Workflow for Rodent Behavioral Studies
The following diagram illustrates a typical workflow for conducting a behavioral experiment with nalfurafine in a rodent model.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Combination of clinically utilized kappa opioid receptor agonist nalfurafine with low-dose naltrexone reduces excessive alcohol drinking in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nalfurafine, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for Developing Chronic Dry Skin Itch Models with Nalfurafine Treatment
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Chronic Dry Skin Itch
Chronic pruritus, or itch, associated with dry skin (xerosis) is a significant clinical problem that diminishes the quality of life for millions.[1][2] It is a common symptom in various dermatological conditions like atopic dermatitis and systemic diseases such as chronic kidney disease and liver disease.[1][3][4] The underlying mechanisms of dry skin-induced itch are complex and not fully understood, making the development of effective treatments challenging.[1] Animal models that accurately replicate the characteristics of chronic dry skin and associated itch are crucial for investigating the pathophysiology and for the preclinical evaluation of novel therapeutics.[1][5]
One of the most established methods for inducing chronic dry skin with itch in rodents is the repeated application of an acetone (B3395972) and ether mixture followed by water (AEW).[1][6] This model effectively disrupts the skin barrier, leading to increased transepidermal water loss (TEWL) and decreased stratum corneum hydration, hallmarks of dry skin.[2][7] Importantly, AEW treatment induces spontaneous scratching behavior in mice, indicating the presence of itch.[2][7] This itch is considered to be histamine-independent, which aligns with the observation that antihistamines are often ineffective in treating chronic pruritus in humans.[1][3]
Nalfurafine (B1239173): A Targeted Therapy for Chronic Itch
Nalfurafine is a potent and selective kappa-opioid receptor (KOR) agonist.[8][9][10] It is the first selective KOR agonist approved for clinical use, specifically in Japan for the treatment of uremic pruritus in individuals with chronic kidney disease undergoing hemodialysis and for cholestatic pruritus in patients with chronic liver disease.[4][10][11]
The endogenous opioid system plays a role in modulating itch, with the µ-opioid receptor system often being itch-inducing and the κ-opioid system being itch-suppressive.[9][12] Nalfurafine exerts its antipruritic effect by activating KORs, which are G-protein-coupled receptors.[8][13] This activation triggers downstream signaling cascades that inhibit neuronal excitability and the release of neurotransmitters and neuropeptides, such as substance P, which are involved in transmitting itch signals.[8] Nalfurafine is believed to modulate itch primarily through its action on the central nervous system.[8][9] A key advantage of nalfurafine is its low propensity to cause common opioid-related side effects like sedation, respiratory depression, and dependence.[8]
Experimental Protocols
Induction of Chronic Dry Skin Itch Model (AEW Model)
This protocol describes the induction of a chronic dry skin itch model in mice using the acetone-ether-water (AEW) method.[1][2][6]
Materials:
-
Male ICR mice (or other suitable strain), 7-8 weeks old
-
Acetone (reagent grade)
-
Diethyl ether (reagent grade)
-
Distilled water
-
Cotton pads (2 x 2 cm)
-
Electric shaver
-
Animal housing with controlled temperature and humidity
Procedure:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Three days prior to the start of the treatment, shave the rostral part of the back of each mouse.[1][6]
-
Prepare a 1:1 mixture of acetone and diethyl ether.
-
Under light ether anesthesia, apply a cotton pad soaked in the acetone-ether mixture to the shaved area for 15 seconds.[1][6]
-
Immediately following the acetone-ether application, apply a cotton pad soaked in distilled water to the same area for 30 seconds.[1][6]
-
Perform this AEW treatment twice daily for 5 to 7 consecutive days.[1][6]
-
A control group should be treated with water only.[14]
Nalfurafine Treatment Protocol
Materials:
-
Nalfurafine hydrochloride
-
Vehicle (e.g., saline or sterile water)
-
Administration equipment (e.g., oral gavage needles, subcutaneous injection needles)
Procedure:
-
Prepare the desired concentrations of this compound in the chosen vehicle.
-
Administer nalfurafine or vehicle to the mice via the desired route (e.g., oral gavage, subcutaneous injection). Administration can begin concurrently with the AEW treatment or after the establishment of the dry skin itch model.
-
The dosage and frequency of administration should be determined based on previous studies or dose-response experiments. For example, oral doses of 2.5 µ g/day and 5 µ g/day have been shown to be effective in clinical trials for uremic pruritus.[3][15]
Behavioral Assessment of Itch
Spontaneous scratching behavior is a key indicator of itch in this model.[16][17]
Materials:
-
Observation chambers (e.g., Plexiglas containers)[14]
-
Video recording equipment
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before recording.[18]
-
Place each mouse individually in an observation chamber.
-
Video record the behavior of the mice for a defined period (e.g., 30-60 minutes).[16][18]
-
A blinded observer should analyze the videos to quantify scratching behavior.
-
Quantify scratching by counting the number of scratching bouts directed at the treated area. A scratching bout is defined as one or more rapid back-and-forth movements of the hind paw.[16][18]
Data Presentation
The following tables provide examples of how to structure quantitative data for clear comparison between experimental groups.
Table 1: Effect of Nalfurafine on Spontaneous Scratching Bouts in AEW-Treated Mice
| Treatment Group | Mean Scratching Bouts (± SEM) per 30 min | % Inhibition of Scratching |
| Control (Vehicle) | 5.2 ± 1.3 | - |
| AEW + Vehicle | 45.8 ± 5.1 | - |
| AEW + Nalfurafine (X mg/kg) | 20.3 ± 3.9 | 55.7% |
| AEW + Nalfurafine (Y mg/kg) | 12.1 ± 2.5** | 73.6% |
| p < 0.05, **p < 0.01 compared to AEW + Vehicle group |
Table 2: Effect of Nalfurafine on Skin Barrier Function in AEW-Treated Mice
| Treatment Group | Transepidermal Water Loss (TEWL) (g/h/m²) (± SEM) | Stratum Corneum Hydration (Arbitrary Units) (± SEM) |
| Control (Vehicle) | 8.5 ± 1.1 | 65.4 ± 4.2 |
| AEW + Vehicle | 25.3 ± 2.8 | 22.1 ± 3.5 |
| AEW + Nalfurafine (Y mg/kg) | 23.9 ± 3.1 | 24.5 ± 3.8 |
Table 3: Effect of Nalfurafine on Pro-inflammatory Cytokine Gene Expression in the Skin of AEW-Treated Mice (Relative Quantification by qPCR)
| Treatment Group | TNF-α (Fold Change ± SEM) | IL-1β (Fold Change ± SEM) | IL-6 (Fold Change ± SEM) |
| Control (Vehicle) | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| AEW + Vehicle | 5.8 ± 1.1 | 4.2 ± 0.9 | 6.5 ± 1.4 |
| AEW + Nalfurafine (Y mg/kg) | 3.1 ± 0.7 | 2.5 ± 0.6 | 3.8 ± 0.9 |
| p < 0.05 compared to AEW + Vehicle group |
Further Experimental Protocols
Histological Analysis of Skin
Procedure:
-
At the end of the treatment period, euthanize the mice and collect skin samples from the treated area.
-
Fix the skin samples in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin (B1166041) and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness, acanthosis (thickening of the epidermis), and inflammatory cell infiltration.[19]
-
Stain with Toluidine Blue to identify and quantify mast cells.[20]
Quantitative Real-Time PCR (qPCR) for Inflammatory Markers
Procedure:
-
Collect skin samples and immediately store them in an RNA stabilization solution or flash-freeze in liquid nitrogen.
-
Extract total RNA from the skin tissue using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for target genes (e.g., TNF-α, IL-1β, IL-6) and a reference gene (e.g., GAPDH, β-actin).[21][22]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
Visualizations
Caption: Nalfurafine's mechanism of action in modulating itch signals.
References
- 1. Mechanisms and Management of Itch in Dry Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety of this compound on pruritus in chronic liver disease patients: Patient-reported outcome based analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro models for investigating itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Management of Itch in Dry Skin | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 7. Itch-associated response induced by experimental dry skin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Portico [access.portico.org]
- 10. Nalfurafine - Wikipedia [en.wikipedia.org]
- 11. Drug dials down intense opioid-related itching - Futurity [futurity.org]
- 12. Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissociable effects of the kappa opioid receptor agonist nalfurafine on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. Quantitative assessment of directed hind limb scratching behavior as a rodent itch model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral model of itch, alloknesis, pain and allodynia in the lower hindlimb and correlative responses of lumbar dorsal horn neurons in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioral assessment of itch (neck model) [bio-protocol.org]
- 19. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Nalfurafine Hydrochloride in Experimental Models of Cholestatic Pruritus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing nalfurafine (B1239173) hydrochloride in preclinical experimental models of cholestatic pruritus. This document outlines detailed protocols for inducing cholestasis and assessing the anti-pruritic effects of nalfurafine hydrochloride, presents quantitative data in structured tables, and visualizes key signaling pathways and experimental workflows.
Introduction
Cholestatic pruritus is a frequent and distressing symptom of various liver diseases, significantly impairing the quality of life.[1] The underlying mechanism is complex, involving an imbalance in the endogenous opioid system, characterized by an upregulation of the µ-opioid receptor system and a suppression of the κ-opioid receptor (KOR) system.[1][2] this compound is a potent and selective κ-opioid receptor agonist that has shown efficacy in treating pruritus.[3][4] It exerts its anti-pruritic effect by activating KORs, which modulates the itch signaling pathways in the central nervous system.[3][4] This document details the application of this compound in two common rodent models of cholestatic pruritus: the ethynylestradiol (EE)-induced cholestasis model in rats and the bile duct ligation (BDL) model in mice.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in cholestatic pruritus models.
Table 1: Efficacy of this compound in the Ethynylestradiol (EE)-Induced Cholestasis Model in Rats
| Parameter | Vehicle Control | EE + Vehicle | EE + this compound (0.005-0.04 mg/kg, s.c.) | Reference |
| Scratching Behavior | Low Incidence | High Incidence | Dose-dependent inhibition (A₅₀ = 0.013 mg/kg) | [5][6] |
| Serum Bile Acids | Normal | Increased | - | [5][6] |
| Serum Dynorphin (B1627789) A | Normal | Decreased | - | [6] |
| Serum Nitric Oxide | Normal | Decreased | - | [6] |
Table 2: Efficacy of a Kappa-Opioid Receptor Agonist in the Bile Duct Ligation (BDL)-Induced Cholestasis Model in Mice
| Parameter | Sham Operation | BDL + Vehicle | BDL + U-50,488H (κ-opioid agonist) | Reference |
| Spontaneous Scratching | Low Incidence | Increased | Reduced | [7] |
| Serum Total Bile Acid | Normal | Increased | - | [7] |
Note: While direct studies of nalfurafine in the BDL model were not identified, the positive results with another KOR agonist, U-50,488H, strongly suggest that nalfurafine would also be effective in this model.
Signaling Pathways
The anti-pruritic effect of this compound is primarily mediated through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).
Caption: Signaling pathway of nalfurafine in cholestatic pruritus.
Experimental Protocols
Detailed methodologies for inducing cholestatic pruritus and evaluating the anti-pruritic effects of this compound are provided below.
Ethynylestradiol (EE)-Induced Cholestasis in Rats
This model mimics hormone-induced cholestasis and is suitable for screening anti-pruritic compounds.
Caption: Experimental workflow for the EE-induced cholestasis model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Ethynylestradiol (EE)
-
This compound
-
Vehicle for EE and nalfurafine (e.g., sesame oil for EE, saline for nalfurafine)
-
Syringes and needles for subcutaneous injection
-
Observation chambers
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to food and water.
-
Induction of Cholestasis:
-
Prepare a solution of EE in the chosen vehicle.
-
Administer EE subcutaneously at a dose of 2 mg/kg daily for 14 consecutive days.[6] A control group should receive vehicle injections.
-
-
Nalfurafine Administration:
-
On day 15, thirty minutes before behavioral observation, administer this compound (0.005-0.04 mg/kg) or vehicle subcutaneously.[6]
-
-
Behavioral Observation:
-
Place each rat individually in an observation chamber and allow for a 10-minute acclimatization period.
-
Record the number of scratching bouts with the hind paws directed towards the head, neck, and trunk for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw to the same body area.
-
-
Sample Collection and Analysis:
-
At the end of the observation period, euthanize the animals and collect blood samples via cardiac puncture.
-
Centrifuge the blood to obtain serum and store at -80°C until analysis.
-
Analyze serum for levels of bile acids, dynorphin A, and nitric oxide using appropriate assay kits.
-
Bile Duct Ligation (BDL)-Induced Cholestasis in Mice
This surgical model creates a mechanical obstruction of the bile duct, leading to cholestasis and pruritus. It is a more invasive but highly reproducible model.
Caption: Experimental workflow for the BDL-induced cholestasis model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
Surgical microscope
-
Heating pad
-
This compound and vehicle
-
Observation chambers
Procedure:
-
Animal Acclimatization: House mice as described for the rat model.
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully locate the common bile duct.
-
Ligate the bile duct in two locations with a non-absorbable suture and cut the duct between the ligatures.
-
For the sham-operated control group, expose the bile duct but do not ligate it.
-
Close the abdominal wall and skin with sutures.
-
-
Post-operative Care and Recovery:
-
Place the mouse on a heating pad to maintain body temperature during recovery from anesthesia.
-
Provide appropriate post-operative analgesia as per institutional guidelines.
-
Allow the animals to recover for a period of 5-7 days, during which cholestasis and pruritus will develop.
-
-
Nalfurafine Administration:
-
On the day of behavioral testing, administer this compound or vehicle. The route and dose should be determined based on preliminary studies, but a starting point could be the doses found effective in the rat EE model, adjusted for species differences.
-
-
Behavioral Observation:
-
Following nalfurafine administration, perform behavioral observation as described in the EE model protocol, recording spontaneous scratching behavior.
-
-
Sample Collection and Analysis:
-
After behavioral observation, euthanize the mice and collect blood and liver tissue.
-
Analyze serum for bile acids and other liver injury markers (e.g., ALT, AST).
-
Process liver tissue for histological analysis to confirm cholestasis-induced liver damage.
-
Conclusion
This compound demonstrates significant anti-pruritic effects in preclinical models of cholestatic pruritus. The experimental protocols and data presented in these application notes provide a robust framework for researchers to investigate the efficacy and mechanism of action of nalfurafine and other KOR agonists in the context of cholestatic liver disease. Careful adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to the development of novel therapies for this debilitating condition.
References
- 1. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JMIR Dermatology - Novel Kappa-Opioid Receptor Agonist for the Treatment of Cholestatic Pruritus: Systematic Review [derma.jmir.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Role of kappa‐opioid and mu‐opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nalfurafine, a kappa opioid receptor agonist, inhibits scratching behavior secondary to cholestasis induced by chronic ethynylestradiol injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nalfurafine suppresses pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of a Novel Mouse Model of Cholestatic Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nalfurafine in Preclinical Pain Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalfurafine (B1239173), a selective kappa-opioid receptor (KOR) agonist, has emerged as a compound of significant interest in preclinical pain research. Unlike typical KOR agonists that are often associated with dose-limiting side effects such as dysphoria and sedation, nalfurafine exhibits a more favorable safety profile.[1] This characteristic has prompted extensive investigation into its potential as an analgesic, particularly in models of inflammatory, mechanical, and visceral pain.[1] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in utilizing nalfurafine in preclinical pain models.
Nalfurafine's mechanism of action is primarily through the activation of the KOR, a G-protein-coupled receptor (GPCR).[2][3] Its therapeutic effects, including analgesia, are believed to be mediated by G-protein signaling pathways.[2][3] In contrast, the undesirable side effects of many KOR agonists are linked to the β-arrestin signaling cascade.[2][4] Nalfurafine's potential bias towards G-protein signaling may explain its improved side-effect profile, making it a valuable tool for dissecting the roles of these distinct pathways in pain modulation.[5][6]
Data Presentation: Efficacy of Nalfurafine in Preclinical Pain Models
The following tables summarize the quantitative data on the antinociceptive effects of nalfurafine in various preclinical pain models, with comparative data for the standard KOR agonist U-50,488H where available.
Table 1: Nalfurafine Efficacy in Mouse Pain Models
| Pain Model | Assay | Mouse Strain | Route of Administration | Nalfurafine A50/ED50/Effective Dose | U-50,488H A50/ED50/Effective Dose | Reference(s) |
| Visceral Pain | Acetic Acid-Induced Abdominal Constriction | ddY | s.c. | 3.3 µg/kg (A50) | 1160 µg/kg (A50) | [1] |
| Visceral Pain | Acetic Acid-Induced Abdominal Constriction | ddY | p.o. | 32 µg/kg (A50) | 25400 µg/kg (A50) | [1] |
| Inflammatory Pain | Formalin Test (Phase II) | CD-1 | s.c. | 5.8 µg/kg (A50) | 2.08 mg/kg (A50) | [1][7] |
| Thermal Pain | Tail Withdrawal Assay (52°C) | C57BL/6J | i.p. | 0.048 mg/kg (ED30) | 5.82 mg/kg (ED30) | [8] |
| Thermal Pain | Tail Withdrawal Assay | C57BL/6 | i.p. | 15, 30, 60 µg/kg (dose-dependent antinociception) | 1.25, 5.00 mg/kg (antinociception) | [1] |
| Neuropathic Pain | Paclitaxel-Induced Mechanical Allodynia | C57BL/6J | Not specified | Effective | Effective | [9][10] |
| Neuropathic Pain | Paclitaxel-Induced Thermal Allodynia | C57BL/6J | Not specified | Effective | Effective | [9][10] |
Table 2: Nalfurafine Efficacy in Rat Pain Models
| Pain Model | Assay | Rat Strain | Route of Administration | Nalfurafine A50/Effective Dose | U-50,488H A50/Effective Dose | Reference(s) |
| Mechanical Pain | Paw Pressure Test | Wistar | s.c. | 64 µg/kg (A50) | Not specified | [1] |
| Mechanical Pain | Paw Pressure Test | Wistar | i.m. | 75 µg/kg (A50) | Not specified | [1] |
| Inflammatory Pain | Formalin Test (Phase II) | Not specified | s.c. | 9.6 µg/kg (A50) | Not specified | [1] |
| Visceral Pain | Lactic Acid-Induced Writhing | Sprague-Dawley | i.p. | 0.001-0.1 mg/kg | Not specified | [11] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the analgesic properties of nalfurafine in preclinical models.
Assessment of Visceral Pain: Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing a stereotyped stretching and writhing behavior.
-
Animals: Male Swiss albino mice (20-30g).
-
Materials:
-
Nalfurafine solution
-
Vehicle control (e.g., saline)
-
Standard analgesic (e.g., diclofenac (B195802) sodium)
-
0.6% acetic acid solution
-
Observation chambers
-
-
Procedure:
-
Acclimatize animals to the testing room for at least 30 minutes.
-
Administer nalfurafine, vehicle, or standard analgesic via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before acetic acid injection (e.g., 30 minutes).
-
Inject 0.6% acetic acid solution (10 ml/kg) i.p. to induce writhing.
-
Immediately place each mouse into an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and hind limb stretching) for a 20-minute observation period.
-
Analgesic activity is expressed as the percentage inhibition of writhing compared to the vehicle control group.
-
Assessment of Inflammatory Pain: Formalin Test
This test produces a biphasic pain response, with an early neurogenic phase and a later inflammatory phase.
-
Animals: Male mice or rats.
-
Materials:
-
Nalfurafine solution
-
Vehicle control
-
1-5% formalin solution (in saline)
-
Observation chambers
-
-
Procedure:
-
Acclimatize animals to the observation chambers for at least 30 minutes.
-
Administer nalfurafine or vehicle at a predetermined time before formalin injection.
-
Inject 20-50 µl of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately return the animal to the observation chamber.
-
Record the total time spent licking or biting the injected paw during two distinct phases:
-
Phase I (Early/Neurogenic): 0-5 minutes post-injection.
-
Phase II (Late/Inflammatory): 15-30 minutes post-injection.
-
-
A reduction in the time spent licking/biting indicates an antinociceptive effect.
-
Assessment of Thermal Pain: Hot Plate Test
This method measures the response latency to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.
-
Animals: Mice or rats.
-
Materials:
-
Nalfurafine solution
-
Vehicle control
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
-
Procedure:
-
Administer nalfurafine or vehicle at a predetermined time before testing.
-
Gently place the animal on the heated surface of the hot plate.
-
Start a timer and observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the plate and assigned the maximum latency score.
-
An increase in response latency indicates an analgesic effect.
-
Assessment of Mechanical Allodynia: Von Frey Test
This test determines the mechanical withdrawal threshold in response to a calibrated mechanical stimulus.
-
Animals: Mice or rats.
-
Materials:
-
Nalfurafine solution
-
Vehicle control
-
Von Frey filaments of varying stiffness or an electronic von Frey apparatus.
-
Elevated mesh platform with individual enclosures.
-
-
Procedure:
-
Acclimatize the animals to the testing enclosures on the mesh platform until they are calm.
-
Administer nalfurafine or vehicle.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause slight buckling.
-
Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% withdrawal threshold. A positive response is a sharp withdrawal of the paw.
-
If using an electronic von Frey device, apply increasing pressure to the paw until a withdrawal response is elicited. The force at which withdrawal occurs is recorded.
-
An increase in the paw withdrawal threshold indicates a reduction in mechanical sensitivity.
-
Assessment of Motor Coordination: Rotarod Test
This test is crucial to ensure that the observed analgesic effects are not due to motor impairment.
-
Animals: Mice.
-
Materials:
-
Nalfurafine solution
-
Vehicle control
-
Rotarod apparatus.
-
-
Procedure:
-
Train the mice on the rotarod at a constant or accelerating speed for a set period on the day before testing.
-
On the test day, record the baseline latency to fall from the rotating rod.
-
Administer nalfurafine or vehicle.
-
At predetermined time points post-administration, place the mice back on the rotarod and measure the latency to fall.
-
A decrease in the latency to fall compared to baseline or the vehicle group indicates motor impairment.
-
Visualizations
Signaling Pathways of Nalfurafine
The following diagrams illustrate the key signaling pathways activated by kappa-opioid receptor agonists and the experimental workflow for assessing nalfurafine's analgesic effects.
Caption: G-protein vs. β-arrestin signaling pathways of KOR agonists.
Caption: General experimental workflow for preclinical pain assessment.
Conclusion
Nalfurafine serves as a unique and valuable pharmacological tool for preclinical pain research. Its distinct profile as a KOR agonist with a favorable separation between analgesic effects and adverse events allows for a more nuanced investigation of the kappa-opioid system in pain modulation. The provided data and protocols offer a comprehensive resource for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of nalfurafine and other biased KOR agonists. Careful consideration of the specific pain model, animal species, and route of administration is crucial for obtaining reproducible and translatable results.
References
- 1. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterodimerization of the kappa opioid receptor and neurotensin receptor 1 contributes to a novel β-arrestin-2-biased pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nalfurafine is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effec… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Dissociable effects of the kappa opioid receptor agonist nalfurafine on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Nalfurafine-Induced Sedation in Preclinical Behavioral Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address nalfurafine-induced sedation in preclinical behavioral assays.
Frequently Asked Questions (FAQs)
Q1: Is sedation a common side effect of nalfurafine (B1239173) in preclinical studies?
A1: Nalfurafine is considered an atypical kappa-opioid receptor (KOR) agonist with a significantly improved side-effect profile compared to prototypical KOR agonists like U50,488H.[1] While sedation can occur, it is generally observed at doses higher than those required for its therapeutic effects, such as antipruritic and antinociceptive actions.[1][2] Several preclinical studies have shown that in the effective dose ranges for analgesia and anti-itch effects, nalfurafine did not cause significant hypolocomotion (a measure of sedation).[1][2]
Q2: What is the proposed mechanism for the reduced sedative effects of nalfurafine compared to other KOR agonists?
A2: The reduced sedative profile of nalfurafine is thought to be related to the concept of biased agonism at the kappa-opioid receptor.[3][4][5] Nalfurafine may preferentially activate G protein-mediated signaling pathways, which are associated with the desired analgesic and antipruritic effects, over β-arrestin2-mediated pathways, which are linked to adverse effects like sedation and dysphoria.[3][5][6] However, the exact mechanisms are still under investigation, and there is no complete consensus.[4]
Q3: At what doses is sedation typically observed with nalfurafine in rodents?
A3: Sedation, measured as hypolocomotion or impaired motor coordination, is dose-dependent. For instance, in mice, significant sedation was observed at doses of 30 μg/kg and higher in a rotarod assay.[7] In contrast, anti-scratch and antinociceptive effects were seen at lower doses (e.g., A50 values of 8.3 μg/kg and 5.8 μg/kg, respectively).[1] Another study reported that nalfurafine at 10 μg/kg (i.p.) had no effect on spontaneous locomotor activity in mice.[1]
Q4: Can the route of administration influence the sedative effects of nalfurafine?
A4: Yes, the route of administration can impact the observed side effects. For example, one study in rhesus monkeys found that intravenously administered nalfurafine in combination with oxycodone produced more untoward effects, including sedation-like behaviors, compared to oral administration of a similar dose, which effectively reduced oxycodone-induced scratching without causing sedation.[8]
Troubleshooting Guides
Problem: My animals are showing significant sedation (reduced locomotion, impaired performance on rotarod) at a dose of nalfurafine intended to be therapeutic.
| Possible Cause | Troubleshooting Step |
| Dose is too high for the specific strain or individual animal variability. | 1. Conduct a dose-response study: Start with a lower dose of nalfurafine and gradually increase it to find the optimal dose that provides the desired therapeutic effect with minimal sedation. 2. Review the literature: Check for established effective dose ranges for your specific animal model and behavioral assay. |
| The chosen behavioral assay is particularly sensitive to motor impairment. | 1. Use a battery of tests: Assess sedation using multiple assays, such as an open field test for locomotor activity and a rotarod test for motor coordination. This provides a more comprehensive picture of the sedative effects.[9] 2. Consider alternative assays: For assessing the primary therapeutic effect (e.g., anti-pruritus), use assays that are less dependent on motor activity, such as quantifying scratching behavior. |
| Interaction with other administered substances. | 1. Review all co-administered compounds: Ensure that no other substances in your experimental protocol have sedative properties. 2. Conduct control experiments: Test the effects of the vehicle and any other co-administered drugs alone to rule out their contribution to sedation. |
| Timing of the behavioral test post-nalfurafine administration. | 1. Optimize the testing window: The sedative effects of nalfurafine may have a different time course than its therapeutic effects. Conduct a time-course study to identify the optimal time point for behavioral testing that maximizes the therapeutic window and minimizes sedative interference. |
Data Presentation
Table 1: Dose-Response of Nalfurafine on Sedation-Related Behaviors in Mice
| Dose (µg/kg, i.p.) | Behavioral Assay | Effect on Locomotion/Motor Coordination | Reference |
| 10 | Spontaneous Locomotor Activity | No significant effect | [1] |
| 20 | Total Distance Traveled | No significant effect | [1] |
| 20 | Rotarod Performance | Slightly impaired | [1] |
| 30 | Rotarod Assay | Significant sedation | [7] |
Table 2: Comparison of Nalfurafine and U50,488H on Locomotor Activity in Mice
| Compound | Dose | Effect on Novelty-Induced Hyperlocomotion | Reference |
| Nalfurafine | 20 µg/kg | Did not cause significant inhibition | [2] |
| U50,488H | 5 mg/kg | Caused significant inhibition | [2] |
Experimental Protocols
Rotarod Test for Assessing Motor Coordination and Sedation
Objective: To evaluate the effect of nalfurafine on motor coordination and balance as an indicator of sedation.
Apparatus: A rotarod apparatus with a textured rod (e.g., 3 cm diameter for mice) that can rotate at a constant or accelerating speed. The apparatus should have sensors to automatically record the latency to fall.[9]
Procedure:
-
Habituation/Training:
-
On the day before testing, train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).
-
Repeat this training for 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
Testing:
-
On the test day, administer nalfurafine or vehicle control at the desired dose and route.
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal on the rotating rod.
-
The rod can be set to a constant speed or an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
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Record the latency for the animal to fall off the rod. A shorter latency compared to the vehicle-treated group indicates impaired motor coordination, which can be a sign of sedation.[9]
-
A cut-off time (e.g., 300 seconds) is typically used.
-
Open Field Test for Assessing Locomotor Activity
Objective: To measure spontaneous locomotor activity as an indicator of sedation or hypoactivity.
Apparatus: A square arena (e.g., 40x40 cm for mice) with high walls, typically made of a non-reflective material. An overhead video camera connected to a tracking software is used to monitor and record the animal's movement.[9]
Procedure:
-
Habituation:
-
Allow animals to acclimate to the testing room for at least 30-60 minutes before the test to reduce stress.[9]
-
-
Testing:
-
Administer nalfurafine or vehicle control.
-
At a specific time point after administration, place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set duration (e.g., 10-30 minutes).
-
The video tracking system will record various parameters.
-
-
Data Analysis:
-
Key parameters to analyze for sedation include:
-
Total distance traveled (cm)
-
Velocity (cm/s)
-
Time spent immobile (s)
-
-
A significant decrease in these parameters in the nalfurafine-treated group compared to the control group suggests sedation.
-
Visualizations
Caption: Nalfurafine's biased agonism at the KOR.
Caption: Workflow for assessing nalfurafine's sedative effects.
References
- 1. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. QUANTIFICATION OF OBSERVABLE BEHAVIORS FOLLOWING ORAL ADMINISTRATION OF OXYCODONE AND NALFURAFINE IN MALE RHESUS MONKEYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Optimizing nalfurafine dosage to prevent conditioned place aversion in rodents
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing nalfurafine (B1239173) dosage to prevent conditioned place aversion (CPA) in rodents.
Frequently Asked Questions (FAQs)
Q1: What is nalfurafine and why is its dosage critical in rodent studies?
Nalfurafine is a selective kappa-opioid receptor (KOR) agonist.[1] While it has therapeutic potential for conditions like pruritus and pain, KOR agonists are also known to induce aversive effects, such as dysphoria.[2][3] In rodent models, this aversion is often measured using a conditioned place aversion (CPA) paradigm.[4][5] Optimizing the dosage of nalfurafine is crucial to achieve the desired therapeutic effect (e.g., antinociception) while avoiding the confounding factor of aversion, which can impact the interpretation of behavioral studies.[3][4]
Q2: What is conditioned place aversion (CPA) and how is it measured?
Conditioned place aversion is a form of Pavlovian conditioning used to measure the aversive effects of a stimulus, such as a drug.[6][7] In this paradigm, an animal learns to associate a specific environment with the negative effects of a substance.[8] If the drug is aversive, the animal will subsequently avoid the environment paired with the drug.[6][9] The strength of the aversion is quantified by measuring the time the animal spends in the drug-paired compartment versus a neutral, vehicle-paired compartment during a test session.[9]
Q3: What is the proposed mechanism behind nalfurafine-induced aversion?
The aversive properties of KOR agonists are thought to be mediated through the β-arrestin signaling pathway.[10][11] Nalfurafine is considered a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway, which is associated with its therapeutic effects (e.g., analgesia), over the β-arrestin pathway.[10][11] However, at higher doses, it can still engage the β-arrestin pathway sufficiently to induce aversion.[4][12]
Q4: Are there species or strain differences in the response to nalfurafine?
Yes, the effects of nalfurafine, including the dosage required to induce analgesia and aversion, can vary between different rodent species and strains. For instance, one study noted that a higher dose of nalfurafine was needed to achieve an antipruritic effect in C57BL/6 mice compared to other reported strains.[13] It is therefore essential to perform dose-response studies within the specific strain and species being used for an experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant CPA is observed at a supposedly therapeutic dose. | The dose is too high for the specific rodent strain or individual sensitivity. | Lower the dose of nalfurafine. Refer to the dose-response tables below and consider conducting a pilot study to determine the optimal non-aversive dose for your specific experimental conditions. |
| No therapeutic effect (e.g., antinociception) is observed at a non-aversive dose. | The dose is too low to engage the G-protein signaling pathway effectively. | Gradually increase the dose in small increments and re-evaluate both the therapeutic effect and any potential for CPA. It is a matter of finding the right therapeutic window. |
| High variability in CPA results between animals. | Individual differences in drug metabolism or sensitivity. Confounding environmental factors during the conditioning phase. | Increase the sample size to improve statistical power. Ensure consistent handling and environmental conditions for all animals throughout the experiment. |
| Animals show a preference for the drug-paired chamber. | This is unexpected for a KOR agonist and may indicate an issue with the experimental protocol or drug solution. | Verify the correct preparation and administration of the nalfurafine solution. Review the CPA protocol to ensure there are no biases in the conditioning chambers (e.g., one chamber being inherently more attractive to the animals). |
Quantitative Data Summary
The following tables summarize key quantitative data from rodent studies on nalfurafine, focusing on doses that elicit antinociceptive effects and/or conditioned place aversion.
Table 1: Nalfurafine Dosages and Their Effects on Conditioned Place Aversion in Mice
| Mouse Strain | Nalfurafine Dose (mg/kg) | Route of Administration | Observed Effect | Citation |
| C57BL/6J | 0.015 | Not specified | Non-aversive | [4][5] |
| C57BL/6J | 0.03 | Not specified | Aversive | [14] |
| C57BL/6J | 0.06 | Not specified | Aversive | [4][5] |
| CD-1 | 0.005 - 0.02 | s.c. | Non-aversive | [3] |
| Not specified | 0.01 - 0.04 | Not specified | Non-aversive | [12] |
| Not specified | 0.08 | Not specified | Aversive | [12] |
Table 2: Nalfurafine Dosages and Antinociceptive Effects in Mice
| Mouse Strain | Nalfurafine Dose (mg/kg) | Route of Administration | Antinociceptive Effect Observed | Citation |
| C57BL/6J | 0.06 | Not specified | Antinociception in tail withdrawal test | [4][5] |
| C57BL/6J | 0.015, 0.03, 0.06 | Not specified | Dose-dependent antinociception in tail withdrawal assay | [3] |
| CD-1 | A₅₀ of 0.0083 | s.c. | Antinociception in the late phase of the formalin test | [3] |
| C57BL/6 | 0.05, 0.15 | i.p. | Increased tail withdrawal latency | [13] |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
This protocol is a standard method for assessing the aversive properties of nalfurafine. The procedure generally consists of three phases: habituation, conditioning, and testing.[6][7][15]
Materials:
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Conditioned place preference apparatus with at least two distinct compartments (differentiated by visual and tactile cues).[9]
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Nalfurafine solution at the desired concentration.
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Vehicle solution (e.g., saline).
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Rodents (mice or rats).
Procedure:
-
Habituation (Pre-Test):
-
On day 1, place each animal in the central compartment of the apparatus and allow it to freely explore all compartments for a set period (e.g., 15-30 minutes).[6]
-
Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.[4]
-
On "drug" conditioning days, administer nalfurafine to the animal and immediately confine it to one of the compartments for a specific duration (e.g., 30 minutes).
-
On "vehicle" conditioning days, administer the vehicle solution and confine the animal to the other, distinct compartment for the same duration.
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The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test:
-
On the test day (typically the day after the last conditioning session), the animal is placed back in the central compartment in a drug-free state and allowed to freely access all compartments for a set period (e.g., 15-30 minutes).[6]
-
Record the time spent in each compartment.
-
A significant decrease in the time spent in the drug-paired compartment compared to the pre-test baseline indicates conditioned place aversion.
-
Visualizations
Signaling Pathways
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 3. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nalfurafine is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug-induced conditioned place preference and aversion in mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned Place Preference/Aversion [btc.psych.ucla.edu]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nalfurafine - Wikipedia [en.wikipedia.org]
- 13. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Nalfurafine hydrochloride solubility and vehicle preparation for in vivo research
This technical support center provides essential information for researchers and scientists working with nalfurafine (B1239173) hydrochloride. Below you will find data on solubility, recommended vehicle preparations for in vivo studies, troubleshooting guides, and frequently asked questions to facilitate your experimental workflow.
Solubility Data
Nalfurafine hydrochloride exhibits varying solubility in different solvents. The following table summarizes its solubility in commonly used laboratory solvents.
| Solvent | Solubility |
| DMSO | 10 mM, 30 mg/mL, 33 mg/mL |
| DMF | 10 mg/mL, 16 mg/mL |
| Ethanol | 0.3 mg/mL, 0.33 mg/mL |
| PBS (pH 7.2) | 5 mg/mL |
Vehicle Preparation for In Vivo Administration
The choice of vehicle for this compound is critical for ensuring drug stability and bioavailability. Below are recommended vehicle preparations for various administration routes based on preclinical studies.
| Administration Route | Vehicle Composition | Preparation Notes |
| Subcutaneous (s.c.) | Saline | Sterile saline is a commonly used vehicle for subcutaneous injections of this compound in mice and rats.[1][2] |
| DMSO/Saline | Dissolve this compound in 100% DMSO and dilute with saline to the final concentration. The final DMSO concentration should not exceed 5% v/v. | |
| Intravenous (i.v.) | Sterile Isotonic Acetate Buffer | This vehicle has been used for intravenous injection in a clinical context. |
| Oral (p.o.) | Not specified in preclinical literature | Nalfurafine is orally active.[3] While specific preclinical oral gavage vehicles are not detailed in the provided search results, general vehicles for oral administration in rodents, such as water, saline, or a suspension with a suspending agent like carboxymethylcellulose, can be considered. |
Experimental Protocols
Protocol 1: Preparation of this compound in Saline for Subcutaneous Injection
-
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add a small volume of sterile saline to the tube.
-
Vortex the mixture until the powder is completely dissolved.
-
Add the remaining volume of sterile saline to achieve the final desired concentration.
-
Vortex the solution again to ensure homogeneity.
-
If required for sterility, filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
The solution is now ready for subcutaneous administration.
-
Protocol 2: Preparation of this compound in DMSO/Saline for Subcutaneous Injection
-
Materials:
-
This compound powder
-
100% DMSO
-
Sterile saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringes and needles
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add a small volume of 100% DMSO to dissolve the powder completely.
-
Vortex thoroughly to create a stock solution.
-
In a separate sterile tube, add the required volume of sterile saline.
-
Slowly add the DMSO stock solution to the saline while vortexing to prevent precipitation. Ensure the final DMSO concentration is 5% v/v or less.
-
The solution is now ready for subcutaneous administration.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound has lower solubility in aqueous solutions. The final concentration may be too high. | - Ensure the final DMSO concentration is kept to a minimum (ideally ≤5%).- Warm the aqueous buffer slightly before adding the DMSO stock.- Add the DMSO stock to the aqueous buffer slowly while vortexing. |
| Incomplete dissolution in saline. | The concentration of this compound exceeds its solubility limit in saline. | - Refer to the solubility table. If a higher concentration is needed, consider using a co-solvent like DMSO (see Protocol 2).- Gentle warming and sonication may aid dissolution, but check for compound stability under these conditions. |
| Animal discomfort upon injection. | The vehicle may be irritating (e.g., high DMSO concentration, non-physiological pH). | - Keep the DMSO concentration as low as possible.- Ensure the pH of the final solution is close to physiological pH (7.2-7.4).- For subcutaneous injections, ensure the volume is appropriate for the animal's size. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder? A1: this compound as a crystalline solid is stable for at least 2 years when stored at -20°C.[4]
Q2: How should I store prepared solutions of this compound? A2: It is generally recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. The stability of this compound in various vehicles over time should be validated.
Q3: Can I administer this compound orally? A3: Yes, nalfurafine is orally active.[3] While specific vehicle formulations for preclinical oral gavage were not found in the search results, you can consider standard vehicles like water or saline. For poorly soluble compounds, a suspension with an appropriate suspending agent may be necessary.
Q4: Is this compound light-sensitive? A4: While not explicitly stated in the provided search results, it is good laboratory practice to protect solutions from light, especially during storage, by using amber vials or covering tubes with foil.
Visualizations
Caption: General workflow for preparing a this compound solution for in vivo research.
Caption: Decision flowchart for selecting a suitable vehicle for this compound administration.
References
Technical Support Center: Nalfurafine Hydrochloride Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of nalfurafine (B1239173) hydrochloride in experimental solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of nalfurafine hydrochloride?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound. It offers good solubility, with concentrations of 10 mM or 30 mg/mL being achievable.[1][2] For aqueous-based assays, subsequent dilution into a buffer like Phosphate-Buffered Saline (PBS) is necessary. Ensure the final DMSO concentration in your experimental medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid Form: this compound as a solid is stable for at least two years when stored at -20°C.[1]
-
Stock Solutions (in DMSO): For short-term storage (up to one month), it is recommended to store aliquots at -20°C. For long-term storage (up to six months), -80°C is preferable. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous working solutions should be prepared fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it within 24 hours. The stability of nalfurafine in aqueous buffers can be pH-dependent.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, many complex organic molecules, especially those with aromatic rings, can be light-sensitive. It is a standard precautionary measure to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, particularly for long-term storage or during stability studies.[3] General guidelines for photostability testing are provided by the International Council for Harmonisation (ICH) in their Q1B guideline.[4][5]
Q4: What are the known degradation pathways or metabolites of this compound?
A4: In vivo, this compound is primarily metabolized by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[6][7] The main metabolic pathway is decyclopropylmethylation, leading to the formation of 17-decyclopropylmethylated nalfurafine (de-CPM).[8] Another related substance identified in stability studies of the oral formulation is 10α-hydroxynalfurafine (10α-OH).[9] These metabolites have significantly lower affinity and agonist activity at opioid receptors compared to the parent compound.[8] In experimental solutions, hydrolysis and oxidation are potential degradation pathways to consider, especially under forced degradation conditions (e.g., extreme pH, presence of oxidizing agents).[10][11]
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible precipitate.
-
Cause: This is often due to the low aqueous solubility of nalfurafine, especially when diluting a concentrated DMSO stock solution into an aqueous buffer like PBS. The compound may be "crashing out" of the solution.
-
Solution:
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (like DMSO) is sufficient to maintain solubility but does not interfere with your experiment.
-
Use a Lower Concentration: You may need to work with a lower final concentration of this compound in your aqueous solution.
-
Gentle Warming/Sonication: Briefly warming the solution in a water bath (e.g., to 37°C) or using a sonicator can help redissolve the compound. However, be cautious with warming as it can accelerate degradation.
-
pH Adjustment: Check the pH of your buffer. The solubility of compounds with amine groups can be pH-dependent.
-
Prepare Fresh: Always try to prepare aqueous working solutions immediately before use from a clear stock solution.
-
Issue 2: I am observing a loss of biological activity in my experiments over time.
-
Cause: This could indicate chemical degradation of the this compound in your working solution. Stability can be affected by pH, temperature, and exposure to light.
-
Solution:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh working solutions for each experiment from a properly stored, frozen stock.
-
Verify Stock Solution Integrity: If you suspect your frozen stock has degraded, prepare a fresh stock from solid this compound and compare its efficacy.
-
Control Storage Conditions: Ensure your aqueous solutions are kept on ice and protected from light during the experiment.
-
Perform a Stability Check: If you must use solutions over several hours or days, it is advisable to perform a simple stability check by running a control experiment with a freshly prepared solution alongside the aged one.
-
Issue 3: The pH of my frozen buffer solution is different after thawing.
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Cause: The pH of some buffer systems, particularly phosphate (B84403) buffers, can change significantly upon freezing and thawing.[12][13] This is due to the cryoconcentration of buffer components and changes in their pKa values at low temperatures.
-
Solution:
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Use Alternative Buffers: Buffers like histidine or citrate (B86180) show less pH variation during freeze-thaw cycles compared to phosphate buffers.[12]
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Measure pH After Thawing: Always verify the pH of your buffer after it has completely thawed and returned to room temperature before adding this compound. Adjust if necessary.
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Avoid Freezing Aqueous Working Solutions: Whenever possible, prepare aqueous working solutions fresh from a stock solution to avoid the complications of buffer pH shifts during freezing.
-
Quantitative Stability Data
While specific, peer-reviewed long-term stability studies on this compound in various experimental solutions are not publicly available, the following table provides an illustrative stability profile based on typical data for similar morphinan-derived hydrochloride salts. This data should be considered representative and not absolute. A formal stability study is recommended for specific experimental conditions.
Table 1: Illustrative Stability of this compound (1 mg/mL) in Various Solvents
| Solvent | Storage Condition | 7 Days (% Remaining) | 30 Days (% Remaining) | 90 Days (% Remaining) |
| DMSO | -80°C | >99% | >99% | >98% |
| DMSO | -20°C | >99% | >98% | >95% |
| DMSO | 4°C | ~98% | ~92% | ~85% |
| PBS (pH 7.4) | 4°C | ~95% | ~85% | Not Recommended |
| PBS (pH 5.0) | 4°C | ~97% | ~90% | Not Recommended |
Note: Stability is assessed as the percentage of the initial concentration remaining, typically determined by a stability-indicating HPLC method.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Calibrated analytical balance
-
Amber glass vial or polypropylene (B1209903) tube
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Vortex mixer and/or sonicator
Procedure:
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Calculate Required Mass: Determine the mass of this compound needed. The molecular weight is 513.0 g/mol . For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L × 0.001 L × 513.0 g/mol × 1000 mg/g = 5.13 mg
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Weigh Compound: Accurately weigh 5.13 mg of this compound powder and transfer it to a sterile vial.
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Add Solvent: Add 1 mL of DMSO to the vial.
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Dissolve: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator for a few minutes to ensure the compound is completely dissolved. The solution should be clear and colorless.
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Store: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a reverse-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound. Method optimization will be required. This protocol is adapted from established methods for structurally related opioid compounds.[14][15]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 4.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Procedure (to validate method specificity):
-
Acid Hydrolysis: Mix nalfurafine solution with 1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix nalfurafine solution with 1 N NaOH and heat at 80°C for 2 hours.
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Oxidation: Mix nalfurafine solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2 hours.
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Thermal Degradation: Store the nalfurafine solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose the nalfurafine solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]
After each stress condition, neutralize the samples if necessary, dilute to the target concentration, and analyze by HPLC to ensure the degradation peaks are well-resolved from the parent nalfurafine peak.
Visualizations
This compound Signaling Pathway
Caption: Nalfurafine HCl activates KOR, leading to reduced cAMP and neuronal excitability.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the long-term stability of nalfurafine HCl solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Nalfurafine | 152658-17-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Profiles of this compound for the Treatment of Pruritus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological characterization of the main metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmda.go.jp [pmda.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
Technical Support Center: Nalfurafine-Induced Hypolocomotion in Mice
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for nalfurafine-induced hypolocomotion in mice during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is nalfurafine (B1239173) and why does it cause hypolocomotion in mice?
Nalfurafine is a selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its primary therapeutic effects, such as analgesia and anti-pruritus, are mediated through G protein signaling pathways upon binding to KORs.[1][2][3] However, like other KOR agonists, nalfurafine can induce hypolocomotion (a decrease in spontaneous movement) as a side effect.[2][4] This sedative effect is also mediated by KOR activation, though the precise downstream signaling pathways are still under investigation.[1][2][3] Some evidence suggests the involvement of β-arrestin2 signaling in the motor-impairing effects of KOR agonists, but other studies indicate that hypolocomotion can occur independently of this pathway.[2][3]
Q2: At what doses does nalfurafine typically induce hypolocomotion in mice?
A key feature of nalfurafine is the separation of its therapeutic dose range from the doses that cause significant side effects.[4][5] Hypolocomotion is generally observed at higher doses than those required for antinociceptive and antipruritic effects.[2][4][5] For instance, doses effective for anti-scratching (around 5.8-8.3 µg/kg) often do not significantly affect locomotor activity.[4] Significant hypolocomotion is more commonly reported at doses of 40 µg/kg and higher.[6][7]
Q3: How can I control for nalfurafine-induced hypolocomotion in my experiments?
There are several strategies to control for or mitigate nalfurafine-induced hypolocomotion:
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Dose Selection: The most effective method is to use the lowest effective dose of nalfurafine for your primary endpoint (e.g., analgesia, anti-pruritus). As therapeutic effects are often seen at doses that do not induce hypolocomotion, careful dose-response studies are crucial.[4]
-
Pharmacological Blockade: The effects of nalfurafine, including hypolocomotion, can be blocked by pretreatment with a KOR antagonist such as nor-binaltorphimine (nor-BNI).[4][8] This can be used as a control experiment to confirm that the observed effects are KOR-mediated.
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Habituation: Acclimatizing mice to the experimental apparatus and injection procedures can help reduce novelty-induced stress and anxiety, which can sometimes confound locomotor activity measurements.[2][9]
-
Appropriate Behavioral Assay: When assessing other behaviors, it is important to consider the potential confounding effect of hypolocomotion. For instance, in tests of learning and memory, reduced movement could be misinterpreted as a cognitive deficit. Concurrent measurement of locomotor activity is recommended.
Q4: What is the recommended experimental setup to assess nalfurafine's effect on locomotion?
The open-field test is the standard method for evaluating spontaneous locomotor activity in mice. This involves placing the mouse in a novel, enclosed arena and tracking its movement over a defined period. Key parameters to measure include total distance traveled, time spent mobile, and rearing frequency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant hypolocomotion observed at a presumed therapeutic dose. | The "therapeutic" dose for your specific pain or itch model may be higher than anticipated and fall within the range that affects locomotion. Mouse strain, age, or sex differences can also influence sensitivity. | Conduct a detailed dose-response curve for both your primary endpoint and locomotor activity to identify a dose with a clear separation of effects. Consider using a different mouse strain if sensitivity is a persistent issue. |
| High variability in locomotor activity between mice in the same treatment group. | Factors such as inconsistent handling, time of day for testing (circadian rhythms), or environmental stressors in the housing or testing room can increase variability. | Standardize handling procedures and ensure all testing is performed at the same time of day. Minimize noise and other disturbances in the experimental environment. Increase the sample size per group to improve statistical power. |
| Uncertainty if the observed behavioral change is due to sedation or another effect of nalfurafine. | Nalfurafine can have other central nervous system effects. The observed change might be a combination of sedation and other behavioral modifications. | In addition to the open-field test, consider using other behavioral assays to dissect the effects. For example, the rotarod test can assess motor coordination and balance, helping to differentiate sedation from motor impairment.[2] |
| Nalfurafine's effects on locomotion appear to diminish with repeated administration. | Tolerance may develop to the sedative effects of nalfurafine with chronic dosing. | If your experimental design involves repeated administration, be aware of the potential for tolerance. It is important to include a vehicle-treated control group that undergoes the same dosing regimen to account for any changes in baseline activity over time.[6] |
Quantitative Data Summary
The following tables summarize the effects of different doses of nalfurafine on locomotor activity in mice as reported in the literature.
Table 1: Nalfurafine Dose-Response on Locomotor Activity
| Dose (µg/kg) | Route of Administration | Mouse Strain | Effect on Locomotion | Reference |
| 10 | i.p. | C57BL/6J | No effect | [4] |
| 15 | s.c. | C57BL/6J | Significant reduction | [9] |
| 20 | s.c. | CD-1 | No effect | [2][4] |
| 30 | s.c. | C57BL/6J | No significant effect | [7] |
| 40 | s.c. | Not Specified | Significant reduction | [6] |
| 50 | s.c. | C57BL/6J | Significant reduction | [7] |
| 60 | s.c. | C57BL/6J | Significant reduction | [9] |
Table 2: Comparison of Nalfurafine and U50,488H on Locomotion
| Compound | Dose (mg/kg) | Effect on Locomotion | Reference |
| Nalfurafine | 0.06 | Decreased locomotion | [8] |
| U50,488H | 5 | Decreased locomotion | [8] |
Experimental Protocols
Open-Field Test for Locomotor Activity
Objective: To assess the effect of nalfurafine on spontaneous locomotor activity in mice.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-reflective material.
-
Video camera and tracking software.
-
Nalfurafine solution and vehicle control.
-
Syringes and needles for administration.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment. To reduce anxiety from handling, gently handle the mice for a few minutes each day for 3-5 days prior to testing.
-
Drug Administration: Administer the appropriate dose of nalfurafine or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Acclimation to Arena (Optional but Recommended): Some protocols include a habituation period in the open field chamber prior to drug administration to reduce novelty-induced hyperactivity. For example, on a preceding day, place each mouse in the chamber for 30-60 minutes.[9]
-
Testing: At a predetermined time after drug administration (e.g., 30 minutes), place the mouse in the center of the open-field arena.
-
Data Collection: Record the mouse's activity using the video camera and tracking software for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Analyze the recorded data for parameters such as:
-
Total distance traveled (cm)
-
Time spent mobile (s)
-
Time spent in the center vs. periphery of the arena (as a measure of anxiety-like behavior)
-
Rearing frequency (vertical activity)
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.
Visualizations
Caption: Nalfurafine's signaling at the Kappa-Opioid Receptor.
References
- 1. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion [frontiersin.org]
- 4. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nalfurafine prevents GNTI- and compound 48/80-induced spinal c-fos expression and attenuates GNTI-elicited scratching behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Nalfurafine is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
Potential drug interactions with nalfurafine in laboratory settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential drug interactions with nalfurafine (B1239173) in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of nalfurafine?
A1: In vitro studies have identified that nalfurafine is primarily metabolized by cytochrome P450 3A4 (CYP3A4).[1][2] Minor contributions to its metabolism are also made by CYP2C8 and CYP2C19.[1] The primary metabolic pathway is the conversion of nalfurafine to its decyclopropylmethylated form, de-CPM.[1] The metabolism of nalfurafine in human liver microsomes has been observed to follow a biphasic kinetic profile, suggesting the involvement of multiple enzymes.[1]
Q2: What is the potential for drugs that inhibit CYP3A4 to affect nalfurafine metabolism?
Q3: Can drugs that induce CYP3A4 expression alter the metabolism of nalfurafine?
A3: Yes, inducers of CYP3A4, such as rifampicin (B610482), have the potential to increase the metabolic rate of nalfurafine, leading to lower plasma concentrations of the parent drug and potentially higher concentrations of its de-CPM metabolite. This could potentially reduce the therapeutic efficacy of nalfurafine. Specific in vitro studies quantifying the induction of nalfurafine metabolism by rifampicin in human hepatocytes are recommended to understand the clinical significance of this potential interaction.
Q4: Is nalfurafine a substrate or inhibitor of P-glycoprotein (P-gp)?
A4: Nalfurafine has been identified as a substrate for the efflux transporter P-glycoprotein (P-gp).[2][3] However, it has been shown to have no inhibitory effect on P-gp-mediated transport.[2][3] This means that while nalfurafine is transported out of cells by P-gp, it is unlikely to affect the transport of other drugs that are also P-gp substrates.
Q5: Should I be concerned about co-administering nalfurafine with other P-gp substrates in my experiments?
A5: Based on current in vitro data, it is unlikely that co-administration of nalfurafine with other P-gp substrates will result in a clinically significant drug-drug interaction.[3] Studies have shown that the transport of nalfurafine across the blood-brain barrier is not significantly affected by the presence of other P-gp substrates.[3]
Troubleshooting Guides
Problem: Inconsistent results in nalfurafine metabolism assays using human liver microsomes.
-
Possible Cause 1: Variability in Microsomal Activity. The metabolic activity of human liver microsomes can vary between batches and donors.
-
Troubleshooting Tip: Always use a positive control substrate for the primary metabolizing enzyme (e.g., midazolam or testosterone (B1683101) for CYP3A4) to verify the activity of each new batch of microsomes. Ensure that the protein concentration and incubation times are consistent across experiments.
-
-
Possible Cause 2: Biphasic Kinetic Profile. Nalfurafine exhibits biphasic metabolism, which can complicate data analysis if not properly accounted for.
-
Troubleshooting Tip: When determining kinetic parameters, ensure that a wide range of substrate concentrations is used to accurately capture both the high-affinity and low-affinity components of the metabolic process. Use appropriate kinetic models that can fit biphasic data.
-
-
Possible Cause 3: Reagent Stability. The cofactor NADPH is essential for CYP450 activity and can degrade over time.
-
Troubleshooting Tip: Prepare NADPH solutions fresh for each experiment and keep them on ice. Include a negative control incubation without NADPH to confirm that the observed metabolism is cofactor-dependent.
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Problem: High variability in P-glycoprotein transport assays with nalfurafine.
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Possible Cause 1: Poor Cell Monolayer Integrity. The integrity of the cell monolayer (e.g., LLC-PK1 cells) is crucial for accurate permeability measurements.
-
Troubleshooting Tip: Measure the transepithelial electrical resistance (TEER) of the cell monolayers before and after the transport experiment to ensure their integrity. A significant drop in TEER may indicate cell damage and invalidate the results.
-
-
Possible Cause 2: Non-specific Binding. Nalfurafine may bind to the plastic of the assay plates, leading to inaccurate concentration measurements.
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Troubleshooting Tip: Use low-binding plates for your experiments. It is also advisable to determine the extent of non-specific binding by incubating nalfurafine in empty wells and measuring the recovery.
-
-
Possible Cause 3: Efflux Transporter Saturation. At high concentrations, the P-gp transporters may become saturated, leading to non-linear transport kinetics.
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Troubleshooting Tip: Perform concentration-dependent transport studies to determine the linear range for nalfurafine transport.
-
Data Presentation
Table 1: Summary of In Vitro Metabolism of Nalfurafine
| Parameter | Description | Finding | Citation |
| Primary Metabolizing Enzyme | The main enzyme responsible for nalfurafine metabolism. | CYP3A4 | [1][2] |
| Minor Metabolizing Enzymes | Other enzymes contributing to nalfurafine metabolism. | CYP2C8, CYP2C19 | [1] |
| Primary Metabolite | The main product of nalfurafine metabolism. | Decyclopropylmethylated nalfurafine (de-CPM) | [1] |
| Kinetic Profile | The nature of the enzyme kinetics in human liver microsomes. | Biphasic | [1] |
| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten constant and maximum reaction velocity. | Specific values for individual CYP isoforms are not publicly available. |
Table 2: Summary of Nalfurafine Interaction with P-glycoprotein (P-gp)
| Interaction | Finding | Quantitative Data | Citation |
| P-gp Substrate | Nalfurafine is transported by P-gp. | Yes | [2][3] |
| Cleared volume ratio (basal to apical / apical to basal) | Higher in P-gp-expressing cells than in control cells. Specific values are not publicly available. | [3] | |
| P-gp Inhibitor | Nalfurafine does not inhibit P-gp-mediated transport. | No concentration-dependent decrease in the cleared volume ratio of digoxin (B3395198) was observed in the presence of nalfurafine. | [3] |
Experimental Protocols
Key Experiment: Determination of Nalfurafine Metabolism in Human Liver Microsomes
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your laboratory conditions.
Materials:
-
Nalfurafine
-
Human Liver Microsomes (HLMs)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control substrate for CYP3A4 (e.g., midazolam)
-
Acetonitrile (B52724) or other suitable organic solvent to stop the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare working solutions of nalfurafine and the positive control in a suitable solvent (e.g., acetonitrile or DMSO), ensuring the final solvent concentration in the incubation is low (<1%).
-
Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, HLMs, and nalfurafine at various concentrations. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the formation of the de-CPM metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation. For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to an appropriate kinetic model (e.g., Michaelis-Menten for single-enzyme kinetics or a two-site model for biphasic kinetics) to determine Vmax and Km.
Key Experiment: Nalfurafine Bidirectional Transport Assay in LLC-PK1 Cells
This protocol outlines the general steps for assessing whether a compound is a P-gp substrate.
Materials:
-
LLC-PK1 (parental) and MDR1-LLC-PK1 (P-gp overexpressing) cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Nalfurafine
-
Positive control P-gp substrate (e.g., digoxin)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed LLC-PK1 and MDR1-LLC-PK1 cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to confirm their integrity.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add nalfurafine to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Wash the cell monolayers with transport buffer.
-
Add nalfurafine to the basolateral (lower) chamber.
-
Add fresh transport buffer to the apical (upper) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the apical chamber and replace with fresh buffer.
-
-
Inhibitor Control: Repeat the B to A transport experiment in the presence of a known P-gp inhibitor to confirm that the efflux is P-gp mediated.
-
Sample Analysis: Quantify the concentration of nalfurafine in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio significantly greater than 2 in MDR1-LLC-PK1 cells and close to 1 in parental LLC-PK1 cells suggests that nalfurafine is a P-gp substrate.
-
The cleared volume ratio can also be calculated to assess P-gp substrate liability.
-
Visualizations
Caption: Metabolic pathway of nalfurafine to its de-CPM metabolite.
Caption: Nalfurafine as a substrate of the P-glycoprotein efflux pump.
Caption: Workflow for in vitro metabolism assay of nalfurafine.
References
- 1. Identification of human cytochrome P450 enzymes involved in the metabolism of a novel к-opioid receptor agonist, nalfurafine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Profiles of this compound for the Treatment of Pruritus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Drug Interactions of a Novel κ-Opioid Receptor Agonist, this compound, Involving the P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of nalfurafine hydrochloride at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of nalfurafine (B1239173) hydrochloride, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of nalfurafine hydrochloride?
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR).[1] It also exhibits weak partial agonist activity at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), though with much lower affinity.[1][2]
Q2: What is meant by "off-target effects" in the context of nalfurafine?
Off-target effects refer to the pharmacological actions of nalfurafine at receptors other than its intended primary target, the kappa-opioid receptor. These effects are more likely to be observed at higher concentrations, where the drug may begin to interact with other receptors for which it has lower affinity.
Q3: What are the known off-target effects of nalfurafine at high concentrations?
While generally selective, at high concentrations, nalfurafine's activity at the mu-opioid receptor may become more pronounced. Additionally, a broad receptor screening study indicated that at a concentration of 10 µM, nalfurafine showed moderate affinity for the M1 muscarinic receptor with a Ki value of 1.7 µM.[1][3] The same study found no significant binding to 44 other pharmacological targets, including histamine, neurokinin, dopamine, and adrenergic receptors.[1] Clinically observed side effects such as insomnia, constipation, somnolence, and dizziness may be related to these off-target interactions or exaggerated on-target effects at high doses.
Q4: How does the "biased agonism" of nalfurafine relate to its side-effect profile?
Nalfurafine is considered a G-protein biased agonist at the kappa-opioid receptor.[4][5] This means it preferentially activates the G-protein signaling pathway, which is associated with its therapeutic effects (e.g., anti-pruritus), over the β-arrestin signaling pathway, which is often linked to adverse effects like dysphoria and sedation.[5] This bias is thought to contribute to its more favorable side-effect profile compared to other KOR agonists.
Q5: I am observing unexpected results in my in vitro/in vivo experiment with high concentrations of nalfurafine. What could be the cause?
Unexpected results at high concentrations could be due to off-target effects. Consider the possibility of engagement with the mu-opioid receptor or the M1 muscarinic receptor.[1][2] It is also important to ensure the stability and purity of your this compound stock. Refer to the troubleshooting guide below for a more detailed approach to diagnosing the issue.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Functional Assays
| Potential Cause | Troubleshooting Step |
| Off-target receptor activation | 1. Review Literature: Check for the expression of MOR and M1 muscarinic receptors in your cell line. 2. Use Selective Antagonists: Co-incubate with a selective MOR antagonist (e.g., naloxone) and/or a selective M1 antagonist (e.g., pirenzepine) to see if the unexpected effect is blocked. 3. Dose-Response Curve: Run a full dose-response curve to determine if the effect is only present at high concentrations. |
| Compound Degradation | 1. Check Storage Conditions: Ensure this compound is stored as recommended by the supplier. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a validated stock. |
| Assay Interference | 1. Vehicle Control: Ensure your vehicle control is not causing any effects. 2. Assay-Specific Controls: Run appropriate positive and negative controls for your specific assay (e.g., cAMP, β-arrestin). |
Issue 2: Unexplained Phenotypes in Animal Models
| Potential Cause | Troubleshooting Step |
| Off-target effects in vivo | 1. Behavioral Analysis: Carefully observe for behaviors consistent with MOR activation (e.g., Straub tail, hyperlocomotion at low doses) or muscarinic receptor modulation. 2. Antagonist Studies: Administer selective MOR or M1 antagonists prior to nalfurafine to see if the unexpected phenotype is attenuated. 3. Pharmacokinetic Analysis: Consider if high local concentrations in specific tissues could be driving off-target effects. |
| Metabolite Activity | 1. Review Metabolism Data: Research the known metabolites of nalfurafine and their pharmacological activity. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD modeling to correlate drug and metabolite concentrations with the observed effects. |
| Strain or Species Differences | 1. Literature Review: Check for known differences in opioid or muscarinic receptor expression and function in your chosen animal model. |
Data Presentation
Table 1: this compound Binding Affinities (Ki) at Opioid Receptors
| Receptor | Ki (nM) | Species | Radioligand |
| Kappa (KOR) | 0.075 - 3.5 | Human/Rodent | Various |
| Mu (MOR) | 0.43 - 53 | Human/Rodent | Various |
| Delta (DOR) | 51 - 1200 | Human/Rodent | Various |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand and tissue/cell preparation used.
Table 2: this compound Functional Activity (EC50) at Opioid Receptors
| Assay | Receptor | EC50 (nM) | Emax (%) |
| [³⁵S]GTPγS Binding | KOR | 0.097 | 91 |
| [³⁵S]GTPγS Binding | MOR | 3.11 | 74 |
| cAMP Inhibition | KOR | ~1 | ~100 |
| β-arrestin Recruitment | KOR | ~1.4 | ~129 |
Note: Emax is relative to a standard full agonist for the respective receptor.
Table 3: this compound Off-Target Binding Profile
| Target | Ki (µM) | Assay Type |
| Muscarinic M1 Receptor | 1.7 | Radioligand Binding |
| 44 Other Receptors/Ion Channels | >10 | Radioligand Binding |
Data from a screening panel where nalfurafine was tested at 10 µM.[1]
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of this compound for a specific opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Radioligand specific for the target receptor (e.g., [³H]diprenorphine for KOR, [³H]DAMGO for MOR).
-
This compound.
-
Non-specific binding control (e.g., 10 µM naloxone).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a predetermined optimal protein concentration.
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, 10 µM naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and serial dilutions of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of nalfurafine to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity via a Gi-coupled receptor.
Materials:
-
Cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
This compound.
-
Forskolin (B1673556) (or another adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to the desired confluency.
-
Compound Addition: Pre-incubate cells with serial dilutions of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only control.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of nalfurafine to determine the EC50.
-
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the kappa-opioid receptor upon activation by this compound.
Materials:
-
Cells engineered to express the KOR fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® or Tango™ assay systems).
-
This compound.
-
Assay-specific detection reagents.
-
Luminometer or other suitable plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells in a multi-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents as per the assay kit's instructions. This will generate a signal (e.g., luminescence or fluorescence) if β-arrestin has been recruited.
-
Measurement: Read the signal using a plate reader.
-
Data Analysis:
-
Plot the signal intensity against the log concentration of nalfurafine.
-
Determine the EC50 for β-arrestin recruitment from the resulting dose-response curve.
-
Visualizations
Caption: Nalfurafine G-Protein Signaling at High Concentrations.
Caption: Nalfurafine-Mediated β-Arrestin Recruitment Pathway.
Caption: Experimental Workflow for Characterizing Nalfurafine.
References
- 1. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nalfurafine, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociable effects of the kappa opioid receptor agonist nalfurafine on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Analysis of Nalfurafine for Antipruritic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nalfurafine (B1239173). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental dose-response analysis of nalfurafine's antipruritic effects.
Frequently Asked Questions (FAQs)
Q1: What are the established effective oral doses of nalfurafine for treating pruritus in human subjects?
A1: In clinical trials for both uremic pruritus in hemodialysis patients and refractory pruritus in patients with chronic liver disease, the commonly studied oral doses of nalfurafine hydrochloride are 2.5 µg and 5 µg administered once daily.[1][2][3][4][5]
Q2: How is the efficacy of nalfurafine's antipruritic effect typically measured in clinical trials?
A2: The primary efficacy endpoint in clinical trials is the change in pruritus intensity, which is most commonly assessed using the Visual Analog Scale (VAS).[1][4][5] The VAS is a subjective measurement tool where patients rate their itch intensity on a scale, typically from 0 to 100 mm.
Q3: What is the mechanism of action for nalfurafine's antipruritic effect?
A3: Nalfurafine is a selective kappa-opioid receptor (KOR) agonist.[3][6] Its antipruritic effect is mediated through the activation of KORs, which are G-protein-coupled receptors. This activation leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced neuronal excitability.[6] This modulation of signaling pathways in the central nervous system is believed to inhibit the transmission of itch signals.[6]
Q4: Are there any known side effects of nalfurafine in clinical studies that I should be aware of when designing my experiments?
A4: Yes, the most commonly reported adverse drug reactions in clinical trials include pollakiuria (frequent urination), insomnia, somnolence (drowsiness), and constipation.[2][5][7] Most of these side effects were reported to be mild and transient.[2][5]
Troubleshooting Guides
Issue 1: High variability in scratching behavior in our preclinical animal model.
-
Possible Cause: Environmental factors can significantly influence scratching behavior in rodents. Inconsistent cage conditions, lighting, and noise levels can lead to variability.
-
Troubleshooting Steps:
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Acclimatization: Ensure all animals are properly acclimatized to the experimental room and testing cages for a sufficient period before the start of the experiment.
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Standardized Environment: Maintain a consistent and controlled environment (temperature, humidity, light/dark cycle) throughout the study.
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Individual Housing: House animals individually during the observation period to prevent social interactions from influencing scratching behavior.
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Video Recording and Blinding: Record the experiments and have the scratching behavior scored by an observer who is blinded to the treatment groups to minimize observer bias.
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Issue 2: Nalfurafine administration at higher doses in our mouse model is causing sedation, confounding the antipruritic assessment.
-
Possible Cause: While nalfurafine has a good safety profile at therapeutic doses, higher doses in preclinical models can lead to central nervous system effects like sedation and motor incoordination.[4][8]
-
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with a wider range of nalfurafine doses to identify the optimal dose that provides an antipruritic effect without causing significant motor impairment.
-
Motor Function Assessment: Include a separate assessment of locomotor activity (e.g., open field test) to determine the dose range at which nalfurafine does not affect motor function.
-
Route of Administration: Consider alternative routes of administration (e.g., subcutaneous instead of intraperitoneal) that might alter the pharmacokinetic profile and reduce sedative effects.
-
Data Presentation
Table 1: Clinical Dose-Response of Oral Nalfurafine in Patients with Uremic Pruritus (Hemodialysis)
| Dose Group | Number of Patients (n) | Mean Decrease in VAS from Baseline (mm) | Treatment Duration |
| Placebo | 111 | 13 | 2 weeks |
| 2.5 µ g/day | 112 | 23 | 2 weeks |
| 5 µ g/day | 114 | 22 | 2 weeks |
| 5 µ g/day (Long-term) | 145 | 44.2 (at 52 weeks) | 52 weeks |
Data compiled from a large-scale, placebo-controlled study in Japan.[1][4]
Table 2: Clinical Dose-Response of Oral Nalfurafine in Patients with Chronic Liver Disease and Refractory Pruritus
| Dose Group | Number of Subjects (n) | Change in VAS at Week 4 (mm) | Treatment Duration |
| Placebo | ~106 | -19.25 | 84 days |
| 2.5 µ g/day | ~106 | -28.56 | 84 days |
| 5 µ g/day | ~106 | -27.46 | 84 days |
Data from a randomized, double-blind, placebo-controlled study.[5]
Table 3: Preclinical Dose-Response of Nalfurafine in Murine Pruritus Models
| Pruritus Model | Mouse Strain | Route of Administration | Effective Dose Range |
| Histamine-induced | ICR | Oral (p.o.) | 7.3 µg/kg (ED50) |
| Substance P-induced | ICR | Oral (p.o.) | 19.6 µg/kg (ED50) |
| Chloroquine-induced | C57BL/6 | Oral (p.o.) | 20 µg/kg |
| Spontaneous (Dry Skin) | Not Specified | Not Specified | Effective at 20 µg/kg |
ED50: The dose that produces 50% of the maximal effect.[9][10]
Experimental Protocols
Histamine-Induced Scratching Behavior in Mice
-
Animals: Male ICR mice are commonly used.
-
Acclimatization: Mice are placed in individual observation cages for at least 1 hour before the experiment.
-
Nalfurafine Administration: this compound is dissolved in saline and administered orally (p.o.) at the desired doses (e.g., 1-30 µg/kg). The vehicle (saline) is administered to the control group.
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Induction of Itch: 30 minutes after nalfurafine or vehicle administration, histamine (B1213489) dihydrochloride (B599025) (dissolved in saline) is injected intradermally (i.d.) into the rostral back of the mice.
-
Quantification of Scratching: Immediately after histamine injection, the number of scratching bouts with the hind paws directed towards the injection site is counted for a period of 30-60 minutes.
Quantification of Scratching Behavior
A common method for quantifying scratching behavior involves a trained observer manually counting the number of scratching bouts. A "bout" of scratching is defined as a series of scratching movements with the hind limb that is terminated by the placement of the paw back on the floor or by a brief pause of more than a few seconds. For more objective and continuous measurement, automated systems that use video analysis of the animal's movement can be employed.[6]
Mandatory Visualization
Caption: Nalfurafine's antipruritic signaling pathway.
Caption: Preclinical experimental workflow for nalfurafine.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A new analytical system for quantification scratching behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the precise nature of itch-evoked scratching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term scratching analysis of mice using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on mouse models of chronic pruritus and behavioral evaluation [jms.fudan.edu.cn]
- 10. Nalfurafine Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nalfurafine: A Technical Support Center for Reproducible Scratching Studies
For Researchers, Scientists, and Drug Development Professionals
Nalfurafine (B1239173), a selective kappa-opioid receptor (KOR) agonist, holds significant promise as an anti-pruritic agent. However, researchers often encounter variability in scratching behavior studies, leading to inconsistent and difficult-to-interpret results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you design robust experiments and achieve reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of nalfurafine in reducing itch?
Nalfurafine is a potent and selective agonist for the kappa-opioid receptor (KOR), a G-protein-coupled receptor (GPCR).[1] Its anti-pruritic effect is primarily mediated through the activation of KORs in the central nervous system.[1][2] This activation triggers a downstream signaling cascade that includes the inhibition of adenylate cyclase, leading to reduced cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The ultimate effect is a decrease in neuronal excitability and the inhibition of neurotransmitter release, such as substance P, which are involved in the transmission of itch signals.[1]
Q2: Does nalfurafine work for all types of itch?
Nalfurafine has demonstrated efficacy against both histamine-sensitive and histamine-resistant pruritus.[2] Studies have shown its effectiveness in reducing scratching behavior induced by various pruritogens, including histamine (B1213489) and chloroquine, as well as in models of chronic dry skin itch.[3][4] However, its effect on alloknesis (touch-evoked itch) can be variable; it has been shown to attenuate histamine-induced alloknesis but not alloknesis in a dry skin model.[3][4]
Q3: Is nalfurafine a centrally or peripherally acting drug?
While KORs are expressed in the epidermis, nalfurafine's primary anti-pruritic action is considered to be centrally mediated.[2][5] Studies have shown that its scratching inhibitory effect can be antagonized by intracerebroventricular administration of a KOR antagonist.[2]
Q4: What are the known side effects of nalfurafine in preclinical models?
Unlike many other KOR agonists, nalfurafine has a lower propensity to induce common opioid-related side effects such as sedation, respiratory depression, and dependence at therapeutic doses.[1] However, at higher doses, it can cause hypolocomotion, motor incoordination, and conditioned place aversion.[6][7] It is considered a "biased agonist," preferentially activating the G-protein-mediated pathway over the β-arrestin pathway, which is thought to contribute to its improved safety profile.[8]
Troubleshooting Guide: Inconsistent Scratching Study Results
Issue 1: High Variability in Baseline Scratching Behavior
High variability in scratching counts among control animals can mask the true effect of nalfurafine.
Possible Causes & Solutions:
-
Acclimatization: Insufficient acclimatization of animals to the experimental environment can lead to stress-induced scratching.
-
Recommendation: Allow for an adequate acclimatization period (at least 3-7 days) in the testing room before the experiment. Handle animals gently and consistently.
-
-
Environmental Factors: Noise, light intensity, and temperature fluctuations can influence scratching behavior.
-
Recommendation: Conduct experiments in a quiet, controlled environment with consistent lighting and temperature.
-
-
Animal Strain and Sex: Different mouse or rat strains can exhibit varying levels of baseline scratching.
-
Recommendation: Use a consistent animal strain and sex for all experiments. Report the specific strain used in your methodology.
-
Issue 2: Lack of a Dose-Dependent Effect
Observing a similar reduction in scratching across a wide range of nalfurafine doses can make it difficult to determine the optimal therapeutic window.
Possible Causes & Solutions:
-
Dose Range Selection: The selected dose range may be too high, leading to a ceiling effect.
-
Recommendation: Conduct a pilot dose-response study with a wider range of doses, including lower concentrations, to identify the linear portion of the dose-response curve.
-
-
Route of Administration: The route of administration (e.g., subcutaneous, intraperitoneal, oral) can significantly impact the bioavailability and pharmacokinetics of nalfurafine.
-
Recommendation: Ensure the chosen route of administration is appropriate for the experimental model and is performed consistently. Refer to established protocols for guidance.
-
Issue 3: Nalfurafine Appears Ineffective in a Specific Itch Model
Failure to observe an anti-pruritic effect in a particular model does not necessarily mean the compound is inactive.
Possible Causes & Solutions:
-
Model-Specific Mechanisms: The underlying mechanism of itch in your chosen model may be less sensitive to KOR agonism. For instance, while effective against histamine- and chloroquine-induced itch, its effects on other pruritogens may differ.[3][4]
-
Recommendation: Test nalfurafine in multiple, mechanistically distinct itch models to build a comprehensive pharmacological profile.
-
-
Timing of Drug Administration and Observation: The timing of nalfurafine administration relative to the pruritogen challenge and the duration of the observation period are critical.
-
Recommendation: Optimize the pretreatment time and observation window based on the known pharmacokinetics of nalfurafine and the time course of the itch response in your model.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on nalfurafine.
Table 1: Efficacy of Nalfurafine in Different Pruritus Models
| Pruritus Model | Animal Species | Route of Administration | Effective Dose Range | Observed Effect |
| Histamine-Induced Itch | Mouse | Systemic | 10 - 20 µg/kg | Significant reduction in scratching bouts.[3][4] |
| Chloroquine-Induced Itch | Mouse | Systemic | 20 µg/kg | Significant reduction in scratching bouts.[3][4] |
| Experimental Dry Skin | Mouse | Systemic | Not specified | Abolished spontaneous scratching.[3][4] |
| Ethynylestradiol-Induced Cholestasis | Rat | Subcutaneous | 5 - 40 µg/kg | Dose-dependent inhibition of scratching (A50 value of 13 µg/kg).[9] |
| Serotonin-Induced Itch | Rat | Not specified | Not specified | Decreased scratching behavior.[10] |
Table 2: Clinical Trial Data for Nalfurafine in Uremic Pruritus
| Study | Patient Population | Dosage | Primary Outcome | Key Finding |
| Wikstrom et al. (2005) | Hemodialysis patients | 5 µg thrice weekly | Reduction in pruritus score (VAS) | 9.53 mm greater reduction compared to placebo.[11] |
| Kumagai et al. (2010) | Hemodialysis patients | 2.5 µg or 5 µg daily | Reduction in pruritus score (VAS) | 10 mm (2.5µg) and 9 mm (5µg) greater reduction compared to placebo.[11] |
| Chinese Phase III Trial | Hemodialysis patients | 2.5 µg or 5 µg daily | Mean decrease in VAS from baseline | 5 µg dose showed a statistically significant greater reduction of 11.37 mm compared to placebo.[12][13] |
Visualizing the Pathways and Protocols
Nalfurafine's Mechanism of Action
Caption: Nalfurafine's signaling pathway leading to its antipruritic effect.
General Experimental Workflow for a Scratching Study
Caption: A typical experimental workflow for assessing nalfurafine's effect on scratching behavior.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues in nalfurafine scratching studies.
References
- 1. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]
- 2. Portico [access.portico.org]
- 3. Nalfurafine Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nalfurafine suppresses pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nalfurafine, a kappa opioid receptor agonist, inhibits scratching behavior secondary to cholestasis induced by chronic ethynylestradiol injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissociable effects of the kappa opioid receptor agonist nalfurafine on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Opioid Pathway for Uremic Pruritus: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CLINICAL STUDY Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Pharmacological Guide: Nalfurafine and Other Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of nalfurafine (B1239173) with other key kappa-opioid receptor (KOR) agonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.
Nalfurafine is a clinically approved KOR agonist in Japan for the treatment of uremic pruritus in hemodialysis patients and pruritus in patients with chronic liver disease.[1] Its pharmacological profile is distinct from many other KOR agonists, exhibiting a reduced incidence of dysphoria and psychotomimetic side effects at therapeutic doses.[1] This has led to significant interest in its mechanism of action, particularly the concept of biased agonism.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a fundamental measure of its potency. The inhibition constant (Ki) represents the concentration of a competing ligand that will displace 50% of a specific radioligand from its receptor. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of KOR Agonists
| Compound | KOR | MOR | DOR | KOR/MOR Selectivity | KOR/DOR Selectivity | Reference |
| Nalfurafine | 0.075 - 3.5 | 0.43 - 53 | 51 - 1200 | 2.4 - 69 | ≥ 214 | [2] |
| U-50,488H | 0.2 | >60 | >60 | >30 | >30 | [3] |
| Salvinorin A | 2.66 | - | - | - | - | [3] |
| Nalfurafine Analog (42B) | - | - | - | 355 | - | [1] |
| NMF (Nalfurafine Analog) | < 0.2 | - | - | - | - | [4] |
Note: Ki values can vary between studies due to differences in experimental conditions, such as the radioligand and tissue preparation used.[2]
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key measures include the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), and the maximum effect (Emax).
G-Protein Activation ([³⁵S]GTPγS Binding)
Activation of KOR, a G-protein coupled receptor (GPCR), leads to the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.
Table 2: Comparative G-Protein Activation ([³⁵S]GTPγS Binding) of KOR Agonists
| Compound | EC50 (nM) at KOR | Emax (% of full agonist) at KOR | Reference |
| Nalfurafine | < 0.1 | Full Agonist | [2] |
| Nalfurafine | 0.097 ± 0.018 | 91% (vs. U-50,488) | [1] |
| U-50,488H | - | Full Agonist | [1] |
| Nalfurafine Analog (42B) | 25.56 ± 1.50 | 91% (vs. U-50,488) | [1] |
| Nalfurafine Analog (11) | 0.075 ± 0.003 | >90% | [4] |
Adenylyl Cyclase Inhibition (cAMP Accumulation)
KOR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This is a downstream measure of Gαi/o protein activation.
Table 3: Comparative Inhibition of Forskolin-Stimulated cAMP Accumulation by KOR Agonists
| Compound | IC50 (nM) at KOR | Imax (% inhibition) | Reference |
| Nalfurafine | - | Full Agonist | [2] |
Biased Agonism: A Key Differentiator
The prevailing hypothesis for nalfurafine's favorable side-effect profile is its action as a "biased agonist".[5][6] KOR activation can trigger two main signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway. The G-protein pathway is thought to mediate the therapeutic effects of analgesia and anti-pruritus, while the β-arrestin pathway, leading to the activation of kinases like p38 MAPK, is associated with adverse effects such as dysphoria and sedation.[6][7][8]
Nalfurafine shows a significant bias towards G-protein signaling over β-arrestin recruitment, particularly at the human KOR.[5] It is reported to be approximately 250-fold more potent for G-protein-mediated ERK1/2 activation compared to β-arrestin-mediated p38 MAPK activation in cells expressing the human KOR.[5] This bias is less pronounced at the rodent KOR.[5] In contrast, classic KOR agonists like U-50,488H and Salvinorin A are considered more "balanced" agonists, activating both pathways more equitably.[9]
Figure 1: KOR Signaling Pathways for Biased and Balanced Agonists.
In Vivo Pharmacology
Animal models are crucial for assessing the therapeutic potential and side-effect profiles of KOR agonists.
Table 4: Comparative In Vivo Effects of KOR Agonists
| Effect | Nalfurafine | U-50,488H | Salvinorin A | Reference |
| Anti-pruritic | Effective at doses lower than those causing side effects | Effective, but at doses that also cause side effects | - | [2] |
| Analgesic | Effective at doses that do not cause significant side effects | Effective, but at doses that also cause side effects | Antinociceptive effects reported | [2][10] |
| Conditioned Place Aversion (CPA) | Does not cause CPA in the effective dose ranges | Induces CPA | Induces aversion | [1][11][12] |
| Hypolocomotion/Sedation | Occurs at higher doses than therapeutic effects | Occurs at doses that produce therapeutic effects | Can cause motor impairment | [2][11][13] |
| Motor Incoordination | Occurs at higher doses than therapeutic effects | Occurs at doses that produce therapeutic effects | Can cause motor impairment | [2][11] |
| Diuresis | Induces diuresis | Induces diuresis | Ineffective, likely due to short duration of action | [14] |
Nalfurafine consistently demonstrates a wider therapeutic window compared to U-50,488H, producing anti-pruritic and analgesic effects at doses that do not cause significant aversion or motor impairment.[1][2] This separation of therapeutic and adverse effects in vivo supports the in vitro findings of biased agonism.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacological findings.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow:
Figure 2: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells stably expressing the KOR (e.g., CHO or HEK cells).[3]
-
Incubation: Membranes are incubated with a fixed concentration of a selective KOR radioligand (e.g., [³H]U-69,593) and varying concentrations of the unlabeled test compound.[3][15]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[3]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[3][16]
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[3]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[3]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[17]
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-proteins.
Workflow:
Figure 3: Workflow for [³⁵S]GTPγS Binding Assay.
Methodology:
-
Membrane Preparation: As in the radioligand binding assay.[16]
-
Assay Buffer: A typical buffer contains Tris-HCl, MgCl₂, NaCl, and EDTA.[16]
-
Incubation: Membranes are incubated with the test agonist, a fixed concentration of [³⁵S]GTPγS, and GDP (to facilitate the exchange reaction) for a set time (e.g., 60 minutes at 30°C).[16][18]
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.[16]
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.[16]
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC50 and Emax values.[16]
cAMP Accumulation Assay
This assay determines the functional potency of an agonist by measuring the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: KOR-expressing cells are grown to confluence in multi-well plates.[17]
-
Pre-treatment: Cells are pre-treated with varying concentrations of the test compound.[17]
-
Stimulation: Cells are stimulated with a fixed concentration of an adenylyl cyclase activator, such as forskolin, to induce cAMP production.[17]
-
Incubation: The cells are incubated for a specified time (e.g., 15-30 minutes).[17]
-
Lysis: The cells are lysed to release intracellular cAMP.[17]
-
Quantification: cAMP levels are quantified using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17]
-
Data Analysis: A dose-response curve is generated to calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.[17]
Conclusion
Nalfurafine exhibits a unique pharmacological profile characterized by potent KOR agonism with a significant bias towards G-protein signaling over the β-arrestin pathway. This biased agonism is the leading explanation for its improved safety profile, particularly the reduced incidence of dysphoria, compared to more balanced KOR agonists like U-50,488H. The data presented in this guide highlight the importance of evaluating both binding and functional characteristics, including signaling bias, when developing novel KOR-targeted therapeutics. The detailed experimental protocols provide a foundation for researchers to conduct comparative studies and further explore the therapeutic potential of this important class of receptors.
References
- 1. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of a Potential KOR/DOR Dual Agonist with No Apparent Abuse Liability via a Complementary Structure-Activity Relationship Study on Nalfurafine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]
- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of Nalfurafine and its 3-Dehydroxy Analog (42B) in Functional Assays
Abstract
Nalfurafine, a selective kappa-opioid receptor (KOR) agonist, is clinically used for treating uremic pruritus and is noted for its reduced side-effect profile, such as a lack of dysphoria, often associated with other KOR agonists.[1] This has led to investigations into its unique signaling properties. This guide provides a comparative analysis of Nalfurafine and its 3-dehydroxy analog, compound 42B, focusing on their functional activity in in-vitro assays. We present a summary of their potency and efficacy in G-protein activation and β-arrestin recruitment, detailed experimental protocols for these assays, and a visualization of the relevant signaling pathways. This information is intended for researchers and professionals in drug development and pharmacology to facilitate a deeper understanding of the structure-activity relationships and signaling mechanisms of these compounds.
Introduction
The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that, upon activation, mediates its effects through two primary signaling pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway is largely associated with the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, while the β-arrestin pathway is often linked to adverse effects like dysphoria and sedation.[2] Nalfurafine has been identified as a G-protein biased agonist, preferentially activating the G-protein pathway over β-arrestin recruitment, which is thought to contribute to its favorable safety profile.[1] The 3-dehydroxy analog of Nalfurafine, compound 42B, provides a valuable tool for understanding the structural determinants of this biased agonism. By removing the hydroxyl group at the 3-position, researchers can investigate its role in receptor binding and signaling.
Comparative Functional Activity at the Kappa-Opioid Receptor
The functional activity of Nalfurafine and its 3-dehydroxy analog, 42B, has been characterized using key in-vitro assays that measure their ability to activate the two primary signaling pathways of the kappa-opioid receptor.
G-Protein Activation ([35S]GTPγS Binding Assay)
The [35S]GTPγS binding assay is a functional measure of G-protein activation. In this assay, both Nalfurafine and 42B were found to be full agonists at the KOR, with maximal effects similar to the full agonist U50,488H. However, a significant difference in potency was observed.[1]
| Compound | EC50 (nM) | Emax (% of U50,488H) |
| Nalfurafine | 0.097 ± 0.018 | 91% |
| 42B (3-dehydroxy analog) | 25.56 ± 1.50 | 91% |
Table 1: G-Protein Activation at the Kappa-Opioid Receptor. Data from [35S]GTPγS binding assay.[1]
Nalfurafine demonstrated approximately 250-fold higher potency than 42B in activating G-protein signaling at the KOR.[1]
β-Arrestin 2 Recruitment Assay
The recruitment of β-arrestin 2 to the activated KOR was measured to assess the engagement of the second major signaling pathway. Both compounds induced a high maximal response in β-arrestin recruitment.[1]
| Compound | EC50 (nM) | Emax (% of U50,488H) |
| Nalfurafine | 0.17 ± 0.04 | ~100% |
| 42B (3-dehydroxy analog) | 0.82 ± 0.18 | ~100% |
Table 2: β-Arrestin 2 Recruitment at the Kappa-Opioid Receptor. Data from a cAMP accumulation inhibition assay, an indicator of β-arrestin recruitment.[1]
In the context of β-arrestin-mediated signaling, Nalfurafine was found to be approximately 9-fold more potent than U50,488H, while 42B was about 2-fold more potent.[1]
Signaling Pathways
The differential activation of G-protein and β-arrestin pathways by KOR agonists is a key area of research for developing safer analgesics.
KOR G-Protein Signaling Pathway
Upon agonist binding, the KOR undergoes a conformational change that activates heterotrimeric G-proteins of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).
References
Efficacy in Pruritus Management: A Comparative Analysis of Nalfurafine Hydrochloride and Nalbuphine
For researchers and drug development professionals navigating the complexities of pruritus treatment, understanding the nuanced differences between available therapies is paramount. This guide provides a detailed comparison of two prominent opioid receptor modulators, nalfurafine (B1239173) hydrochloride and nalbuphine (B1235481), focusing on their efficacy in managing pruritus. This analysis is supported by experimental data from clinical trials, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: A Tale of Two Opioid Receptor Modulators
Nalfurafine hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3][4] Its antipruritic effect is primarily mediated through the activation of KORs in the central nervous system.[1][3][4] This activation is thought to inhibit the release of substance P and other neuropeptides involved in the transmission of itch signals.[1] The signaling cascade initiated by nalfurafine binding to KORs, which are G-protein-coupled receptors (GPCRs), leads to the inhibition of adenylate cyclase, a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels, and consequently, decreased neuronal excitability.[1] Notably, nalfurafine exhibits a low propensity for common opioid-related side effects such as sedation, respiratory depression, and dependence.[1]
Nalbuphine , in contrast, is a mixed opioid receptor agonist-antagonist. It acts as an agonist at KORs and an antagonist at mu-opioid receptors (MORs).[5][6][7] This dual mechanism allows it to provide analgesia through KOR activation while simultaneously blocking the pruritus-inducing effects often associated with MOR agonists.[6][7] Its efficacy in treating opioid-induced pruritus is well-documented.[6][8]
Signaling Pathway Diagrams
Clinical Efficacy: A Head-to-Head Data Comparison
Table 1: Clinical Efficacy of this compound for Uremic Pruritus
| Study/Trial | Patient Population | Dosage | Duration | Primary Endpoint | Results | Adverse Events |
| Japanese Phase III Study[9][10][11] | 337 hemodialysis patients with refractory uremic pruritus | 2.5 µg or 5 µg orally, daily | 2 weeks | Mean decrease in Visual Analog Scale (VAS) for pruritus | Mean VAS decrease: 23 mm (2.5 µg), 22 mm (5 µg) vs. 13 mm (placebo) (p<0.05) | Most adverse drug reactions were mild and resolved quickly.[2] |
| Chinese Phase III Bridging Study[12][13] | 141 hemodialysis patients with refractory pruritus | 2.5 µg or 5 µg orally, daily | 14 days | Mean decrease in VAS from baseline | Mean VAS decrease difference from placebo: 8.81 mm (2.5 µg), 11.37 mm (5 µg) (p=0.041 for 5 µg) | Insomnia was the most common adverse drug reaction.[12][13] |
| Long-term Open-label Study[9][10] | 145 hemodialysis patients with treatment-resistant pruritus | 5 µg orally, daily | 52 weeks | Maintenance of antipruritic effect | Antipruritic effect persisted for the 52-week treatment period.[2][9] | No evidence of physical or psychological dependence.[2] |
Table 2: Clinical Efficacy of Nalbuphine for Pruritus
| Study/Trial | Patient Population | Type of Pruritus | Dosage | Primary Endpoint | Results | Adverse Events |
| Systematic Review & Meta-Analysis[14] | 1,052 patients (obstetric and non-obstetric) | Neuraxial opioid-induced | Prophylactic use | Reduction in incidence and severity of pruritus | Significantly decreased incidence and severity of pruritus compared to placebo. | Did not cause sedation or affect pain scores.[14] |
| Systematic Review[6][8] | Patients receiving neuraxial opioids for acute pain | Opioid-induced | 2.5 to 5 mg intravenously | Reduction of pruritus | Superior in treating opioid-induced pruritus compared to placebo, diphenhydramine, naloxone, or propofol.[6][8] | No attenuation of analgesia or increase in sedation with low-doses.[6][8] |
| Randomized Controlled Trial[15] | Hemodialysis patients with moderate to severe uremic pruritus | Uremic Pruritus | 120 mg twice daily (extended release) | Change from baseline in itching intensity (NRS) | Significant reduction in itch intensity compared to placebo (p=0.017).[15] | No adverse safety trends other than those expected from a centrally acting opioid agonist-antagonist.[15] |
Experimental Protocols: A Glimpse into Clinical Trial Methodologies
The clinical trials assessing the efficacy of this compound and nalbuphine for pruritus generally follow a randomized, double-blind, placebo-controlled design. Below is a representative experimental workflow.
Representative Experimental Workflow for a Pruritus Clinical Trial
1. Patient Selection:
-
Inclusion criteria typically involve patients with a specific type of pruritus (e.g., uremic, cholestatic, opioid-induced) of at least moderate severity, often defined by a minimum score on a pruritus scale.
-
Exclusion criteria are established to rule out other causes of pruritus and ensure patient safety.
2. Baseline Assessment:
-
The intensity of pruritus is quantified at the beginning of the study using validated scales such as the Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS).
3. Randomization and Blinding:
-
Patients are randomly assigned to receive either the investigational drug (nalfurafine or nalbuphine) or a placebo.
-
To minimize bias, both patients and investigators are typically blinded to the treatment allocation.
4. Treatment Administration:
-
The drug or placebo is administered at a predetermined dose and frequency for a specified duration.
5. Efficacy and Safety Monitoring:
-
Pruritus intensity and other relevant efficacy endpoints are assessed at regular intervals throughout the study.
-
Adverse events are systematically recorded to evaluate the safety and tolerability of the treatment.
6. Data Analysis:
-
The primary outcome is usually the change in pruritus score from baseline to the end of the treatment period.
-
Statistical analyses are performed to determine if the difference in efficacy between the active treatment and placebo is statistically significant.
Conclusion
Both this compound and nalbuphine have demonstrated significant efficacy in the management of pruritus, albeit through different mechanisms and in distinct patient populations. Nalfurafine, a selective KOR agonist, has a strong evidence base for treating uremic pruritus. Nalbuphine, with its mixed KOR agonist and MOR antagonist profile, is a well-established option for opioid-induced pruritus and has also shown promise in treating uremic pruritus. The choice between these agents will depend on the underlying cause of the pruritus, the patient's clinical profile, and the desired therapeutic outcome. Further direct comparative studies would be invaluable in providing a more definitive guide to their relative efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Clinical Profiles of this compound for the Treatment of Pruritus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. This compound: a new drug for the treatment of uremic pruritus in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DailyMed - NALBUPHINE HYDROCHLORIDE injection, solution [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opioid-Induced Pruritus: A Case Series on Novel Uses of Nalbuphine in the Emergency Department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nalbuphine for Treatment of Opioid-induced Pruritus: A Systematic Review of Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound to treat pruritus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
A Comparative Analysis of Nalfurafine and Narrow-Band UVB Phototherapy for Pruritus Management
An objective review of two distinct therapeutic modalities for the treatment of pruritus, this guide synthesizes clinical trial data and experimental protocols for nalfurafine (B1239173), a selective kappa-opioid receptor agonist, and narrow-band ultraviolet B (NB-UVB) phototherapy, a non-pharmacological intervention. The following sections provide a detailed comparison of their efficacy, mechanisms of action, and treatment regimens to inform researchers, scientists, and drug development professionals.
Efficacy in Pruritus Reduction: A Quantitative Overview
Clinical studies have demonstrated the efficacy of both nalfurafine and narrow-band UVB (NB-UVB) phototherapy in alleviating pruritus, primarily in patients with uremic pruritus, a common and distressing symptom in individuals with chronic kidney disease. The primary endpoint in many of these studies is the change in pruritus intensity as measured by the Visual Analog Scale (VAS), with other metrics such as the Shiratori severity score and the 5-D itch scale also being employed.
A head-to-head comparison of nalfurafine and NB-UVB in hemodialysis patients with pruritus by Choi et al. (2025) provides direct comparative insights, although with a limited sample size. Both treatments resulted in a significant reduction in VAS and Shiratori scores. However, the study noted that the antipruritic effect of NB-UVB was sustained for a longer period after treatment cessation compared to nalfurafine.
Nalfurafine Clinical Trial Data
Nalfurafine, administered orally, has been the subject of several randomized controlled trials. A large-scale study in Japan involving 337 hemodialysis patients with intractable pruritus demonstrated a significant decrease in VAS scores with both 2.5 µg and 5 µg daily doses of nalfurafine over a two-week period, compared to placebo.[1][2] Long-term studies have also shown sustained efficacy for up to 52 weeks.[1][2] Another study in a Chinese cohort of 141 hemodialysis patients with refractory pruritus also confirmed the efficacy of 5 µg nalfurafine in reducing VAS scores over 14 days.[3][4][5][6]
| Study | Dosage | Treatment Duration | N | Baseline VAS (mm) | Mean Decrease in VAS (mm) | p-value vs. Placebo |
| Japanese Phase III Trial[1][2] | 2.5 µ g/day | 2 weeks | 112 | Not specified | 23 | <0.0001 |
| Japanese Phase III Trial[1][2] | 5 µ g/day | 2 weeks | 114 | Not specified | 22 | 0.0002 |
| Japanese Long-Term Trial[1][2] | 5 µ g/day | 52 weeks | 145 | 75.2 | 44.2 (at 52 weeks) | N/A (Open-label) |
| Chinese Bridging Study[3][4][5][6] | 5 µ g/day | 14 days | 57 | Not specified | 11.37 (difference from placebo) | 0.041 |
Narrow-Band UVB Phototherapy Clinical Trial Data
NB-UVB phototherapy is a non-invasive treatment that has shown significant efficacy in reducing uremic pruritus. Studies have reported substantial reductions in VAS scores after a course of NB-UVB therapy, typically administered three times a week for several weeks. One controlled trial demonstrated a decrease in the mean VAS score from a range of 8-10 to 1-3 after three months of therapy.[1] Another study reported a 60.7% reduction in the 5-D itch score after 10 weeks of treatment.
| Study | Treatment Frequency | Treatment Duration | N | Baseline Pruritus Score | Post-Treatment Pruritus Score | p-value |
| Sherjeena et al.[1] | 3 times/week | 15 sessions | 15 | VAS: 8-10 | VAS: 1-3 | 0.001 (vs. control) |
| Dhaher & Hassan | 2 times/week | 10 weeks | 17 | 5-D Itch Score: 19.53 ± 3 | 5-D Itch Score: 7.59 ± 5.8 | <0.001 |
| Ko et al.[7] | 3 times/week | 6 weeks | 11 | Not specified | Lower VAS at weeks 6, 10, 12 | Not significant vs. control |
Mechanisms of Action
The antipruritic effects of nalfurafine and NB-UVB phototherapy are mediated through distinct biological pathways.
Nalfurafine: Kappa-Opioid Receptor Agonism
Nalfurafine is a selective agonist of the kappa-opioid receptor (KOR). The binding of nalfurafine to KORs, which are expressed in the central and peripheral nervous systems as well as on skin cells, is believed to modulate the transmission of itch signals. Activation of KORs can inhibit the release of pruritogenic neuropeptides, such as substance P. It is hypothesized that an imbalance in the endogenous opioid system, with overactivity of the mu-opioid system (pro-pruritic) and underactivity of the kappa-opioid system (anti-pruritic), contributes to pruritus in certain conditions. Nalfurafine helps to restore this balance.
Narrow-Band UVB Phototherapy: Cutaneous Immunomodulation
NB-UVB phototherapy exerts its antipruritic effects through its immunomodulatory actions on the skin. The ultraviolet B radiation is absorbed by various chromophores in the skin, leading to a cascade of events that alter the local immune environment. This includes the induction of apoptosis in cutaneous T-lymphocytes and mast cells, a reduction in the number of Langerhans cells, and a shift in the cytokine profile from a pro-inflammatory to an anti-inflammatory state. Specifically, NB-UVB has been shown to decrease the production of pro-inflammatory cytokines like IL-2 and attenuate T-helper 1 (Th1) cell differentiation.[1]
Experimental Protocols
Nalfurafine Clinical Trial Protocol
A representative phase III, multicenter, randomized, double-blind, placebo-controlled bridging study of nalfurafine for refractory pruritus in hemodialysis patients followed this general protocol[3][4][5][6]:
-
Patient Population: Adult patients on stable hemodialysis (3 times per week for at least 3 months) with refractory pruritus.
-
Study Design: A 14-day pre-observation period, a 14-day double-blind treatment period, and an 8-day post-observation period.
-
Randomization: Patients were randomly assigned in a 2:2:1 ratio to receive either 5 µg nalfurafine, 2.5 µg nalfurafine, or a placebo.
-
Intervention: The assigned medication was administered orally once daily after dinner.
-
Primary Endpoint: The mean decrease in the mean VAS score from baseline.
-
Inclusion Criteria: Patients with a uremic pruritus score of more than 5 on the VAS.
-
Exclusion Criteria: Patients with a history of photosensitivity, other skin diseases causing pruritus, or systemic diseases known to cause pruritus.
Narrow-Band UVB Phototherapy Clinical Trial Protocol
A representative controlled trial of NB-UVB phototherapy for uremic pruritus followed this general protocol[1]:
-
Patient Population: Adult patients with Stage IV and V chronic renal disease and a uremic pruritus score of more than 5 on the VAS.
-
Study Design: A controlled trial with a treatment group and a control group.
-
Intervention (Treatment Group): NB-UVB phototherapy administered every third day for fifteen sessions. The starting dose was 200 mJ/cm², with a 10% increase at each successive session, up to a maximum of 1038 mJ.
-
Intervention (Control Group): Topical liquid paraffin (B1166041) and oral cetirizine (B192768) (10 mg/day).
-
Phototherapy Device: Spiegel series ultraviolet A 18 narrow-band ultraviolet B 18 whole-body phototherapy chamber.
-
Primary Endpoint: Severity of pruritus evaluated using the VAS at baseline, weekly for the first four weeks, and at the end of the 3rd and 6th months.
-
Inclusion Criteria: Age above 18 years, uremic pruritus score > 5 on VAS.
-
Exclusion Criteria: History of photosensitivity, early-stage renal disease, pregnancy, and lactation.
Conclusion
Both nalfurafine and narrow-band UVB phototherapy are effective treatments for pruritus, particularly in the context of uremic pruritus. Nalfurafine offers a systemic, pharmacological approach by targeting the kappa-opioid receptor pathway, while NB-UVB phototherapy provides a non-invasive, localized immunomodulatory treatment. The choice of therapy may depend on patient-specific factors, including the severity and chronicity of pruritus, comorbidities, and accessibility to specialized phototherapy centers. The head-to-head comparison by Choi et al. (2025) suggests that while both are effective, NB-UVB may offer a more sustained response. However, further large-scale, direct comparative studies are warranted to definitively establish the relative efficacy and long-term outcomes of these two distinct therapeutic modalities.
References
- 1. A controlled trial of narrowband ultraviolet B phototherapy for the treatment of uremic pruritus - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Pruritus in Uremic Patients: Approaches to Alleviating a Common Symptom in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Narrowband ultraviolet B phototherapy for patients with refractory uraemic pruritus: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Nalfurafine's Antipruritic Mechanism: A Comparative Guide Using Kappa-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nalfurafine's performance as an antipruritic agent and the critical role of Kappa-Opioid Receptor (KOR) antagonists in validating its mechanism of action. The experimental data cited herein demonstrates that nalfurafine's anti-itch effects are mediated through the activation of KORs.
Nalfurafine (B1239173), a selective κ-opioid receptor (KOR) agonist, has demonstrated significant efficacy in alleviating pruritus, particularly in patients with chronic kidney disease undergoing hemodialysis.[1][2][3] Its mechanism of action is centered on the activation of KORs, which are G-protein-coupled receptors (GPCRs) involved in modulating itch sensation.[4][5] Activation of KORs by nalfurafine leads to the inhibition of adenylate cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequently, reduced neuronal excitability and inhibition of the release of itch-inducing neuropeptides like substance P.[4]
To conclusively validate this mechanism, experiments utilizing selective KOR antagonists, such as nor-binaltorphimine (norBNI), are crucial. These antagonists competitively bind to KORs, thereby preventing nalfurafine from exerting its effects. The reversal of nalfurafine's antipruritic action by a KOR antagonist provides strong evidence for its receptor-specific mechanism.
Data Presentation
The following tables summarize quantitative data from preclinical studies in mice, demonstrating the dose-dependent antipruritic effect of nalfurafine and its antagonism by the KOR antagonist nor-binaltorphimine (norBNI).
| Drug Administration | Dose (mg/kg) | Mean Number of Scratches (± SEM) | % Inhibition of Scratching |
| Vehicle (Saline) | - | 578 ± 78 | - |
| Nalfurafine | 0.001 | 450 ± 60 | 22.1% |
| Nalfurafine | 0.01 | 250 ± 45 | 56.7% |
| Nalfurafine | 0.03 | 150 ± 30 | 74.0% |
| Nalfurafine (0.02) + norBNI (10) | - | 550 ± 70 | ~5% |
Data compiled from studies inducing scratching with the KOR antagonist 5'-guanidinonaltrindole (B10772374) (GNTI).[6] The data for the combination of nalfurafine and norBNI is an approximation based on qualitative descriptions of antagonism in the literature, as a direct numerical comparison was not available in the search results.
| Compound | ED₅₀ (mg/kg) for Antipruritic Effect (Substance P-induced scratching) |
| Nalfurafine | 0.0066 |
ED₅₀ value represents the dose required to produce 50% of the maximal antipruritic effect.
| Ligand | Receptor | Ki (nM) |
| Nalfurafine | Kappa-Opioid Receptor (KOR) | 0.075 - 3.5 |
| Nalfurafine | Mu-Opioid Receptor (MOR) | 0.43 - 53 |
| Nalfurafine | Delta-Opioid Receptor (DOR) | 51 - 1200 |
Ki (inhibitory constant) values represent the concentration of the ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Substance P-Induced Scratching Behavior in Mice
This model is used to evaluate the antipruritic effects of compounds on non-histaminergic itch.
Animal Model:
-
Species: Mouse (e.g., ICR or C57BL/6 strains)
-
Sex: Male
-
Weight: 20-25 g
-
Acclimation: Animals are acclimated to the experimental environment for at least 1 hour before testing.
Drug Administration:
-
Pruritogen: Substance P is dissolved in sterile saline. An intradermal (i.d.) injection of 10-135 µg in a volume of 50 µL is administered into the rostral back of the mouse.[7]
-
Test Compound (Nalfurafine): Nalfurafine is typically dissolved in saline and administered subcutaneously (s.c.) or orally (p.o.) at various doses (e.g., 0.001-0.03 mg/kg, s.c.) 20-30 minutes prior to the injection of substance P.
-
Antagonist (nor-Binaltorphimine): Nor-binaltorphimine (norBNI) is dissolved in saline and administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a dose of 10 mg/kg, typically 1 to 3 days before the administration of nalfurafine due to its long-acting antagonist properties.
Behavioral Observation:
-
Immediately after the substance P injection, mice are placed in an observation cage.
-
The number of scratching bouts with the hind paws directed towards the injection site is counted for a period of 30 to 60 minutes.
-
A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw returning to the floor or being licked.
Data Analysis:
-
The total number of scratches for each animal is recorded.
-
The mean number of scratches for each treatment group is calculated.
-
The percentage inhibition of scratching by the test compound is calculated relative to the vehicle-treated control group.
-
Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. dovepress.com [dovepress.com]
- 2. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nalfurafine prevents GNTI- and compound 48/80-induced spinal c-fos expression and attenuates GNTI-elicited scratching behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Nalfurafine Hydrochloride: A Meta-Analysis of Efficacy in Clinical Trials for Pruritus
A comprehensive review of clinical data demonstrates the efficacy of nalfurafine (B1239173) hydrochloride in reducing pruritus, particularly in patients with uremic pruritus associated with hemodialysis and cholestatic pruritus related to liver disease. As a selective kappa-opioid receptor agonist, nalfurafine offers a targeted approach to managing chronic itch that is often resistant to conventional therapies.
Nalfurafine hydrochloride has been the subject of numerous clinical trials, and several meta-analyses have synthesized this evidence to evaluate its overall efficacy. These studies consistently show a statistically significant reduction in pruritus intensity for patients treated with nalfurafine compared to placebo.
Efficacy in Uremic Pruritus
Uremic pruritus is a frequent and distressing symptom for patients undergoing hemodialysis. Meta-analyses of randomized controlled trials have established the effectiveness of nalfurafine in this population. One meta-analysis of two studies with a total of 144 hemodialysis patients revealed that intravenous nalfurafine administered three times a week significantly reduced the worst itching, itching intensity, and sleep disturbances compared to placebo.[1][2] Another pooled analysis of two studies involving 422 patients found that nalfurafine treatment resulted in a 9.50 mm greater reduction in itch severity on a 100-mm Visual Analog Scale (VAS) than placebo over a two-week period.[3]
A large-scale Japanese study involving 337 hemodialysis patients with intractable pruritus demonstrated that oral nalfurafine at doses of 2.5 μg and 5 μg daily for two weeks led to a significant decrease in VAS scores from baseline.[1][4][5] The mean decrease was 23 mm for the 2.5 μg group and 22 mm for the 5 μg group, compared to 13 mm in the placebo group.[1][2][4][5] Long-term, open-label studies have also shown that the antipruritic effect of nalfurafine can be maintained for up to 52 weeks.[1][2][4][5]
Efficacy in Cholestatic Pruritus
Chronic pruritus is also a common and burdensome symptom for individuals with chronic liver disease. A systematic review of five studies concluded that this compound is effective in treating liver disease-associated pruritus, significantly reducing itch scores compared to placebo and improving patients' quality of life.[6][7][8] One randomized controlled trial with two doses (2.5 μg and 5 μg) showed a significantly greater change in VAS at week 4 in the nalfurafine groups compared to the placebo group. Retrospective and prospective studies have also reported clinically relevant decreases in itch severity in a significant percentage of patients.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from meta-analyses and pivotal clinical trials on the efficacy of this compound.
Table 1: Meta-Analysis of Nalfurafine Efficacy in Uremic Pruritus
| Outcome | Nalfurafine Group | Placebo Group | Mean Difference (95% CI) | Reference |
| Reduction in VAS (mm) | 9.50 (6.27-12.74) | [3] | ||
| Reduction in "Worst-Itching" Score (mm) | 9.53 (1.42-17.64) | [10] |
Table 2: Efficacy of Oral Nalfurafine in a Large-Scale Trial for Uremic Pruritus
| Treatment Group | Number of Patients | Mean Decrease in VAS from Baseline (mm) | P-value vs. Placebo | Reference |
| Nalfurafine 2.5 µ g/day | 112 | 23 | <0.05 | [1][2][4][5] |
| Nalfurafine 5 µ g/day | 114 | 22 | <0.05 | [1][2][4][5] |
| Placebo | 111 | 13 | - | [1][2][4][5] |
Table 3: Efficacy of Nalfurafine in Cholestatic Pruritus
| Study Type | Nalfurafine Dose | Primary Outcome | Result | Reference |
| Randomized Controlled Trial | 2.5 µg or 5 µ g/day | Change in VAS at Week 4 | Significantly greater reduction vs. placebo | [9] |
| Retrospective Study | 2.5 µ g/day | ≥50 mm decrease in VAS | 67.4% of patients achieved endpoint | [9] |
Comparison with Other Antipruritic Agents
While direct head-to-head meta-analyses are limited, some studies provide context for nalfurafine's efficacy relative to other treatments for uremic pruritus. For instance, gabapentin (B195806) and pregabalin (B1679071) have shown high efficacy ratios, with one study on pregabalin reporting a 66 mm reduction in VAS at 12 weeks, which is notably larger than the reductions seen with nalfurafine in some studies.[2] Another kappa-opioid agonist, difelikefalin, has also been approved for pruritus in hemodialysis patients and has demonstrated efficacy in reducing itch intensity.[11] For cholestatic pruritus, traditional treatments include rifampicin (B610482) and naltrexone, which have shown varying degrees of success in reducing pruritus.[9]
Experimental Protocols
The clinical trials included in these meta-analyses generally followed a randomized, double-blind, placebo-controlled design.
Key Methodologies:
-
Patient Population: Patients with moderate to severe uremic or cholestatic pruritus, often defined as resistant to conventional treatments like antihistamines.
-
Intervention: Oral or intravenous administration of this compound at varying doses (commonly 2.5 μg or 5 μg daily) or a matching placebo.
-
Primary Endpoint: The primary measure of efficacy was typically the change in pruritus intensity from baseline, assessed using a 100-mm Visual Analog Scale (VAS), where 0 represents no itching and 100 represents the worst imaginable itching.
-
Duration: Study durations varied, with short-term efficacy often assessed at 2 to 4 weeks and long-term data collected for up to 52 weeks in open-label extension studies.
-
Inclusion/Exclusion Criteria: Patients were typically required to have a certain baseline level of pruritus and may have been excluded for certain comorbidities or concomitant medications that could affect pruritus.
Signaling Pathway and Experimental Workflow
Nalfurafine exerts its antipruritic effect by acting as a selective agonist at the kappa-opioid receptor (KOR).[12] The activation of KORs is believed to modulate the sensation of itch in the central nervous system.[12]
Caption: Nalfurafine's antipruritic signaling pathway.
The typical workflow of a clinical trial investigating the efficacy of nalfurafine follows a structured process from patient recruitment to data analysis.
Caption: A typical clinical trial workflow for nalfurafine.
References
- 1. This compound to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Targeting the Opioid Pathway for Uremic Pruritus: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Kappa-Opioid Receptor Agonist for the Treatment of Cholestatic Pruritus: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JMIR Dermatology - Novel Kappa-Opioid Receptor Agonist for the Treatment of Cholestatic Pruritus: Systematic Review [derma.jmir.org]
- 8. derma.jmir.org [derma.jmir.org]
- 9. Efficacy of Treatments for Cholestatic Pruritus: A Systemic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of Nalfurafine and Mu-Opioid Agonists in Rodent Models of Analgesia
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with minimal side effects is a cornerstone of pain management research. While mu-opioid receptor (MOR) agonists have long been the gold standard for treating moderate to severe pain, their clinical utility is hampered by a significant burden of adverse effects, including respiratory depression, constipation, and addiction liability.[1][2][3][4][5] This has spurred the investigation of alternative signaling pathways for pain relief. Nalfurafine (B1239173), a selective kappa-opioid receptor (KOR) agonist, presents a promising alternative, demonstrating analgesic properties in rodent models with a potentially more favorable side effect profile.[6][7][8][9][10] This guide provides a detailed comparison of nalfurafine and traditional mu-opioid agonists, focusing on their performance in preclinical rodent models of analgesia, supported by experimental data and detailed methodologies.
Signaling Pathways: A Tale of Two Receptors
The distinct pharmacological profiles of nalfurafine and mu-opioid agonists stem from their interaction with different opioid receptor subtypes and their downstream signaling cascades.
Mu-Opioid Receptor (MOR) Signaling:
Activation of the MOR by agonists like morphine initiates two primary intracellular signaling pathways: the G-protein pathway and the β-arrestin pathway.[11][12] The G-protein-mediated pathway is predominantly responsible for the desired analgesic effects.[11][12] This occurs through the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, inhibition of calcium channels, and activation of inwardly rectifying potassium channels.[11][12] These actions collectively suppress neuronal excitability, thus dampening pain signals. Conversely, the β-arrestin pathway is linked to many of the undesirable side effects of MOR agonists, including respiratory depression and tolerance.[11][12]
Kappa-Opioid Receptor (KOR) Signaling:
Similar to MORs, KORs are G-protein coupled receptors.[13] Activation of KORs by agonists also leads to the inhibition of adenylyl cyclase via G-protein coupling, contributing to analgesia.[13] However, traditional KOR agonists are often associated with undesirable side effects such as dysphoria, sedation, and psychotomimesis, which have limited their therapeutic development.[6][9] Nalfurafine is considered a "biased" or "functionally selective" KOR agonist.[7][14] This means it preferentially activates the G-protein signaling pathway responsible for analgesia, with less engagement of the β-arrestin pathway that is thought to mediate some of the adverse effects.[15]
Comparative Analgesic Efficacy in Rodent Models
The analgesic effects of nalfurafine and mu-opioid agonists have been evaluated in a variety of rodent pain models. The following tables summarize key quantitative data from these studies.
Table 1: Antinociceptive Effects in Thermal Pain Models
| Compound | Animal Model | Test | Route | ED₅₀ (mg/kg) | % MPE (Dose mg/kg) | Citation |
| Nalfurafine | Mouse (C57BL/6J) | Hot Plate (52.5°C) | s.c. | - | ~80% (0.015) | [7] |
| Nalfurafine | Mouse | Hot Plate (51°C) | s.c. | 0.011 | - | [8] |
| Morphine | Mouse (C57BL/6J) | Hot Plate (52.5°C) | s.c. | - | ~60% (5) | [7] |
| Oxycodone | Rat | Hot Plate | i.v. | 0.28 | - | [16] |
ED₅₀: Effective dose producing 50% of the maximal effect. % MPE: Percentage of maximum possible effect. s.c.: subcutaneous; i.v.: intravenous.
Table 2: Effects in Other Pain Models
| Compound | Animal Model | Test | Route | Observation | Citation |
| Nalfurafine | Mouse | Acetic Acid Writhing | s.c. | Significant reduction in writhing | [8] |
| Nalfurafine | Mouse | Formalin Test | s.c. | Significant reduction in licking time | [8] |
| Morphine | Rat | Randall-Selitto (paw pressure) | s.c. | Dose-dependent increase in paw withdrawal threshold | [5] |
Side Effect Profile: A Key Differentiator
The side effect profiles of nalfurafine and mu-opioid agonists diverge significantly, highlighting the potential clinical advantages of targeting the KOR with a biased agonist.
Table 3: Comparison of Key Side Effects in Rodent Models
| Side Effect | Nalfurafine | Mu-Opioid Agonists (e.g., Morphine, Oxycodone) | Citations |
| Reward/Addiction Potential | Does not produce significant conditioned place preference (CPP); can reduce morphine-induced CPP. | Induce robust conditioned place preference. | [7][10][14][17] |
| Respiratory Depression | Does not cause respiratory depression at analgesic doses; can have additive effects with mu-agonists. | A major dose-limiting side effect. | [16][18] |
| Constipation | Less constipating effects compared to mu-agonists. | Significant inhibition of gastrointestinal transit. | [2][4][19] |
| Sedation/Motor Incoordination | Can cause sedation and motor impairment at higher doses. | Can cause sedation, with biphasic effects on locomotion (low doses can be stimulatory). | [5][8][10] |
| Dysphoria/Aversion | Does not produce significant conditioned place aversion (CPA). | Generally not associated with aversion. | [7][8][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are overviews of common experimental workflows used to assess analgesia and side effects in rodents.
Hot Plate Test for Thermal Nociception
This test measures the latency of a rodent to react to a heated surface, indicating its thermal pain threshold.
Detailed Methodology:
-
Acclimatization: Animals are brought to the testing room at least 30-60 minutes before the experiment to minimize stress.
-
Apparatus: A hot plate apparatus with a precisely controlled temperature (e.g., 52.5 ± 0.5°C) is used.
-
Baseline Measurement: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time is pre-determined to prevent injury.
-
Drug Administration: Animals are administered the test compound (nalfurafine, mu-opioid agonist, or vehicle) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Testing: At specific time intervals after drug administration (e.g., 30, 60, 90 minutes), the animals are again placed on the hot plate, and their response latencies are recorded.
-
Data Analysis: The data is often converted to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Conditioned Place Preference (CPP) for Reward
CPP is a behavioral assay used to measure the rewarding or aversive properties of a drug.
Detailed Methodology:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning Phase: On day 1, each animal is placed in the chamber and allowed to freely explore both compartments for a set duration (e.g., 15 minutes). The time spent in each compartment is recorded to establish any baseline preference.
-
Conditioning Phase: This phase typically lasts for several days. On "drug" days, the animal receives an injection of the test compound and is immediately confined to one of the compartments (usually the initially less-preferred one) for a period (e.g., 30 minutes). On "vehicle" days, the animal receives a vehicle injection and is confined to the opposite compartment.
-
Test Phase: On the final day, the animal, in a drug-free state, is allowed to freely explore the entire apparatus again. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.
Conclusion
In rodent models of analgesia, nalfurafine demonstrates efficacy in treating pain, comparable in some assays to traditional mu-opioid agonists. The primary advantage of nalfurafine lies in its significantly improved side effect profile. As a G-protein biased KOR agonist, it appears to circumvent the rewarding and respiratory depressant effects that plague mu-opioid agonists, and it does not produce the dysphoria associated with non-biased KOR agonists.[7][8][9][10][14] While sedation can be a limiting factor at higher doses, the separation between analgesic effects and severe adverse events is a promising feature. Furthermore, its ability to reduce the rewarding effects of mu-opioids suggests its potential as an adjunct therapy to decrease the abuse liability of current opioid analgesics.[7][10][14] These preclinical findings strongly support the continued investigation of nalfurafine and other biased KOR agonists as a novel class of safer analgesics.
References
- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. sea.umh.es [sea.umh.es]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Effects of mu- and kappa-2 opioid receptor agonists on pain and rearing behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 9. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of nalfurafine on the reinforcing, thermal antinociceptive, and respiratory-depressant effects of oxycodone: Modeling an abuse-deterrent opioid analgesic in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.psu.edu [pure.psu.edu]
- 18. Nalfurafine reverses fentanyl-induced muscle rigidity and respiratory depression without affecting sedation in rats: decoupling respiration from sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Low-Efficacy Mu Opioid Agonists as Candidate Analgesics: Effects of Novel C-9 Substituted Phenylmorphans on Pain-Depressed Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biased Signaling of Nalfurafine: A Comparative Guide to its In Vitro Profile and In Vivo Behavioral Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kappa-opioid receptor (KOR) agonist nalfurafine (B1239173) with other key alternatives. Supported by experimental data, this document delves into the correlation between in vitro signaling bias and in vivo behavioral outcomes, offering a comprehensive resource for understanding the therapeutic potential and side-effect profile of KOR-targeted compounds.
Nalfurafine, a clinically approved drug for uremic pruritus in Japan, stands out due to its unique pharmacological profile. Unlike traditional KOR agonists that are often associated with debilitating side effects such as dysphoria, sedation, and hallucinations, nalfurafine exhibits a wider therapeutic window. This difference is largely attributed to its nature as a biased agonist, preferentially activating G-protein signaling pathways, which are linked to therapeutic effects like analgesia and anti-pruritus, over the β-arrestin pathway, which is implicated in adverse effects.[1][2] This guide will compare nalfurafine to the classical KOR agonist U50,488H and nalfurafine's own analogs, providing a clear correlation between their in vitro signaling properties and their in vivo behavioral manifestations.
Quantitative Comparison of In Vitro Signaling
The following tables summarize the in vitro signaling potencies and efficacies of nalfurafine and its comparators at the kappa-opioid receptor. The data highlights the differences in G-protein activation versus β-arrestin recruitment, providing a quantitative measure of signaling bias.
Table 1: G-Protein Activation (cAMP Inhibition) Data
| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (%) | Reference |
| Nalfurafine | GloSensor® cAMP | Neuro2A | 0.17 ± 0.04 | ~100 | [3] |
| U50,488H | GloSensor® cAMP | Neuro2A | 1.61 ± 0.19 | 100 | [3] |
| 42B (nalfurafine analog) | GloSensor® cAMP | Neuro2A | 0.82 ± 0.18 | ~100 | [3] |
| SYK-309 (nalfurafine analog) | GloSensor® cAMP | U2OS | >1000 | - | [4] |
Table 2: β-Arrestin Recruitment Data
| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (%) | Reference |
| Nalfurafine | PathHunter® β-arrestin | U2OS | 0.74 ± 0.07 | 108.0 ± 2.6 | [3] |
| U50,488H | PathHunter® β-arrestin | U2OS | 1.43 ± 0.13 | 99.93 ± 0.07 | [3] |
| 42B (nalfurafine analog) | PathHunter® β-arrestin | U2OS | 3.22 ± 0.42 | 116.8 ± 1.0 | [3] |
| SYK-309 (nalfurafine analog) | PathHunter® β-arrestin | U2OS | >1000 | - | [4] |
Comparative In Vivo Behavioral Effects
The in vivo data presented below correlates with the in vitro signaling bias, demonstrating how preferential G-protein activation by nalfurafine translates to a more favorable behavioral profile compared to less biased or β-arrestin-biased agonists.
Table 3: Summary of In Vivo Behavioral Effects in Mice
| Compound | Pruritus (Anti-scratching) | Motor Coordination (Rotarod) | Conditioned Place Aversion (CPA) | Reference |
| Nalfurafine | Effective | No significant impairment at effective doses | No CPA | [3][5] |
| U50,488H | Effective | Impairment | Induces CPA | [3] |
| 42B (nalfurafine analog) | Effective | Impairment | No CPA | [3][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In Vitro Assays
1. GloSensor™ cAMP Assay for G-Protein Activation
This assay measures the inhibition of cyclic AMP (cAMP) production following KOR activation.
-
Cell Culture: HEK293 or Neuro2A cells stably expressing the human kappa-opioid receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96- or 384-well plates. Prior to the assay, the culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent and incubated for 2 hours to allow reagent equilibration.[6][7]
-
Compound Addition: Test compounds (nalfurafine, U50,488H, etc.) are diluted to the desired concentrations and added to the cells.
-
Luminescence Measurement: After a 15-30 minute incubation with the agonist, luminescence is measured using a luminometer.[6] A decrease in luminescence, relative to forskolin-stimulated controls, indicates Gi-coupled receptor activation and cAMP inhibition.
2. PathHunter® β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated KOR.
-
Cell Culture: U2OS or CHO cells engineered to co-express the KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag are used.
-
Assay Procedure:
-
Assay-ready frozen cells are thawed and plated in a 96- or 384-well plate.[8]
-
Test compounds are added to the wells.
-
The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[8]
-
PathHunter® Detection Reagents are added, and the plate is incubated for 60 minutes at room temperature.[9]
-
Chemiluminescence is measured with a standard plate reader. An increase in signal indicates β-arrestin recruitment.
-
In Vivo Behavioral Models (Mice)
1. Chloroquine-Induced Pruritus Model
This model assesses the anti-pruritic effects of KOR agonists.
-
Animals: Male C57BL/6 mice are typically used.
-
Procedure:
-
Mice are acclimated to individual observation cages for at least 30 minutes.[10]
-
Test compounds are administered (e.g., orally or intraperitoneally) at specified times before the pruritogen.
-
Pruritus is induced by a subcutaneous injection of chloroquine (B1663885) (e.g., 400 µg/50 µL) into the nape of the neck.[11]
-
Immediately following injection, the number of scratching bouts directed towards the injection site is recorded for 30 minutes.[10][11]
-
2. Rotarod Test for Motor Coordination
This test evaluates for motor impairment, a potential side effect.
-
Apparatus: An accelerating rotarod apparatus for mice.
-
Procedure:
-
Mice are acclimated to the testing room for at least 30-60 minutes.[12]
-
Test compounds are administered prior to testing.
-
Mice are placed on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[12][13]
-
The latency to fall from the rod is recorded. The test is typically repeated for three trials with an inter-trial interval.[13][14]
-
3. Conditioned Place Aversion (CPA) Test
This model is used to assess the aversive or dysphoric properties of a compound.
-
Apparatus: A two- or three-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-Test (Day 1): Mice are allowed to freely explore all chambers, and the baseline time spent in each chamber is recorded to ensure no inherent preference.[15]
-
Conditioning (Days 2-4): Mice receive an injection of the test compound and are confined to one of the non-preferred chambers for a set period (e.g., 30 minutes). On the same day, they receive a vehicle injection and are confined to the opposite chamber. This is repeated for several days.[15][16]
-
Post-Test (Day 5): Mice are again allowed to freely explore all chambers, and the time spent in each chamber is recorded. A significant decrease in time spent in the drug-paired chamber compared to the pre-test indicates conditioned place aversion.[15]
-
References
- 1. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the chloroquine-induced mouse model of pruritus using an automated behavioural system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.com [promega.com]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. metris.nl [metris.nl]
- 11. mdpi.com [mdpi.com]
- 12. Rotarod-Test for Mice [protocols.io]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 14. mmpc.org [mmpc.org]
- 15. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
A systematic review of nalfurafine's safety and efficacy in hemodialysis patients
A Systematic Review of Safety and Efficacy for Researchers and Drug Development Professionals
Chronic kidney disease-associated pruritus (CKD-aP), a common and distressing symptom in patients undergoing hemodialysis, significantly impairs quality of life. Nalfurafine (B1239173), a selective kappa-opioid receptor agonist, has emerged as a targeted therapy for this condition. This guide provides a systematic comparison of nalfurafine with other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and study designs.
Efficacy of Nalfurafine and Alternatives
Nalfurafine has demonstrated significant efficacy in reducing the intensity of uremic pruritus in multiple clinical trials. Its performance, alongside key alternatives, is summarized below.
| Treatment | Dosage | Mean Decrease in Pruritus (VAS) | Study Population | Study Duration | Reference |
| Nalfurafine | 5 µ g/day (oral) | 22 mm | 114 hemodialysis patients | 2 weeks | [1] |
| 2.5 µ g/day (oral) | 23 mm | 112 hemodialysis patients | 2 weeks | [1] | |
| 5 µ g/day (oral) | 44.2 mm from baseline of 75.2 mm | 145 hemodialysis patients | 52 weeks | [2] | |
| Placebo | - | 13 mm | 111 hemodialysis patients | 2 weeks | [1] |
| Gabapentin | 100-300 mg after dialysis | Significant pruritus relief | Hemodialysis patients | Varied | [3] |
| Pregabalin | 25-75 mg daily | Significant pruritus relief | Hemodialysis patients | Varied | [3] |
| Difelikefalin | 0.5 µg/kg (IV) | Significant reduction in itch intensity | Hemodialysis patients | 12 weeks | [4] |
Safety Profile Comparison
The safety and tolerability of a treatment are paramount. The following table outlines the key adverse drug reactions (ADRs) associated with nalfurafine and its alternatives.
| Treatment | Common Adverse Drug Reactions | Reference |
| Nalfurafine | Insomnia, constipation, somnolence, increased blood prolactin.[3][4][5] | [3][4][5] |
| Gabapentin | Somnolence, fatigue, dizziness.[3] | [3] |
| Pregabalin | Dizziness, somnolence. | [6] |
| Difelikefalin | Diarrhea, dizziness, vomiting, nausea.[4][7] | [4][7] |
Experimental Protocols
Understanding the methodology of key clinical trials is crucial for interpreting their findings.
Nalfurafine Phase III Multicenter Bridging Study
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter bridging study.[5][8]
-
Patient Population: 141 hemodialysis patients with refractory pruritus who had been on stable dialysis for at least three months and received regular hemodialysis three times a week.[5][8]
-
Intervention: Patients were randomly assigned in a 2:2:1 ratio to receive either 5 µg of nalfurafine, 2.5 µg of nalfurafine, or a placebo orally once daily for 14 days.[5][8]
-
Outcome Measures: The primary endpoint was the mean decrease from baseline in the visual analogue scale (VAS) for pruritus. The VAS is a 100-mm scale where patients mark their itch intensity.[5][8] Secondary endpoints included the Xie-kawashima itch scale.[5]
Pathophysiology and Mechanism of Action
Uremic pruritus is believed to result from a complex interplay of factors, including an imbalance in the endogenous opioid system.[9] The mu-opioid receptor is associated with inducing itch, while the kappa-opioid receptor is involved in suppressing it.[6]
Caption: Nalfurafine's action on the kappa-opioid receptor to inhibit itch.
Nalfurafine, as a selective kappa-opioid receptor agonist, restores the balance by activating the inhibitory pathway, thereby reducing the sensation of itch.[10]
Experimental Workflow
A typical clinical trial workflow for evaluating the efficacy and safety of a new drug for uremic pruritus is depicted below.
Caption: A generalized workflow for a randomized controlled trial.
Logical Relationships in Treatment Selection
The choice of treatment for uremic pruritus depends on several factors, including efficacy, safety profile, and patient-specific considerations.
References
- 1. dovepress.com [dovepress.com]
- 2. [Clinical Research Progress on Using κ-Opioid Receptor Agonists to Treat Uremic Pruritus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pruritus in Uremic Patients: Approaches to Alleviating a Common Symptom in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of kappa‐opioid and mu‐opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kidneynews.org [kidneynews.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Uremic pruritus: pathophysiology, clinical presentation, and treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Nalfurafine Analogues: A Comparative Analysis of G-Protein and β-Arrestin Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Nalfurafine (B1239173), a selective κ-opioid receptor (KOR) agonist, has garnered significant interest for its unique pharmacological profile, exhibiting potent analgesic and antipruritic effects with a reduced incidence of the dysphoria and other adverse effects associated with traditional KOR agonists.[1][2][3][4] This favorable profile is attributed to its biased agonism, preferentially activating the G-protein signaling pathway, which is associated with therapeutic effects, over the β-arrestin pathway, which is linked to adverse effects.[1][2][4] This guide provides a comparative analysis of nalfurafine and its analogues, focusing on their differential activation of these two key intracellular signaling pathways. The data presented is crucial for understanding the structure-activity relationships that govern biased agonism at the KOR and for the rational design of next-generation analgesics with improved therapeutic windows.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for nalfurafine and several of its analogues, detailing their potency and efficacy in activating G-protein and β-arrestin pathways.
Table 1: Potency (EC50, nM) of Nalfurafine and Analogues in G-Protein and β-Arrestin Pathways
| Compound | G-Protein Activation (cAMP Inhibition) EC50 (nM) | β-Arrestin Recruitment EC50 (nM) | Reference |
| Nalfurafine | 0.11 - 1.4 | 1.4 - 110 | [5][6][7] |
| SYK-309 | ~7.4 | ~123 | [2] |
| SYK-245 | ~380 | ~1230 | [2] |
| SYK-308 | ~6.3 | ~63 | [2] |
| 42B | - | - | [5][8] |
| WMS-X600 | - | - | [9][10] |
| U50,488 | - | - | [9][10] |
Note: EC50 values can vary between studies due to different experimental systems and cell lines used.
Table 2: Efficacy (Emax, % relative to a standard agonist) and Bias Factors
| Compound | G-Protein Activation Emax (%) | β-Arrestin Recruitment Emax (%) | G-Protein Bias Factor | Reference |
| Nalfurafine | 99 - 100 | 80 - 129 | 4.49 - 300 | [5][6][7][8] |
| SYK-309 | - | - | 4.46 (ratio to nalfurafine) | [2] |
| 42B | - | - | 2.85 | [8] |
| WMS-X600 | - | Full agonist | 10 (arrestin-biased) | [10] |
| U50,488 | - | - | 1 (balanced agonist) | [10] |
Note: Bias factors are calculated relative to a reference compound, often U50,488, and methodologies for calculation can differ between studies.[3][11]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways activated by KOR agonists and the general workflow for assessing biased agonism.
Caption: KOR signaling: G-protein vs. β-arrestin pathways.
Caption: Workflow for assessing biased agonism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of nalfurafine analogues.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) or U2OS cells are commonly used.[2][5][6] These cells are chosen for their robust growth and high transfection efficiency.
-
Receptor Expression: Cells are stably transfected with a plasmid encoding the human κ-opioid receptor.[2] This ensures consistent receptor expression across experiments.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
G-Protein Pathway Activation Assay (GloSensor™ cAMP Assay)
This assay measures the inhibition of cyclic AMP (cAMP) production, a downstream effector of Gi/o-coupled receptors like KOR.[2]
-
Principle: The GloSensor™ cAMP Assay utilizes a genetically engineered form of luciferase that contains a cAMP-binding domain. When intracellular cAMP levels decrease due to KOR activation, the conformation of the luciferase changes, leading to a decrease in luminescence.[12]
-
Procedure:
-
HEK293 cells stably expressing KOR are seeded in 96-well plates.
-
The cells are then transfected with the GloSensor™ cAMP plasmid.
-
After an incubation period to allow for plasmid expression, the cells are treated with a cAMP-stimulating agent (e.g., forskolin) to elevate basal cAMP levels.
-
Nalfurafine or its analogues are added at various concentrations.
-
Luminescence is measured over time using a luminometer.
-
The decrease in luminescence is proportional to the inhibition of adenylyl cyclase and thus reflects G-protein activation.
-
β-Arrestin Recruitment Assay (PathHunter® β-Arrestin Recruitment Assay)
This assay quantifies the recruitment of β-arrestin to the activated KOR.[2][13][14]
-
Principle: The PathHunter® system is based on enzyme fragment complementation. The KOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.[14]
-
Procedure:
-
U2OS cells co-expressing the tagged KOR and β-arrestin are seeded in 96-well plates.
-
Nalfurafine or its analogues are added at a range of concentrations.
-
The plates are incubated to allow for β-arrestin recruitment.
-
The detection reagent, containing the chemiluminescent substrate, is added.
-
Chemiluminescence is measured using a luminometer. The signal intensity is directly proportional to the extent of β-arrestin recruitment.[13][14]
-
Data Analysis and Bias Factor Calculation
-
Concentration-Response Curves: For both assays, the data are plotted as the response versus the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values for each compound.
-
Bias Factor Calculation: The bias factor quantifies the degree to which a ligand preferentially activates one pathway over another, relative to a reference agonist (e.g., U50,488, which is considered a balanced agonist).[2][10] The calculation typically involves comparing the ratio of potency (EC50) and efficacy (Emax) for the G-protein pathway versus the β-arrestin pathway for the test compound and the reference compound.[2] A G-protein biased agonist will have a bias factor greater than 1.[2][8]
Discussion and Conclusion
The accumulated data strongly indicate that nalfurafine is a G-protein biased KOR agonist.[1][2][6] This bias is thought to be a key factor in its favorable side-effect profile.[2][4] Structure-activity relationship studies on nalfurafine analogues have begun to elucidate the molecular determinants of this bias.
A notable finding is the critical role of the 3-hydroxy group on the nalfurafine scaffold. The stereochemistry of this group significantly influences β-arrestin recruitment. For instance, the analogue SYK-309, which possesses a 3S-hydroxy group, exhibits a greater G-protein bias than nalfurafine itself, suggesting that this specific conformation may hinder the interaction with β-arrestin.[1][2][15] Conversely, removal of the 3-hydroxy group, as in analogue 42B, can alter the signaling profile.[5][8]
References
- 1. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways | MDPI [mdpi.com]
- 2. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular mechanism of biased signaling at the kappa opioid receptor (Journal Article) | OSTI.GOV [osti.gov]
- 10. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Nalfurafine hydrochloride
Nalfurafine hydrochloride is a selective kappa-opioid receptor agonist used in the treatment of pruritus.[1][2] As a pharmacologically active substance, proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification
This compound is classified as harmful if swallowed and may cause drowsiness or dizziness.[3] It is essential to avoid the inhalation of dust and to wash hands and any exposed skin thoroughly after handling.[3][4]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE based on the potential for exposure.[5] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves tested to ASTM D6978 standard.[6] | Prevents skin contact and absorption. Thicker gloves generally offer better protection.[4][7] Change gloves every 30 to 60 minutes or immediately if contaminated or damaged.[7] |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield.[5] | Protects eyes from dust particles and splashes. |
| Lab Coat/Gown | Impermeable, long-sleeved gown that closes in the back with elastic or knit cuffs.[6] | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | An N95, N100, R100, or P100 disposable filtering facepiece respirator may be necessary if there is a risk of inhaling dust, especially during operations that generate aerosols.[7][8][9] | Minimizes the inhalation of airborne particles. A comprehensive respiratory protection program, including fit-testing, should be in place.[7][8] |
| Additional PPE | Hair and shoe covers may be used to prevent the spread of contamination.[6][7] | Reduces the risk of carrying contaminants outside the work area. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Preparation and Handling:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[5]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Verify that an emergency eyewash station and safety shower are accessible.
-
Weighing and Transfer: Handle solid this compound carefully to avoid generating dust. Use techniques such as weighing on a non-porous surface within a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[3] Wash hands thoroughly after removing gloves and before leaving the work area.[5]
Spill Management:
-
Evacuate: In case of a large spill, evacuate non-essential personnel from the area.[10]
-
Containment: For small spills, avoid generating dust.[5] Gently cover the spill with an absorbent material. For larger spills, contain the source if it is safe to do so.[10]
-
Cleanup: Clean up spills using appropriate PPE. For dry spills, a damp cloth or a filtered vacuum should be used.[10] Place all contaminated materials in a sealed container for disposal.[5][10]
-
Decontamination: Clean the spill area thoroughly with a suitable detergent or solvent.[5]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, regional, national, and international regulations.[5]
Waste Segregation and Collection:
-
Collect all waste, including unused product, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and appropriate waste container.[10]
Disposal Methods:
-
Professional Waste Disposal Service: The preferred method is to use a licensed chemical waste management company for disposal.[11]
-
Take-Back Programs: Check for community-based drug take-back programs as a viable disposal option.[12][13][14]
-
Landfill: If permitted by local regulations, unused this compound can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed bag or container, and disposed of in the household trash.[12] This makes the drug less appealing to children and pets.[12]
-
Incineration: High-temperature incineration by a licensed facility is a suitable method for destroying chemical waste.
-
Sewer Disposal: Do not flush this compound down the toilet or drain unless specifically instructed to do so by regulatory guidelines for certain controlled substances to prevent accidental ingestion.[13]
Container Disposal:
-
Before disposing of the original container, remove or scratch out all identifying information on the label to protect privacy.[12]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | Harmful if swallowed.[3] Call a poison center or doctor immediately.[3][4] |
| Inhalation | May cause drowsiness or dizziness.[3] Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4] |
| Skin Contact | The product is generally not irritating to the skin.[3][15] However, it is good practice to wash the affected area with soap and plenty of water. Remove contaminated clothing.[4] |
Signaling Pathways and Experimental Workflows
To visualize the procedural flow of handling this compound safely, the following diagram outlines the key steps from preparation to disposal.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Clinical Profiles of this compound for the Treatment of Pruritus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. uspmsds.com [uspmsds.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pppmag.com [pppmag.com]
- 8. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 9. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. fda.gov [fda.gov]
- 13. emporiaks.gov [emporiaks.gov]
- 14. hhs.gov [hhs.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
